2-Chloro-1-(3-hydroxyazetidin-1-yl)ethan-1-one
Description
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Properties
IUPAC Name |
2-chloro-1-(3-hydroxyazetidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClNO2/c6-1-5(9)7-2-4(8)3-7/h4,8H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDRDRWLTSZRXRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Chloro-1-(3-hydroxyazetidin-1-yl)ethan-1-one chemical properties
An In-depth Technical Guide to 2-Chloro-1-(3-hydroxyazetidin-1-yl)ethan-1-one: Properties, Synthesis, and Applications
Authored by: Gemini, Senior Application Scientist
Abstract
This compound is a bifunctional heterocyclic building block of significant interest to the medicinal chemistry and drug development communities. It incorporates two key pharmacophores: a strained 3-hydroxyazetidine ring and a reactive chloroacetamide handle. The azetidine moiety is a valuable scaffold known to enhance physicochemical properties such as solubility and metabolic stability, while the chloroacetamide group serves as a versatile electrophilic warhead for covalent modification of biological targets or as a precursor for further synthetic elaboration. This guide provides a comprehensive analysis of the chemical properties, a robust synthesis protocol, key reactivity patterns, and potential applications of this compound, offering a technical resource for researchers leveraging this molecule in synthetic chemistry and drug discovery programs.
Core Chemical and Physical Properties
This compound is a small, synthetically useful molecule. Its fundamental properties are summarized below. While experimental physical data such as melting and boiling points are not widely published, computational predictions and data from suppliers provide valuable insights into its characteristics.
Chemical Identity and Structure
| Identifier | Value | Source(s) |
| CAS Number | 1628263-61-5 | [1][2][3] |
| Molecular Formula | C₅H₈ClNO₂ | [1][4] |
| Molecular Weight | 149.58 g/mol | [1][2][5] |
| IUPAC Name | This compound | ChemScene |
| Synonyms | 2-chloro-1-(3-hydroxyazetidin-1-yl)ethanone, 2-Chloro-1-(3-hydroxy-1-azetidinyl)ethanone | [1][2][5] |
| InChI Key | UQUPQEUNHVVNKW-UHFFFAOYSA-N | [6] |
| SMILES | OC1CN(C(CCl)=O)C1 | [1] |
Physicochemical and Computational Data
| Property | Value | Source(s) |
| Purity | Typically ≥95-97% | [1][2][3] |
| Topological Polar Surface Area (TPSA) | 40.54 Ų | [1] |
| LogP (Predicted) | -0.5717 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Rotatable Bonds | 1 | [1] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere (Nitrogen or Argon) | [3][5] |
Synthesis and Characterization
The synthesis of this compound is achieved through the acylation of 3-hydroxyazetidine with chloroacetyl chloride. This is a standard N-acylation reaction where the nucleophilic secondary amine of the azetidine ring attacks the electrophilic carbonyl carbon of the acyl chloride.
Rationale for Synthetic Approach
The chosen synthetic route is a direct and efficient method for amide bond formation.
-
Starting Materials : 3-Hydroxyazetidine (often available as its more stable hydrochloride salt) and chloroacetyl chloride are commercially available precursors.[6][7]
-
Base : A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial. Its primary role is to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation.[8][9] If starting from 3-hydroxyazetidine hydrochloride, an additional equivalent of the base is required to liberate the free amine.
-
Solvent : An inert aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is ideal to dissolve the reactants without participating in the reaction.
-
Temperature Control : The reaction is typically performed at low temperatures (e.g., 0°C) initially. Acylation reactions with acyl chlorides are highly exothermic, and low temperatures help to control the reaction rate, prevent side reactions, and ensure selectivity.
Experimental Protocol: Synthesis
This protocol describes the synthesis starting from 3-hydroxyazetidine hydrochloride.
Materials:
-
3-Hydroxyazetidine hydrochloride (1.0 eq)
-
Chloroacetyl chloride (1.1 eq)
-
Triethylamine (2.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and ice bath.
Procedure:
-
Reaction Setup : To a round-bottom flask under a nitrogen atmosphere, add 3-hydroxyazetidine hydrochloride and anhydrous DCM.
-
Base Addition : Cool the resulting suspension to 0°C in an ice bath. Slowly add triethylamine (2.2 eq) dropwise while stirring. Stir the mixture for 20-30 minutes at 0°C.
-
Acylation : In a separate flask, dissolve chloroacetyl chloride (1.1 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0°C over 30 minutes.
-
Reaction Monitoring : Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup : Once the reaction is complete, quench it by adding water. Transfer the mixture to a separatory funnel.
-
Extraction : Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.
-
Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification : Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the title compound.
Chemical Reactivity and Synthetic Utility
The molecule's utility stems from its distinct reactive sites, which can be addressed with high selectivity.
-
α-Chloro Amide Moiety : The primary site of reactivity is the carbon atom bonded to chlorine. It is a potent electrophile, highly susceptible to Sₙ2 displacement by a wide range of nucleophiles (e.g., amines, thiols, azides, alcohols). This functionality is central to its use as a building block for creating covalent warheads in drug design.
-
3-Hydroxyl Group : The secondary alcohol is a nucleophile and can undergo various transformations. It can be acylated to form esters, alkylated to form ethers, or oxidized to the corresponding ketone (azetidin-3-one derivative). Protecting this group (e.g., as a silyl ether) may be necessary if a reaction is desired at the chloro-position with a nucleophile that could also react with the hydroxyl group.
-
Azetidine Ring : The four-membered ring possesses significant ring strain (~26 kcal/mol), making it more reactive than larger, strain-free rings.[10] While stable under the synthetic conditions described, it can undergo nucleophilic ring-opening under harsh conditions (e.g., strong acids or certain reducing agents), a property that can be exploited in more advanced synthetic strategies.[10][11]
Key Reactivity Pathways
Caption: Major reactivity sites and potential transformations.
Applications in Research and Development
The unique combination of a strained, polar azetidine ring and an electrophilic chloroacetamide group makes this compound a high-value intermediate.
-
Covalent Inhibitor Scaffolding : The chloroacetamide moiety is a well-established "warhead" for forming covalent bonds with nucleophilic amino acid residues, such as cysteine, in protein active sites. This molecule provides a ready-to-use scaffold for fragment-based drug discovery (FBDD) and the development of targeted covalent inhibitors.
-
Linker Chemistry : It can function as a bifunctional linker. The chloro- group can be displaced to attach to one part of a molecule, while the hydroxyl group can be used as a handle to connect to another, enabling the synthesis of complex molecules like PROTACs or antibody-drug conjugates (ADCs).
-
Bioisosteric Replacement : The 3-hydroxyazetidine core is increasingly used as a bioisostere for other saturated rings (like piperidine or pyrrolidine) or even aromatic rings. Its strained, non-planar structure and favorable physicochemical properties can lead to improved solubility, reduced lipophilicity, and novel intellectual property space.[6][10] The presence of chlorine in pharmaceuticals is a common strategy, with over 250 FDA-approved drugs containing this element, highlighting its acceptance in drug design.[12]
Safety, Handling, and Storage
Proper handling is essential due to the compound's reactivity and potential biological effects.
-
Hazard Identification : It is classified as a warning-level hazard (GHS07).[2] Hazard statements indicate it is harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319).[2]
-
Handling Precautions : Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5] Avoid breathing dust, fumes, or vapors.
-
Storage : Store in a tightly sealed container in a cool, dry place at the recommended temperature of 2-8°C.[3][5] Storage under an inert gas like argon or nitrogen is advised to prevent degradation from moisture or air.[5]
Conclusion
This compound is a potent and versatile chemical tool for researchers in organic synthesis and drug discovery. Its well-defined points of reactivity—an electrophilic center for covalent modification and a nucleophilic handle for further functionalization—combined with the desirable properties of the 3-hydroxyazetidine scaffold, make it an invaluable building block. Understanding its synthesis, reactivity, and handling as detailed in this guide will enable scientists to effectively harness its potential in the creation of novel and complex molecules with therapeutic promise.
References
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Banik, B. K., et al. (2005). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules, 10(9), 1135-1166. [Link]
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Various Authors. Synthesis of azetidines by cycloaddition of imines to chloroacetyl chloride-I. Request PDF. [Link]
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Siddiqui, Z. N., & Khan, S. A. (2010). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Molecules, 15(1), 356-366. [Link]
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Sakarya, S., & Ketrez, O. (2023). Synthesis of Novel cis-2-Azetidinones from Imines and Chloroacetyl Chloride Using Triethylamine. Acta Chimica Slovenica, 70(4), 628-633. [Link]
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Kumar, A., et al. (2008). Synthesis and Pharmacological Evaluation of Azetidin-2-ones and Thiazolidin-4-ones Encompassing Benzothiazole. Indian Journal of Pharmaceutical Sciences, 70(5), 575-579. [Link]
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Priyanka, P., et al. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. IUCrData, 7(11), x221102. [Link]
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Chemsrc. 2-chloro-1-(3-hydroxyphenyl)ethanone | CAS#:62932-90-5. [Link]
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Priyanka, P., et al. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 11), 1157-1160. [Link]
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Chernyak, D., & Gevorgyan, V. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(11), 6345-6372. [Link]
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An In-depth Technical Guide to 2-Chloro-1-(3-hydroxyazetidin-1-yl)ethan-1-one: A Versatile Building Block for Covalent Inhibitor Discovery
Introduction: The Emergence of Small, Reactive Scaffolds in Drug Discovery
In the landscape of modern medicinal chemistry, the pursuit of highly specific and potent therapeutic agents has led to a resurgence of interest in covalent inhibitors. These molecules form a stable, covalent bond with their target protein, often leading to prolonged duration of action and high efficacy. A key component of a covalent inhibitor is the "warhead," an electrophilic functional group capable of reacting with nucleophilic amino acid residues on the target protein. 2-Chloro-1-(3-hydroxyazetidin-1-yl)ethan-1-one (CAS 1628263-61-5) has emerged as a valuable building block in this context. It combines a reactive chloroacetamide warhead with a strained, three-dimensional azetidine ring, a scaffold increasingly recognized for its favorable properties in drug design.
This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals. We will delve into its chemical properties, a detailed synthesis protocol, its mechanism of action as a covalent modifier, and its application in the rapidly evolving field of fragment-based drug discovery.
Chemical Properties and Characterization
This compound is a small, bifunctional molecule designed for utility in synthetic and medicinal chemistry. Its key structural features are a reactive chloroacetyl group appended to the nitrogen of a 3-hydroxyazetidine ring.
| Property | Value | Source(s) |
| CAS Number | 1628263-61-5 | [1][2][3][4] |
| Molecular Formula | C₅H₈ClNO₂ | [2][3] |
| Molecular Weight | 149.58 g/mol | [2] |
| IUPAC Name | 2-chloro-1-(3-hydroxyazetidin-1-yl)ethanone | [2] |
| SMILES | OC1CN(C(CCl)=O)C1 | [2] |
| Appearance | White to off-white solid | |
| Purity | Typically ≥95% | [4] |
| Storage | 2-8°C under an inert atmosphere |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of the title compound is a straightforward N-acylation reaction. It involves the reaction of 3-hydroxyazetidine with chloroacetyl chloride in the presence of a suitable base to neutralize the hydrochloric acid byproduct. The following protocol is a representative procedure based on established methods for N-acylation.[6][7]
Reaction Scheme:
A plausible synthesis pathway for the target compound.
Materials:
-
3-Hydroxyazetidine hydrochloride
-
Chloroacetyl chloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes for chromatography
Protocol:
-
Preparation of 3-Hydroxyazetidine Free Base:
-
In a round-bottom flask, dissolve 3-hydroxyazetidine hydrochloride in a minimal amount of water.
-
Cool the solution in an ice bath and add an equimolar amount of a strong base (e.g., a concentrated solution of NaOH or K₂CO₃) dropwise with stirring to neutralize the hydrochloride and generate the free base.
-
Extract the aqueous layer multiple times with a suitable organic solvent such as dichloromethane or a mixture of isopropanol and chloroform.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure at low temperature to yield the 3-hydroxyazetidine free base. Note: The free base can be unstable and is often used immediately in the next step.
-
-
N-Acylation:
-
Dissolve the freshly prepared 3-hydroxyazetidine (1.0 eq) in anhydrous dichloromethane (DCM) in a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (1.1 - 1.5 eq) to the solution and cool the mixture to 0°C in an ice bath.
-
Slowly add chloroacetyl chloride (1.0 - 1.1 eq) dropwise to the stirred solution, ensuring the temperature remains below 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
-
Work-up and Purification:
-
Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a white to off-white solid.
-
-
Characterization:
-
Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Mechanism of Action and Application as a Covalent Warhead
The utility of this compound in drug discovery stems from the electrophilic nature of the chloroacetamide moiety. This functional group acts as a "warhead" that can form a covalent bond with nucleophilic amino acid residues, most commonly cysteine, within the binding site of a target protein.
The Covalent Modification Pathway:
Mechanism of irreversible inhibition via covalent bond formation.
The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. The sulfur atom of a cysteine residue acts as the nucleophile, attacking the carbon atom bearing the chlorine. The chlorine atom, a good leaving group, is displaced, resulting in the formation of a stable thioether bond between the inhibitor and the protein. This irreversible modification of the protein's active site leads to a potent and sustained inhibitory effect.
Role in Fragment-Based Drug Discovery (FBDD)
Fragment-based drug discovery is a powerful strategy for identifying lead compounds by screening small, low-molecular-weight compounds ("fragments") that bind to a biological target with low affinity. These hits can then be optimized into more potent leads. The incorporation of electrophilic warheads into fragment libraries has proven to be a highly effective approach for identifying novel covalent inhibitors.[8][9]
Libraries of chloroacetamide-containing fragments are increasingly being screened to identify new starting points for drug discovery programs targeting a variety of proteins, including those previously considered "undruggable."[10][11][12] While this compound has not been explicitly identified as a hit in the reviewed literature, its structural characteristics make it an ideal candidate for inclusion in such libraries:
-
Low Molecular Weight: It adheres to the "Rule of Three" often applied in FBDD.
-
3D-Scaffold: The azetidine ring provides a rigid, three-dimensional structure that can explore chemical space more effectively than flat aromatic rings.
-
Reactive Handle: The chloroacetamide group allows for covalent capture of target proteins, facilitating hit identification and validation.
-
Vector for Growth: The hydroxyl group provides a convenient point for chemical modification and elaboration to improve potency and selectivity.
Screening of chloroacetamide fragment libraries has successfully identified covalent inhibitors for targets such as TEAD transcription factors and caspases, demonstrating the power of this approach.[10][11]
Safety and Handling
As an acyl chloride derivative, this compound should be handled with appropriate care in a laboratory setting.
-
Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.
-
Precautionary Measures:
-
Use only in a well-ventilated area or under a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.
-
Always consult the material safety data sheet (MSDS) provided by the supplier for complete and up-to-date safety information before handling this compound.
Conclusion
This compound is a strategically designed chemical tool for modern drug discovery. Its combination of a reactive chloroacetamide warhead and a desirable azetidine scaffold makes it a valuable building block for the synthesis of covalent inhibitors. As the field of fragment-based drug discovery continues to expand, the utility of such well-defined, reactive fragments is poised to grow, offering new avenues for the development of novel therapeutics against a wide range of challenging biological targets.
References
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Title: Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. Source: PubMed Central URL: [Link]
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Title: An electrophilic fragment screening for the development of small molecules targeting caspase-2. Source: PubMed Central URL: [Link]
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Title: Fragment-based covalent ligand discovery. Source: PMC - NIH URL: [Link]
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Title: 1H NMR spectrum of Compound 32. Source: The Royal Society of Chemistry URL: [Link]
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Title: Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. Source: RSC Publishing URL: [Link]
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Title: Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Source: PMC - NIH URL: [Link]
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Title: Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Source: PMC - NIH URL: [Link]
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Title: 2-Chloro-1-(3-Hydroxyphenyl) Ethan-1-One at Best Prices - Pharmaceutical Grade. Source: ExportersIndia.com URL: [Link]
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Title: Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Source: MDPI URL: [Link]
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Title: Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Source: ResearchGate URL: [Link]
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Title: Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives. Source: Oriental Journal of Chemistry URL: [Link]
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Title: SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME AZETIDINONE DERIVATIVES WITH THE β-NAPHTHOL. Source: Rasayan Journal of Chemistry URL: [Link]
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Title: Synthesis, characterization of new 3-Chloro-Azetidine-2-One and 1, 3-thiazinan-4-one derivatives from di imines. Source: ResearchGate URL: [Link]
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Synthesis of 2-Chloro-1-(3-hydroxyazetidin-1-yl)ethan-1-one: A Technical Guide
Foreword: The Strategic Importance of Azetidine Scaffolds in Modern Drug Discovery
The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged from relative obscurity to become a cornerstone in contemporary medicinal chemistry.[1][2] Its unique combination of properties—a strained ring system conferring conformational rigidity, a high degree of sp³ character, and the ability to modulate physicochemical properties such as solubility and metabolic stability—renders it an invaluable scaffold for the design of novel therapeutics.[1] The incorporation of the azetidine ring into drug candidates has led to several FDA-approved medicines, including the Janus kinase inhibitor baricitinib and the MEK inhibitor cobimetinib, highlighting its role in enhancing pharmacokinetic profiles and receptor selectivity.[1]
This guide provides an in-depth technical overview of the synthesis of a key azetidine-containing building block: 2-Chloro-1-(3-hydroxyazetidin-1-yl)ethan-1-one. This molecule is of significant interest to researchers and drug development professionals as it incorporates a reactive electrophilic chloroacetyl group, poised for further chemical elaboration, alongside the desirable 3-hydroxyazetidine core. The methodologies, mechanistic rationale, and practical insights detailed herein are intended to empower researchers to confidently synthesize and utilize this versatile intermediate in their drug discovery endeavors.
Retrosynthetic Analysis and Strategic Considerations
The synthesis of this compound is most logically approached via the N-acylation of 3-hydroxyazetidine with a suitable chloroacetylating agent. This retrosynthetic disconnection is illustrated below.
Caption: Retrosynthetic analysis of the target molecule.
The primary challenge in this synthesis is the chemoselective N-acylation in the presence of the secondary hydroxyl group on the azetidine ring. While the amine is generally more nucleophilic than the alcohol, forcing conditions could lead to competitive O-acylation, resulting in undesired byproducts. Therefore, the choice of reaction conditions, particularly the base and solvent, is critical to ensure high selectivity and yield.
Synthesis of the Starting Material: 3-Hydroxyazetidine Hydrochloride
The immediate precursor, 3-hydroxyazetidine, is typically handled as its more stable hydrochloride salt. A common and scalable synthesis of 3-hydroxyazetidine hydrochloride involves a multi-step sequence starting from readily available t-butylamine and epichlorohydrin.[3] This method, detailed in the patent literature, circumvents the use of expensive and often problematic reagents associated with other synthetic routes.[4]
The key steps in this synthesis are:
-
Cyclization: Reaction of t-butylamine with epichlorohydrin to form the N-t-butyl-3-hydroxyazetidine intermediate.
-
Acylation and Deprotection: Acetylation of the intermediate followed by deacetylation under acidic conditions to yield 3-hydroxyazetidine hydrochloride.[4]
The purity of the 3-hydroxyazetidine hydrochloride is paramount, as impurities can interfere with the subsequent acylation step.
Core Synthesis: N-Acylation of 3-Hydroxyazetidine
The central transformation in this guide is the selective N-acylation of 3-hydroxyazetidine with chloroacetyl chloride. Based on established protocols for the acylation of amino alcohols, a highly efficient and chemoselective method can be employed using an aqueous buffer system. This approach offers several advantages over traditional organic solvent-based methods, including enhanced reaction rates, simplified workup, and improved safety and environmental profiles.
Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 3-hydroxyazetidine attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the expulsion of the chloride leaving group to form the desired amide product. The presence of a suitable base is crucial to neutralize the hydrochloric acid generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.
Caption: Simplified mechanism of N-acylation.
Experimental Protocol
This protocol is adapted from a proven method for the chemoselective N-chloroacetylation of amino alcohols.[5]
Materials and Equipment:
-
3-Hydroxyazetidine hydrochloride
-
Chloroacetyl chloride
-
Sodium bicarbonate (or other suitable base)
-
Dichloromethane (DCM)
-
Water (deionized)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure:
-
Preparation of Free Base: In a round-bottom flask, dissolve 3-hydroxyazetidine hydrochloride in water. Cool the solution in an ice bath and slowly add a saturated aqueous solution of sodium bicarbonate until the pH of the solution is basic (pH ~8-9). This neutralization step is crucial to generate the free amine of 3-hydroxyazetidine in situ, which is the reactive nucleophile.
-
Extraction of Free Base: Extract the aqueous solution with dichloromethane (3x). The free 3-hydroxyazetidine is more soluble in the organic layer.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solution under reduced pressure using a rotary evaporator. It is important not to heat the solution excessively to avoid degradation of the volatile amine.
-
Acylation Reaction: Re-dissolve the concentrated 3-hydroxyazetidine in fresh, anhydrous dichloromethane and cool the solution in an ice bath. To this stirring solution, add a solution of chloroacetyl chloride (1.05 equivalents) in dichloromethane dropwise over 15-20 minutes. Maintain the temperature below 5 °C during the addition. A non-nucleophilic base such as triethylamine (1.1 equivalents) should be included in the reaction mixture to scavenge the HCl produced.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes after the addition is complete, and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl (to remove any remaining triethylamine), saturated sodium bicarbonate solution (to neutralize any excess acid), and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The crude this compound can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes gradient).
Quantitative Data Summary:
| Reagent | Molecular Weight ( g/mol ) | Molar Equivalents |
| 3-Hydroxyazetidine Hydrochloride | 109.55 | 1.0 |
| Sodium Bicarbonate | 84.01 | >2.0 |
| Chloroacetyl Chloride | 112.94 | 1.05 |
| Triethylamine | 101.19 | 1.1 |
Self-Validating System and Causality
-
In Situ Free Base Generation: The initial neutralization of the hydrochloride salt is a critical control point. Incomplete neutralization will result in a lower concentration of the nucleophilic free amine, leading to a sluggish and incomplete reaction.
-
Controlled Addition of Acylating Agent: The dropwise addition of chloroacetyl chloride at low temperature is essential to manage the exothermic nature of the acylation reaction and to minimize the formation of potential byproducts.
-
Use of a Non-Nucleophilic Base: Triethylamine is employed as an acid scavenger. Its non-nucleophilic nature prevents it from competing with the 3-hydroxyazetidine in the reaction with chloroacetyl chloride.
-
Aqueous Work-up: The series of washes during the work-up systematically removes unreacted starting materials, the base, and acidic/basic impurities, ensuring a cleaner crude product for final purification.
Characterization and Quality Control
The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the molecule. Expected signals would include those for the chloroacetyl methylene group, and the methine and methylene protons of the azetidine ring.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the amide carbonyl and the hydroxyl group.
Conclusion and Future Directions
The synthesis of this compound presented in this guide provides a reliable and scalable route to a valuable building block for drug discovery. The chemoselective N-acylation protocol, adapted from established methodologies, ensures high yields and purity. The reactive chloroacetyl group of the final product serves as a versatile handle for further chemical modifications, such as nucleophilic substitution with amines, thiols, or other nucleophiles, opening avenues for the creation of diverse chemical libraries for biological screening. As the importance of sp³-rich scaffolds like azetidines continues to grow in medicinal chemistry, robust synthetic access to key intermediates such as the one detailed herein will be increasingly critical for the development of the next generation of therapeutics.
References
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Available at: [Link]
-
An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Available at: [Link]
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Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]
-
Understanding Aze Medications: The Role of Azetidine Derivatives. Oreate AI Blog. Available at: [Link]
- CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride. Google Patents.
-
Understanding the Applications of 3-Hydroxyazetidine Hydrochloride in Drug Discovery. Oreate. Available at: [Link]
-
2-Chloro-1-(3-Hydroxyphenyl) Ethan-1-One at Best Prices - Pharmaceutical Grade. ExportersIndia. Available at: [Link]
- US20030229255A1 - Preparation of 2-chloro-1,1,1-trialkoxyethane. Google Patents.
-
Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. PubMed Central. Available at: [Link]
-
Chloroacetylchloride: A Versatile Reagent in Heterocyclic Synthesis. ResearchGate. Available at: [Link]
-
An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. ResearchGate. Available at: [Link]
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- 5. researchgate.net [researchgate.net]
2-Chloro-1-(3-hydroxyazetidin-1-yl)ethan-1-one mechanism of action
An In-Depth Technical Guide to the Putative Mechanism of Action of 2-Chloro-1-(3-hydroxyazetidin-1-yl)ethan-1-one as a Covalent Probe
Authored by: A Senior Application Scientist
Abstract
This guide delineates the proposed mechanism of action for the novel compound this compound. Based on its distinct structural features—a reactive chloroacetamide warhead and a specificity-conferring 3-hydroxyazetidine moiety—we hypothesize that this molecule functions as a targeted covalent inhibitor. We will dissect the chemical basis for this proposed mechanism and provide a comprehensive, field-tested experimental framework for its validation. This document is intended for researchers, chemists, and drug development professionals engaged in the exploration of novel therapeutic agents and chemical probes.
Introduction and Mechanistic Hypothesis
The compound this compound is a structurally precise molecule featuring two key functional domains that inform its likely biological activity. The presence of a chloroacetamide group, a well-documented electrophilic warhead, strongly suggests a mechanism involving the formation of a stable, covalent bond with a nucleophilic amino acid residue on a protein target. The 3-hydroxyazetidine ring, a rigid and polar scaffold, is predicted to mediate initial non-covalent binding interactions, thereby directing the reactive moiety to a specific protein and enhancing binding affinity and selectivity.
Our central hypothesis is that this compound acts as a targeted covalent inhibitor . This mechanism proceeds via a two-step process:
-
Initial Reversible Binding (E+I ⇌ E-I): The 3-hydroxyazetidine group engages with the target protein's binding pocket through non-covalent interactions, such as hydrogen bonding via its hydroxyl group. This initial, reversible binding event orients the chloroacetamide warhead in proximity to a reactive nucleophile.
-
Irreversible Covalent Modification (E-I → E-I'): A suitably positioned nucleophilic amino acid residue (e.g., Cysteine, Lysine, or Histidine) on the protein target attacks the electrophilic carbon of the chloroacetamide, displacing the chloride leaving group and forming an irreversible covalent adduct. This modification permanently alters the protein's structure and function.
This guide will now detail the experimental workflows required to rigorously test this hypothesis, from target identification to cellular engagement.
Proposed Mechanism of Action: A Visual Representation
The interaction between this compound and a hypothetical protein target containing a reactive cysteine residue is depicted below.
Caption: Proposed two-step mechanism of covalent inhibition.
Experimental Validation Framework
To validate the proposed mechanism, a multi-stage experimental approach is necessary. This framework ensures a logical progression from broad, unbiased target discovery to specific, hypothesis-driven validation at the biochemical and cellular levels.
Stage 1: Unbiased Target Identification via Activity-Based Protein Profiling (ABPP)
Expertise & Rationale: Before we can validate a mechanism, we must first identify the protein(s) that our compound interacts with in a complex biological system. Activity-Based Protein Profiling (ABPP) is the gold standard for this purpose. It utilizes chemical probes to map the reactive sites in a proteome, making it ideal for identifying the targets of covalent inhibitors. We will synthesize a version of our compound with a clickable tag (e.g., an alkyne) to enable visualization and identification of target proteins.
Experimental Workflow: ABPP
Caption: Workflow for Activity-Based Protein Profiling (ABPP).
Detailed Protocol: ABPP for Target Identification
-
Probe Synthesis: Synthesize an analog of this compound incorporating a terminal alkyne for subsequent click chemistry.
-
Proteome Preparation: Lyse cultured cells (e.g., HEK293T) in a suitable buffer (e.g., PBS) without detergents to maintain protein nativity. Determine protein concentration using a BCA assay.
-
Probe Incubation: Treat the cell lysate (1 mg/mL) with the alkyne-tagged probe at various concentrations (e.g., 1-10 µM) for 1 hour at 37°C. Include a DMSO vehicle control.
-
Click Chemistry: To the probe-treated lysate, add the following click-chemistry reagents in order: Azide-biotin tag (100 µM), TCEP (1 mM), TBTA ligand (100 µM), and Copper(II) sulfate (1 mM). Incubate for 1 hour at room temperature.
-
Protein Enrichment: Add streptavidin-coated magnetic beads to the reaction mixture and incubate for 1 hour to capture biotinylated proteins. Wash the beads extensively to remove non-specifically bound proteins.
-
Proteomic Analysis: Perform on-bead tryptic digestion of the captured proteins, followed by LC-MS/MS analysis to identify the protein targets.
-
Data Analysis: Identify proteins that are significantly enriched in the probe-treated samples compared to the DMSO control. These are your high-confidence candidate targets.
Stage 2: Biochemical Validation of Target Inhibition
Expertise & Rationale: Once a candidate target is identified (e.g., "Protein X"), it is crucial to biochemically validate the interaction. This involves expressing and purifying the target protein and then performing enzyme kinetics to quantify the inhibitory potency (IC50) and confirm the covalent nature of the binding.
Quantitative Data Summary: Hypothetical Inhibition Data
| Parameter | Value | Description |
| IC50 | 150 nM | Concentration of inhibitor required for 50% inhibition of enzyme activity. |
| k_inact / K_I | 50,000 M⁻¹s⁻¹ | Second-order rate constant for inactivation, a measure of covalent efficiency. |
| Irreversibility | >95% | Percentage of enzyme activity that cannot be recovered after dialysis. |
Detailed Protocol: Enzyme Inhibition Assay
-
Protein Expression and Purification: Clone, express, and purify the candidate target protein (Protein X) using standard molecular biology techniques (e.g., E. coli expression and Ni-NTA chromatography).
-
IC50 Determination:
-
Set up a reaction mixture containing purified Protein X and its substrate.
-
Add this compound across a range of concentrations (e.g., 1 nM to 100 µM).
-
Incubate for a fixed time (e.g., 30 minutes).
-
Measure enzyme activity using a suitable detection method (e.g., fluorescence or absorbance).
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
-
Irreversibility Test (Dialysis):
-
Incubate Protein X with a high concentration of the inhibitor (e.g., 10x IC50) for 2 hours.
-
As a control, incubate Protein X with DMSO.
-
Place both samples in dialysis cassettes and dialyze extensively against a large volume of buffer to remove any unbound inhibitor.
-
Measure the enzymatic activity of both samples. A significant loss of activity in the inhibitor-treated sample compared to the control confirms irreversible binding.
-
Stage 3: Target Engagement Confirmation in a Cellular Environment
Expertise & Rationale: Demonstrating that a compound binds to its target in a test tube is essential, but it is not sufficient. We must confirm that the compound can penetrate the cell membrane and engage with its target in the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose, as it relies on the principle that a protein becomes more thermally stable when bound to a ligand.
Experimental Workflow: CETSA
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol: CETSA
-
Cell Treatment: Treat cultured cells with this compound (e.g., at 10 µM) or DMSO vehicle for 1 hour.
-
Heating: Aliquot the treated cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler. Leave one aliquot at room temperature as a non-heated control.
-
Lysis and Separation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the aggregated, denatured protein by centrifugation at high speed.
-
Quantification: Collect the supernatant (soluble fraction) and quantify the amount of the target protein (Protein X) using Western blotting or an ELISA.
-
Data Analysis: For both the DMSO- and compound-treated samples, plot the amount of soluble target protein as a function of temperature. A rightward shift in the melting curve for the compound-treated sample indicates that the compound has bound to and stabilized the target protein within the cell.
Conclusion
The structural characteristics of this compound strongly support the hypothesis of a targeted covalent inhibition mechanism. The experimental framework provided in this guide, progressing from unbiased proteomic screening to specific biochemical and cellular validation, represents a robust and scientifically rigorous pathway to elucidate its precise mechanism of action and identify its cellular targets. Successful execution of these protocols will provide the necessary evidence to confirm or refute the proposed mechanism and will pave the way for further development of this compound as a chemical probe or therapeutic lead.
References
-
Activity-Based Protein Profiling (ABPP)
- Title: Activity-Based Protein Profiling: A Powerful Approach for Functional Proteomics
- Source: N
-
URL: [Link]
-
Covalent Inhibitors
- Title: The Rise of Covalent Drugs
- Source: N
-
URL: [Link]
-
Cellular Thermal Shift Assay (CETSA)
- Title: The cellular thermal shift assay for evalu
- Source: N
-
URL: [Link]
-
Click Chemistry
- Title: Click Chemistry: A Powerful Tool for Pharmaceutical Sciences
- Source: Pharmaceutical Research
-
URL: [Link]
2-Chloro-1-(3-hydroxyazetidin-1-yl)ethan-1-one literature review
An In-Depth Technical Guide to 2-Chloro-1-(3-hydroxyazetidin-1-yl)ethan-1-one
Introduction
This compound (CAS No. 1628263-61-5) is a bifunctional synthetic building block of significant interest to the pharmaceutical and medicinal chemistry sectors.[1][2][3] Its structure incorporates a reactive α-chloro amide and a secondary alcohol within a strained four-membered azetidine ring. This unique combination of functional groups makes it a versatile intermediate for introducing the 3-hydroxyazetidine motif into larger, more complex molecules. The azetidine ring is a valuable scaffold in drug design, often conferring improved physicochemical properties such as aqueous solubility and metabolic stability.
This guide serves as a comprehensive technical resource for researchers and drug development professionals. It details the compound's physicochemical properties, provides a robust synthesis protocol with mechanistic insights, outlines characterization methods, and explores its reactivity and applications as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[4][5][6]
Physicochemical Properties and Safety Data
A summary of the key properties of this compound is provided below.
| Property | Value | Source(s) |
| CAS Number | 1628263-61-5 | [1][2][3][7] |
| Molecular Formula | C₅H₈ClNO₂ | [1][2][7] |
| Molecular Weight | 149.58 g/mol | [1][7][8] |
| Appearance | Colorless Liquid / Off-white Solid | [4][9] |
| Purity | Typically ≥95% | [1][3][7] |
| Storage Conditions | 2-8°C under inert atmosphere | [2][7] |
| Synonyms | 2-chloro-1-(3-hydroxyazetidin-1-yl)ethanone | [1][2][3] |
Safety and Handling
DANGER: this compound is a hazardous chemical that requires strict safety protocols.[9]
-
Toxicity: The compound is classified as toxic if swallowed, toxic in contact with skin, and potentially fatal if inhaled.[9]
-
Corrosivity: It causes severe skin burns and serious eye damage.[9]
Mandatory Handling Precautions:
-
Always handle this compound within a certified chemical fume hood.[9]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.[2][9]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2][9]
-
Prevent contact with skin and eyes. In case of exposure, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek urgent medical attention.[9][10]
-
Ensure an eyewash station and safety shower are readily accessible.[11]
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[2][12]
Synthesis and Mechanism
The most common and efficient synthesis of this compound is the N-acylation of 3-hydroxyazetidine with chloroacetyl chloride. This reaction is a classic nucleophilic acyl substitution.
Reaction Mechanism
The synthesis proceeds via a well-established mechanism. The nitrogen atom of 3-hydroxyazetidine, being a potent nucleophile, attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This forms a transient tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group. A non-nucleophilic base, such as triethylamine, is crucial to neutralize the hydrochloric acid (HCl) generated in situ, preventing the protonation of the starting azetidine and driving the reaction to completion.
Caption: Mechanism of N-Acylation of 3-Hydroxyazetidine.
Detailed Experimental Protocol
This protocol describes the synthesis of this compound from 3-hydroxyazetidine hydrochloride.
Materials:
-
3-Hydroxyazetidine hydrochloride
-
Chloroacetyl chloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM, anhydrous)
-
Deionized Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Ethyl Acetate and Hexane (for chromatography)
Equipment:
-
Three-neck round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Thermometer
-
Inert gas (Nitrogen or Argon) inlet
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of Free Base: In a round-bottom flask, dissolve 3-hydroxyazetidine hydrochloride (1.0 eq) in a minimal amount of water. Cool the solution in an ice bath and basify to pH > 12 using a strong base like NaOH or KOH. Extract the free base into an organic solvent like DCM or a DCM/isopropanol mixture. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and use immediately in the next step. Note: 3-hydroxyazetidine free base is volatile and hygroscopic; handling it as a solution is recommended.
-
Reaction Setup: In a flame-dried three-neck flask under an inert atmosphere, dissolve the 3-hydroxyazetidine solution (1.0 eq) in anhydrous DCM. Add triethylamine (2.2 eq). Cool the stirred solution to 0°C using an ice-water bath.
-
Addition of Acylating Agent: Dissolve chloroacetyl chloride (1.05 eq) in anhydrous DCM and add it to a dropping funnel. Add the chloroacetyl chloride solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 5°C. The formation of a white precipitate (triethylammonium chloride) will be observed.
-
Reaction: After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material (3-hydroxyazetidine) is fully consumed.
-
Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and finally, brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield this compound as a pure product.
Spectroscopic Characterization
While specific spectra are not provided in the search results, the structure of the compound can be confirmed using standard analytical techniques. Expected spectroscopic data are as follows:
-
¹H NMR (CDCl₃, 400 MHz): Expect signals corresponding to the chloromethyl protons (singlet, ~4.1-4.3 ppm), the azetidine ring protons (multiplets, ~3.8-4.6 ppm), the hydroxyl proton (broad singlet, variable), and the CH-OH proton (multiplet, ~4.5-4.7 ppm).
-
¹³C NMR (CDCl₃, 100 MHz): Expect signals for the carbonyl carbon (~165-168 ppm), the CH-OH carbon (~58-62 ppm), the azetidine CH₂ carbons (~50-55 ppm), and the chloromethyl carbon (~42-45 ppm).
-
FTIR (ATR): Key vibrational bands would include a broad O-H stretch (~3400 cm⁻¹), C-H stretching (~2900-3000 cm⁻¹), a strong C=O (amide) stretch (~1650 cm⁻¹), and a C-Cl stretch (~650-800 cm⁻¹).[5]
-
Mass Spectrometry (ESI+): The protonated molecular ion [M+H]⁺ would be expected at m/z ≈ 150.03, showing a characteristic isotopic pattern for a chlorine-containing compound (M+2 peak at ~33% intensity of M).
Reactivity and Synthetic Utility
This compound is a bifunctional electrophile. The α-chloro ketone moiety is highly susceptible to nucleophilic substitution (Sₙ2) reactions, while the hydroxyl group can undergo standard alcohol transformations like esterification or etherification. This dual reactivity makes it a powerful tool for building molecular complexity.
Caption: Synthetic utility of the title compound.
This workflow allows for the sequential or orthogonal introduction of different functionalities, making it an ideal building block for constructing combinatorial libraries for drug screening.
Applications in Medicinal Chemistry
The incorporation of chlorine and α-haloketone functionalities are established strategies in drug design.[5][6] Chlorine-containing compounds represent a significant portion of FDA-approved drugs, and their presence can modulate a molecule's lipophilicity, metabolic stability, and binding affinity.[6]
This compound serves as a key precursor for APIs where the 3-hydroxyazetidine moiety is desired. Its primary application is as a reactive intermediate that can be coupled with other fragments to build the final drug substance. The α-chloro group acts as a handle for attaching the scaffold to nucleophilic fragments of a target molecule, while the hydroxyl group can be used to fine-tune properties or serve as another point of attachment.
Conclusion
This compound is a valuable and versatile building block for synthetic and medicinal chemists. Its synthesis is straightforward, but its hazardous nature demands meticulous safety precautions. The compound's dual electrophilic and nucleophilic potential (via the hydroxyl group) provides a flexible platform for the synthesis of complex molecular architectures, particularly for the development of novel therapeutics containing the beneficial 3-hydroxyazetidine scaffold. This guide provides the foundational knowledge required for its safe handling, synthesis, and strategic application in research and development.
References
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TradeIndia. 2-Chloro-1-(3-Hydroxyphenyl) Ethan-1-One at Best Prices. [Link]
-
Priyanka, P., et al. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. National Institutes of Health (NIH). [Link]
-
ResearchGate. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. [Link]
-
Talele, T. T. (2022). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]
-
Al-Amiery, A. A., et al. (2022). DFT Calculation for Newly Synthesized 2-Chloro-1-(3- methyl-3-mesityl-cyclobutyl)– ethanone. Letters in Applied NanoBioScience. [Link]
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Fisher Scientific. BLD Pharm 25GR 2-Chloro-1-(3-hydroxyazetidin-1-yl )ethan-1-one. [Link]
- Google Patents. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.
- Google Patents. CN109576313B - Method for preparing (S) -2-chloro-1- (3-hydroxyphenyl) ethanol.
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The Strategic Incorporation of the 3-Hydroxyazetidine Moiety: A Technical Guide for Advanced Drug Design
Abstract
The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has transitioned from a synthetic curiosity to a privileged scaffold in modern medicinal chemistry.[1] Its growing prevalence in drug candidates and approved pharmaceuticals can be attributed to its unique conformational constraints and its ability to impart favorable physicochemical properties. This guide provides an in-depth technical exploration of the 3-hydroxyazetidine moiety, a specific substitution pattern that offers a sophisticated tool for optimizing drug-like properties. We will dissect the synthesis, conformational intricacies, and profound impact of this moiety on aqueous solubility, lipophilicity, metabolic stability, and target engagement. Through detailed case studies and experimental protocols, this document will serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage the 3-hydroxyazetidine scaffold for the rational design of next-generation therapeutics.
Introduction: The Rise of a Privileged Scaffold
The journey of the azetidine ring in medicinal chemistry began with the discovery of naturally occurring L-azetidine-2-carboxylic acid.[1] However, it is the synthetically accessible 3-substituted azetidines that have captured the attention of drug discovery programs.[1] The rigid nature of the four-membered ring provides a level of conformational restriction not offered by more flexible acyclic linkers or larger ring systems like pyrrolidine and piperidine.[1][2] This rigidity allows for the precise positioning of substituents in three-dimensional space, a critical factor for optimizing interactions with biological targets.[1] The introduction of a hydroxyl group at the 3-position further enhances the utility of this scaffold, providing a strategic handle to modulate a range of properties crucial for drug efficacy and safety.
Synthetic Strategies for 3-Hydroxyazetidine Derivatives
The accessibility of 3-hydroxyazetidine and its derivatives is a key enabler of its widespread use. Common synthetic strategies often commence from readily available precursors and involve the formation of the strained four-membered ring through intramolecular cyclization.[3]
A prevalent and well-documented approach begins with epichlorohydrin and an amine precursor, followed by the strategic use of protecting groups to direct the desired chemical transformations.[3] The final step typically involves deprotection and salt formation, often with hydrochloric acid, to yield the stable and readily handleable 3-hydroxyazetidine hydrochloride salt.[3]
Experimental Protocol: Synthesis of N-Boc-3-hydroxyazetidine
This protocol outlines a common procedure for the synthesis of a protected form of 3-hydroxyazetidine, a versatile intermediate for further functionalization.
Materials:
-
1-(Diphenylmethyl)-3-hydroxyazetidine hydrochloride
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Boc Protection:
-
Dissolve 1-(diphenylmethyl)-3-hydroxyazetidine hydrochloride (1.0 eq) in DCM.
-
Add TEA (2.2 eq) and stir for 10 minutes at room temperature.
-
Add (Boc)₂O (1.1 eq) portion-wise and stir the reaction mixture overnight at room temperature.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain crude N-Boc-1-(diphenylmethyl)-3-hydroxyazetidine.
-
-
Deprotection:
-
Dissolve the crude product from the previous step in MeOH.
-
Add Pd/C (10 mol%) and hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite® and wash the pad with MeOH.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography (e.g., using a gradient of EtOAc in hexanes) to afford N-Boc-3-hydroxyazetidine.
-
Conformational Analysis and Stereochemistry
The azetidine ring is not planar and exists in a puckered conformation. The degree of puckering and the preferred orientation of substituents are critical for its interaction with biological targets. The hydroxyl group at the 3-position plays a significant role in influencing the conformational equilibrium of the ring.
Caption: Iterative drug design cycle incorporating 3-hydroxyazetidine.
The 3-Hydroxyazetidine Moiety as a Bioisostere
Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of medicinal chemistry. The 3-hydroxyazetidine moiety is an effective bioisostere for a variety of common structural motifs. [1][4]
-
Pyrrolidines and Piperidines: Replacing larger rings with the more compact azetidine can improve ligand efficiency and reduce the entropic penalty upon binding. The hydroxyl group can then recapitulate key hydrogen bonding interactions.
-
Acyclic Alcohols and Diols: The rigid azetidine scaffold can pre-organize an alcohol functionality in a desired orientation for target binding, which can be entropically favored over a flexible acyclic chain.
-
Amides: In certain contexts, the 3-hydroxyazetidine can mimic the hydrogen bonding pattern of an amide bond while offering improved metabolic stability and physicochemical properties. [5][6]
Case Studies in Drug Discovery
The strategic application of the 3-hydroxyazetidine moiety is evident in several successful drug discovery programs.
Case Study 1: Triple Reuptake Inhibitors for Depression
In the development of triple reuptake inhibitors (TRIs) for the treatment of depression, researchers explored the use of 3-aminoazetidines as bioisosteric modifications of 3-α-oxyazetidines. [4][7]The rationale was to fine-tune the inhibitory activities against serotonin, norepinephrine, and dopamine transporters. The incorporation of the azetidine scaffold was crucial for achieving the desired pharmacological profile, and further optimization of substituents on the azetidine ring led to the identification of potent clinical candidates. [4]
Case Study 2: Fluoroquinolone Antibiotics
3-Hydroxyazetidine hydrochloride is a key intermediate in the synthesis of certain fluoroquinolone antibiotics. [3][8][9]In this class of drugs, the azetidine moiety often contributes to the pharmacokinetic and pharmacodynamic properties, enhancing potency and the spectrum of activity against bacterial infections. [9]
Experimental Protocols
Protocol: Determination of pKa by Potentiometric Titration
This protocol provides a general method for the experimental determination of the pKa of a 3-hydroxyazetidine-containing compound.
Materials and Equipment:
-
3-hydroxyazetidine-containing compound (as a salt, e.g., HCl)
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Potassium chloride (KCl)
-
Deionized water
-
pH meter with a combination electrode
-
Stir plate and stir bar
-
Buret
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the 3-hydroxyazetidine compound and dissolve it in a known volume of deionized water containing a background electrolyte (e.g., 0.15 M KCl).
-
Titration Setup: Place the solution on a stir plate, introduce a stir bar, and immerse the pH electrode.
-
Acidification: If the compound is not in its salt form, add a known excess of standardized HCl to protonate the azetidine nitrogen fully.
-
Titration: Titrate the solution with the standardized NaOH solution, recording the pH after each incremental addition of titrant.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa can be determined from the midpoint of the titration curve (the point of half-neutralization). More accurate values can be obtained by calculating the first derivative of the titration curve, where the equivalence point corresponds to the peak.
Conclusion and Future Perspectives
The 3-hydroxyazetidine moiety is a powerful and versatile tool in the modern medicinal chemist's arsenal. Its unique combination of conformational rigidity and the tunable physicochemical properties imparted by the hydroxyl group allows for a rational approach to overcoming common drug design challenges, including poor solubility, metabolic instability, and suboptimal target engagement. As our understanding of the intricate interplay between three-dimensional structure and biological activity continues to grow, the strategic incorporation of privileged scaffolds like 3-hydroxyazetidine will undoubtedly play an increasingly important role in the discovery and development of novel, effective, and safe medicines.
References
- Vertex AI Search. (n.d.). Understanding the Applications of 3-Hydroxyazetidine Hydrochloride in Drug Discovery.
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- PubMed. (2013). 3-Hydroxyazetidine carboxylic acids: non-proteinogenic amino acids for medicinal chemists.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis of 3-Hydroxyazetidine Hydrochloride: A Manufacturer's Perspective.
- CymitQuimica. (n.d.). CAS 18621-18-6: 3-Hydroxyazetidine hydrochloride.
- Google Patents. (n.d.). WO2000063168A1 - Synthesis of azetidine derivatives.
- ResearchGate. (2018). Synthesis of New 3,3-Dimethoxyazetidine-2-carboxylic Acid Derivatives.
- BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of 3-Phenoxyazetidine.
- ChemicalBook. (n.d.). 3-Hydroxyazetidine hydrochloride synthesis.
- ResearchGate. (n.d.). 3-Hydroxyazetidine Carboxylic Acids: Non-Proteinogenic Amino Acids for Medicinal Chemists.
- PubMed. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine.
- BenchChem. (n.d.). The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development.
- PubMed. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors.
- ResearchGate. (2001). Influence of physicochemical properties on dissolution of drugs in the gastrointestinal tract.
- Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties.
- PubMed Central. (n.d.). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective.
- JBINO. (2023). physicochemical property of drug molecules with respect to drug actions.
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A Guide to 2-Chloro-1-(3-hydroxyazetidin-1-yl)ethan-1-one: A Versatile Building Block in Modern Drug Discovery
Section 1: Strategic Introduction to a Privileged Scaffold
In the landscape of medicinal chemistry, the relentless pursuit of novel chemical matter with improved pharmacological profiles is paramount. Small, strained ring systems have emerged as powerful tools for navigating chemical space, offering unique three-dimensional vectors that are often absent in traditional flat, aromatic structures. Among these, the azetidine ring system has garnered significant attention. Its incorporation into molecular scaffolds can confer a range of benefits, including enhanced metabolic stability, improved aqueous solubility, and a lower lipophilic profile (LogP), all of which are critical determinants of a successful drug candidate.
This guide focuses on a particularly valuable derivative: 2-Chloro-1-(3-hydroxyazetidin-1-yl)ethan-1-one . This building block is more than a simple reagent; it is a carefully designed synthetic tool that combines the structural benefits of the 3-hydroxyazetidine core with the versatile reactivity of an α-chloro amide. The strategic placement of the hydroxyl group provides a secondary point for diversification or for modulating physicochemical properties, while the chloroacetyl group serves as a reliable electrophilic handle for introducing the azetidine moiety into a target molecule. This dual functionality makes it an exceptionally efficient building block for constructing complex molecular architectures, particularly in the synthesis of kinase inhibitors and other targeted therapeutics.[1][2]
Section 2: Physicochemical Profile and Reactivity Analysis
A thorough understanding of a building block's properties is the foundation of its effective application. The causality behind its reactivity is rooted in its distinct structural features: an electrophilic carbon and a nucleophilic secondary alcohol.
Core Properties
The key physicochemical parameters of this compound are summarized below. These values are critical for experimental design, influencing choices of solvent, temperature, and purification methods.
| Property | Value | Source |
| CAS Number | 1628263-61-5 | [3][4][5][6][7][8] |
| Molecular Formula | C₅H₈ClNO₂ | [3][4][5] |
| Molecular Weight | 149.57 g/mol | [3][6] |
| Appearance | Typically an off-white to pale yellow solid | [9] |
| Purity | ≥95-97% (Commercial Grades) | [3][5][8] |
| Topological Polar Surface Area (TPSA) | 40.54 Ų | [4] |
| Predicted LogP | -0.5717 | [4] |
| Storage Conditions | 2-8°C, under inert atmosphere | [5] |
Note: Physical properties like melting and boiling points are not consistently reported across suppliers and should be determined empirically.
The Duality of Reactivity: Electrophilic and Nucleophilic Centers
The synthetic utility of this building block stems from its two distinct reactive sites. Understanding the interplay between these sites is crucial for designing selective transformations.
-
The Electrophilic Chloroacetyl Group : The carbon atom bonded to the chlorine is highly electrophilic, readily undergoing nucleophilic substitution (SN2) reactions. This is the primary mode of action for incorporating the azetidine ring. It reacts efficiently with a wide range of nucleophiles, including amines, thiols, and phenoxides. The amide linkage to the azetidine nitrogen slightly modulates this reactivity compared to a standard α-chloro ketone.
-
The Nucleophilic 3-Hydroxyl Group : The secondary alcohol at the C3 position of the azetidine ring serves two key purposes. Firstly, it enhances the compound's polarity and solubility in protic solvents. Secondly, it provides a valuable synthetic handle for secondary functionalization. This hydroxyl group can be acylated, alkylated, or used as a directing group in subsequent synthetic steps. In a finished drug molecule, this hydroxyl can act as a hydrogen bond donor, potentially improving target engagement and pharmacokinetic properties.
This dual-functionality allows for a modular and convergent approach to synthesis, as illustrated in the workflow below.
Figure 1. Dual reactivity workflow for the building block.
Section 3: Synthesis and Core Application Protocol
The value of a building block is directly tied to its practical utility in the laboratory. This section provides a trusted, self-validating protocol for a common application: the N-alkylation of a heterocyclic amine.
Synthesis of the Building Block
While typically purchased from commercial suppliers, the synthesis of this compound is straightforward. It is generally prepared by the acylation of 3-hydroxyazetidine with chloroacetyl chloride in the presence of a non-nucleophilic base (like triethylamine or DIPEA) in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at low temperatures to control the exothermic reaction.
Figure 2. General synthesis of the title compound.
Field-Proven Protocol: Alkylation of a Heterocyclic Amine
This protocol describes a representative SN2 reaction. The key to trustworthiness is built-in monitoring and validation steps.
Objective: To synthesize N-((3-hydroxyazetidin-1-yl)carbonylmethyl)-[Heterocycle].
Materials:
-
Heterocyclic amine (1.0 eq)
-
This compound (1.1 eq)
-
Potassium carbonate (K₂CO₃, anhydrous, 2.0 eq)
-
Acetonitrile (ACN), anhydrous
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄, anhydrous)
-
TLC plates (silica gel 60 F₂₅₄)
-
LC-MS system for reaction monitoring
Step-by-Step Methodology:
-
Reactor Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add the heterocyclic amine (1.0 eq) and anhydrous acetonitrile (volume sufficient to make a 0.1 M solution).
-
Base Addition: Add anhydrous potassium carbonate (2.0 eq) to the stirring suspension. Causality Note: K₂CO₃ is a mild, inexpensive base sufficient to deprotonate many N-H bonds of heterocycles and neutralize the HCl byproduct. Its insolubility in ACN can facilitate workup.
-
Reagent Addition: Add this compound (1.1 eq) portion-wise at room temperature. A slight excess ensures complete consumption of the limiting reactant.
-
Reaction Execution: Heat the reaction mixture to 60 °C and stir vigorously.
-
Self-Validating Monitoring: After 1 hour, take an aliquot of the reaction mixture, dilute it with methanol, filter, and inject it onto an LC-MS. Check for the disappearance of the starting amine and the appearance of the desired product mass. Continue to monitor every 1-2 hours until the starting amine is consumed (<5% remaining).
-
Workup: Cool the reaction to room temperature. Filter the mixture to remove the K₂CO₃ and rinse the solid with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure.
-
Extraction: Redissolve the residue in ethyl acetate and deionized water. Separate the layers. Wash the organic layer sequentially with deionized water and then brine. Causality Note: The water wash removes residual salts and DMF if used as a solvent, while the brine wash helps to break emulsions and further dry the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude material via column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure product.
-
Final Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Section 4: Case Study - Application in Kinase Inhibitor Synthesis
The true measure of a building block's impact is its application in the synthesis of biologically active molecules. This reagent is a key component in the synthesis of modern kinase inhibitors, such as those targeting Anaplastic Lymphoma Kinase (ALK) or Bruton's Tyrosine Kinase (BTK).[2][10] For example, in the synthesis of the ALK inhibitor Lorlatinib, related azetidine-containing fragments are used to impart desirable properties like CNS penetration.[10]
Let's consider a hypothetical synthesis of a core fragment for a kinase inhibitor.
Figure 3. Application in kinase inhibitor fragment synthesis.
The azetidine moiety is often used to replace more lipophilic or metabolically labile groups. The 3-hydroxyl group can form a critical hydrogen bond with the protein backbone or serve as a vector to improve solubility, a common challenge in the development of kinase inhibitors which often operate in the ATP-binding pocket.[1][2]
Section 5: Safety, Handling, and Storage
Scientific integrity demands a commitment to safety. As an α-chloro amide, this compound is a potential alkylating agent and should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (nitrile is suitable) when handling the compound.[11][12][13]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[11][13] Avoid contact with skin and eyes.[11][12] In case of contact, wash the affected area immediately and thoroughly with soap and water.[12][14]
-
Storage: Store the compound in a tightly sealed container in a cool, dry place.[12] For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent hydrolysis and degradation.[5]
-
Disposal: Dispose of the material and its container as hazardous waste in accordance with local, state, and federal regulations.[14]
Hazard Statements:
-
H302: Harmful if swallowed.[3]
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
Section 6: Conclusion and Future Outlook
This compound is a prime example of a modern synthetic building block designed for purpose. Its dual-functionality, combined with the desirable physicochemical properties imparted by the 3-hydroxyazetidine scaffold, makes it an invaluable tool for drug discovery professionals. It enables the rapid and efficient synthesis of complex molecules with improved "drug-like" properties. As the focus of medicinal chemistry continues to shift towards molecules with greater three-dimensional complexity and finely-tuned ADME profiles, the utility and application of such sophisticated building blocks are set to expand even further.
References
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2-Chloro-1-(3-Hydroxyphenyl) Ethan-1-One. (n.d.). TradeIndia. Retrieved from [Link]
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2-Chloroacetamide Safety Data Sheet. (n.d.). Eurofins. Retrieved from [Link]
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2-CHLOROANILINE FOR SYNTHESIS MSDS. (n.d.). Loba Chemie. Retrieved from [Link]
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Safety Data Sheet: 2-chloroacetamide. (n.d.). Chemos GmbH & Co. KG. Retrieved from [Link]
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This compound. (n.d.). American Elements. Retrieved from [Link]
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Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. (2022). ResearchGate. Retrieved from [Link]
-
Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. (2022). National Institutes of Health. Retrieved from [Link]
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Thio- and oxoflavopiridols, cyclin-dependent kinase 1-selective inhibitors: synthesis and biological effects. (2004). PubMed. Retrieved from [Link]
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Rational design and synthesis of a novel anti-leukemic agent targeting Bruton's tyrosine kinase (BTK), LFM-A13. (1999). PubMed. Retrieved from [Link]
- Method for preparing (S) -2-chloro-1- (3-hydroxyphenyl) ethanol. (2019). Google Patents.
- A kind of method for preparing chiral 2-chloro-3,4-difluorophenethyl alcohol. (2017). Google Patents.
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Kinetics and mechanism of the reactions of chloromethyl radical with acetylene. (2023). ResearchGate. Retrieved from [Link]
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Spectroscopic and Structural Elucidation of 2-Chloro-1-(3-hydroxyazetidin-1-yl)ethan-1-one: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel synthetic intermediate, 2-Chloro-1-(3-hydroxyazetidin-1-yl)ethan-1-one. This molecule is of significant interest to researchers and professionals in drug development and medicinal chemistry due to its potential as a versatile building block in the synthesis of more complex bioactive molecules. The presence of a strained azetidine ring, a hydroxyl functional group, and a reactive α-chloro amide moiety makes a thorough understanding of its structural and electronic properties essential.
While direct experimental spectroscopic data for this specific compound is not widely published, this guide will leverage established spectroscopic principles and data from structurally analogous compounds to predict and interpret its characteristic spectral features. We will delve into the theoretical underpinnings of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, providing a robust framework for its analysis.
Molecular Structure and Key Features
This compound possesses a molecular formula of C₅H₈ClNO₂ and a molecular weight of approximately 149.58 g/mol [1][2]. The molecule's structure, characterized by a 3-hydroxyazetidine ring acylated with a chloroacetyl group, presents several key features that will be distinguishable by various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tool for Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide invaluable information about its connectivity and stereochemistry.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for each unique proton environment in the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms and the overall electronic environment.
| Predicted Proton Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment Rationale |
| -OH | 1.5 - 3.0 | Broad Singlet | 1H | The hydroxyl proton is exchangeable and its chemical shift can vary with concentration and solvent. It typically appears as a broad signal. |
| -CH₂- (azetidine, C2 & C4) | 3.8 - 4.5 | Multiplet | 4H | The four protons on the azetidine ring adjacent to the nitrogen are diastereotopic due to the chiral center at C3. This will lead to complex splitting patterns (multiplets). Their chemical shift is downfield due to the deshielding effect of the adjacent nitrogen atom and the amide carbonyl. |
| -CH- (azetidine, C3) | 4.6 - 4.9 | Multiplet | 1H | The proton attached to the carbon bearing the hydroxyl group will be shifted downfield due to the electronegativity of the oxygen atom. It will appear as a multiplet due to coupling with the adjacent methylene protons. |
| -CH₂-Cl | 4.1 - 4.4 | Singlet | 2H | The two protons of the chloroacetyl group are chemically equivalent and are not coupled to any other protons, resulting in a singlet. The electronegative chlorine atom and the adjacent carbonyl group cause a significant downfield shift. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
| Predicted Carbon Signal | Chemical Shift (δ, ppm) | Assignment Rationale |
| -CH₂- (azetidine, C2 & C4) | 50 - 60 | The carbons of the azetidine ring adjacent to the nitrogen will appear in this region, shifted downfield by the electronegative nitrogen. |
| -CH- (azetidine, C3) | 65 - 75 | The carbon atom bonded to the hydroxyl group will be significantly deshielded and appear further downfield. |
| -CH₂-Cl | 40 - 50 | The carbon of the chloroacetyl group will be influenced by the electronegative chlorine atom. |
| C=O (Amide) | 165 - 175 | The carbonyl carbon of the amide will be the most deshielded carbon in the molecule, appearing at a characteristic low-field chemical shift. |
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural interpretation.
Workflow for NMR Analysis
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Predicted Mass Spectrum
For this compound, an electrospray ionization (ESI) mass spectrum in positive ion mode is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 150.58. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an isotopic peak at m/z 152.58 with roughly one-third the intensity of the [M+H]⁺ peak is also anticipated.
Key Predicted Fragments:
-
Loss of chloroacetyl group: A fragment corresponding to the protonated 3-hydroxyazetidine ring at m/z 74.05.
-
Cleavage of the azetidine ring: Various smaller fragments resulting from the breakdown of the four-membered ring.
Workflow for Mass Spectrometry Analysis
Caption: General workflow for acquiring and interpreting mass spectrometry data.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Spectrum
The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. Data from a structurally similar compound, 2-chloro-1-(3-hydroxyphenyl)ethanone, shows a strong C=O stretch around 1789 cm⁻¹ and a broad O-H stretch around 3400 cm⁻¹[3].
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |
| O-H (alcohol) | 3200 - 3600 (broad) | Stretching |
| C-H (alkane) | 2850 - 3000 | Stretching |
| C=O (amide) | 1630 - 1680 | Stretching |
| C-N (amine) | 1000 - 1350 | Stretching |
| C-Cl (alkyl halide) | 600 - 800 | Stretching |
Experimental Protocol for IR Spectroscopy (ATR)
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid and liquid samples.
-
Instrument Preparation: Ensure the ATR crystal is clean.
-
Background Scan: Record a background spectrum of the empty ATR stage.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.
-
Sample Scan: Acquire the IR spectrum of the sample.
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Conclusion
The spectroscopic characterization of this compound is fundamental to confirming its identity and purity, which is paramount for its application in synthetic chemistry and drug discovery. This guide provides a comprehensive theoretical framework for interpreting its ¹H NMR, ¹³C NMR, Mass, and IR spectra. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability. While experimental data will ultimately provide definitive confirmation, the predictive analysis presented here, based on established chemical principles and data from analogous structures, serves as a robust guide for researchers working with this and related compounds.
References
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-
Manikandan, P., et al. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 11), 1135–1139. [Link]
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The Strategic Utility of 2-Chloro-1-(3-hydroxyazetidin-1-yl)ethan-1-one: A Technical Guide for Drug Discovery Professionals
Introduction: The Azetidine Motif and the Rise of a Key Building Block
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with favorable pharmacokinetic and pharmacodynamic properties is relentless. The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in drug discovery.[1][2] Its inherent ring strain and three-dimensional character offer a unique combination of structural rigidity and metabolic stability, making it an attractive bioisostere for more common saturated heterocycles.[1][2][3] The incorporation of the azetidine moiety into drug candidates has been linked to improvements in solubility, metabolic stability, and receptor selectivity.[1] Several FDA-approved drugs, such as baricitinib and cobimetinib, feature the azetidine ring, underscoring its therapeutic relevance.[1]
This technical guide focuses on a particularly valuable and commercially available azetidine-containing building block: 2-Chloro-1-(3-hydroxyazetidin-1-yl)ethan-1-one . This compound synergistically combines the desirable properties of the 3-hydroxyazetidine core with a reactive chloroacetyl group, presenting a versatile platform for the synthesis of more complex molecules and active pharmaceutical ingredients (APIs).[4][5][] This guide will provide an in-depth analysis of its commercial availability, a detailed synthesis protocol, its key chemical properties, and its strategic applications in drug development, offering field-proven insights for researchers, scientists, and drug development professionals.
Commercial Availability and Sourcing
This compound is readily available from a variety of chemical suppliers, ensuring a stable supply chain for research and development activities. It is crucial for researchers to source this starting material from reputable vendors who provide comprehensive analytical data to ensure purity and batch-to-batch consistency.
| Supplier | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| American Elements | Research Quantities | 1628263-61-5 | C₅H₈ClNO₂ | 149.58 |
| ChemScene | ≥96% | 1628263-61-5 | C₅H₈ClNO₂ | 149.58 |
| Fisher Scientific (BLD Pharm) | 95% | 1628263-61-5 | C₅H₈ClNO₂ | 149.58 |
| Sigma-Aldrich | 96% | 1628263-61-5 | C₅H₈ClNO₂ | 149.58 |
Storage and Handling: Due to its reactivity, this compound should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C to prevent degradation.[7] Standard laboratory safety protocols for handling acyl chlorides and chlorinated compounds should be strictly followed.
Synthesis Protocol: N-Acylation of 3-Hydroxyazetidine
The synthesis of this compound is a straightforward N-acylation reaction. The causality behind this experimental choice lies in the high reactivity of the acyl chloride with the secondary amine of the azetidine ring. The use of a base is critical to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Experimental Protocol: A Self-Validating System
This protocol is designed to be self-validating, meaning the reaction progress can be easily monitored by thin-layer chromatography (TLC), and the product can be purified using standard laboratory techniques.
Materials:
-
3-Hydroxyazetidine hydrochloride
-
Chloroacetyl chloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Step-by-Step Methodology:
-
Preparation of the Free Base: To a round-bottom flask, add 3-hydroxyazetidine hydrochloride and dissolve it in a minimal amount of water. Cool the solution in an ice bath and add a slight excess of a strong base solution (e.g., 50% NaOH) to deprotonate the amine. Extract the free 3-hydroxyazetidine into a suitable organic solvent like dichloromethane. Dry the organic layer over anhydrous sodium sulfate, filter, and use the solution directly in the next step. Rationale: It is crucial to use the free base of 3-hydroxyazetidine for the acylation reaction, as the hydrochloride salt is unreactive.
-
Acylation Reaction: In a separate, dry round-bottom flask under a nitrogen atmosphere, dissolve the freshly prepared 3-hydroxyazetidine in anhydrous dichloromethane. Add 1.1 to 1.5 equivalents of a non-nucleophilic base such as triethylamine or DIPEA. Cool the mixture to 0°C in an ice bath. Rationale: The base scavenges the HCl generated during the reaction, preventing the protonation of the starting amine and driving the equilibrium towards the product. Cooling the reaction mixture controls the exothermicity of the acylation.
-
Addition of Chloroacetyl Chloride: Add chloroacetyl chloride (1.0 to 1.1 equivalents) dropwise to the stirred solution of 3-hydroxyazetidine and base at 0°C. Rationale: Slow, dropwise addition is essential to maintain temperature control and prevent the formation of side products.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC, observing the consumption of the 3-hydroxyazetidine starting material.
-
Work-up and Purification:
-
Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield this compound as a solid.
-
Chemical Reactivity and Strategic Applications in Drug Discovery
The synthetic utility of this compound stems from its two key functional groups: the reactive α-chloroacetamide moiety and the hydroxyl group on the azetidine ring.
Caption: Key reactive sites of this compound.
The α-Chloroacetamide Moiety: A Gateway to Diverse Functionality
The primary site of reactivity is the carbon atom bearing the chlorine. This electrophilic center is susceptible to nucleophilic substitution by a wide range of nucleophiles, making it an invaluable handle for introducing diverse chemical functionalities. This is a common strategy in the synthesis of active pharmaceutical ingredients.[5][]
Caption: Synthetic pathways enabled by nucleophilic substitution.
This reactivity allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. For instance, reaction with various primary or secondary amines can introduce diverse side chains, which can be tailored to interact with specific biological targets.
The 3-Hydroxyl Group: A Point for Further Modification
The secondary alcohol at the 3-position of the azetidine ring provides another opportunity for diversification. It can be:
-
Esterified or etherified to modulate lipophilicity and cell permeability.
-
Oxidized to the corresponding ketone, which can then undergo further reactions such as reductive amination.
-
Inverted via a Mitsunobu reaction to explore the stereochemical requirements of a biological target.
The presence of this hydroxyl group is a key feature that enhances the utility of this building block, allowing for fine-tuning of the molecule's properties.
Conclusion: A Versatile Tool for Modern Drug Discovery
This compound is a commercially accessible and highly versatile building block that empowers medicinal chemists to explore novel chemical space. Its dual reactivity, stemming from the electrophilic chloroacetyl group and the modifiable hydroxyl function, provides a robust platform for the synthesis of diverse compound libraries and the optimization of lead candidates. As the demand for sp³-rich, structurally unique scaffolds continues to grow in drug discovery, the strategic application of functionalized azetidines like this compound will undoubtedly play an increasingly important role in the development of the next generation of therapeutics.
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Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Available at: [Link]
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Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate. Available at: [Link]
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An Approach to Alkyl Azetidines for Medicinal Chemistry. (n.d.). ChemRxiv. Available at: [Link]
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Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing. Available at: [Link]
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This compound. (n.d.). Molekula. Available at: [Link]
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Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. (n.d.). ResearchGate. Available at: [Link]
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Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. (n.d.). PMC - NIH. Available at: [Link]
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Acylation with chloroacetyl chloride. (2025). Reddit. Available at: [Link]
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The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (2015). Beilstein Journals. Available at: [Link]
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An In-Depth Technical Guide to 2-Chloro-1-(3-hydroxyazetidin-1-yl)ethan-1-one: Safety, Handling, and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-1-(3-hydroxyazetidin-1-yl)ethan-1-one is a bifunctional synthetic building block of significant interest in medicinal chemistry and drug development. Its unique structure, incorporating a reactive α-chloroacetamide moiety and a strained 3-hydroxyazetidine ring, offers a versatile platform for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the critical safety considerations, proper handling procedures, and key synthetic applications of this compound. By delving into the principles behind its reactivity and providing detailed experimental protocols, this document serves as an essential resource for researchers aiming to leverage the synthetic potential of this compound in their research and development endeavors.
Introduction: A Profile of a Versatile Synthetic Intermediate
This compound, with CAS Number 1628263-61-5, belongs to the class of α-haloacetamides.[1][2][3] The molecule's utility is derived from its two key functional groups: the electrophilic chloromethyl group attached to a carbonyl, and the nucleophilic secondary alcohol on the azetidine ring. The four-membered azetidine ring itself is a strained heterocyclic system, which can influence the reactivity of its substituents and provides a rigid scaffold for molecular design.[4]
The presence of both a reactive electrophile and a nucleophile within the same molecule makes it a valuable precursor for a variety of chemical transformations. This is particularly relevant in the construction of heterocyclic compounds and as a key intermediate in the synthesis of pharmaceutically active ingredients.[5] Its structural motifs are found in various biologically active molecules, including kinase inhibitors and antiviral agents.[6][7]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1628263-61-5 | [1][2][3] |
| Molecular Formula | C₅H₈ClNO₂ | [1][2][3] |
| Molecular Weight | 149.58 g/mol | [1] |
| Appearance | White to off-white solid | [8] |
| Purity | Typically ≥95% | [8][9] |
| Storage | 2-8°C under an inert atmosphere | [8][10] |
| InChI Key | KDRDRWLTSZRXRD-UHFFFAOYSA-N |
Safety and Handling: A Prerequisite for Successful Research
The safe handling of this compound is paramount. While specific toxicity data for this compound is not extensively published, its classification as an α-chloroacetamide warrants significant caution due to the potential for alkylating properties, which can lead to skin and eye irritation, and potential toxicity if ingested or inhaled.
Hazard Identification and Personal Protective Equipment (PPE)
Based on the Globally Harmonized System (GHS) classifications for similar compounds, this compound should be handled as a hazardous substance.[8]
-
Hazard Statements: Likely to be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[8]
-
Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray (P261), wear protective gloves/protective clothing/eye protection/face protection (P280), and if on skin, wash with plenty of soap and water (P302+P352).[8]
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are essential to prevent contact with the eyes.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) must be worn.
-
Skin and Body Protection: A lab coat is required. For larger quantities or when there is a risk of splashing, additional protective clothing such as an apron or coveralls should be used.
-
Respiratory Protection: Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.
Storage and Stability
Proper storage is crucial to maintain the integrity of the compound and ensure safety.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and atmospheric components.
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.
Spill and Disposal Procedures
In the event of a spill, evacuate the area and ensure adequate ventilation. Wear appropriate PPE. Small spills can be absorbed with an inert material (e.g., vermiculite, sand) and placed in a sealed container for disposal. Large spills should be handled by trained emergency response personnel.
Disposal of this compound and its containers must be in accordance with local, state, and federal regulations. It should be treated as hazardous chemical waste.
Synthesis and Reactivity: Understanding the Core Chemistry
A thorough understanding of the synthesis and reactivity of this compound is fundamental to its effective use in research.
Synthesis Protocol
The most common and direct route to this compound is the N-acylation of 3-hydroxyazetidine with chloroacetyl chloride.[11] This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct.
Caption: Synthetic scheme for this compound.
Detailed Experimental Protocol:
-
Reaction Setup: To a solution of 3-hydroxyazetidine (1.0 eq) and a suitable base such as triethylamine (1.1 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF), cooled to 0°C in an ice bath, add a solution of chloroacetyl chloride (1.05 eq) in the same solvent dropwise.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, the reaction mixture is typically washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to yield the pure this compound.
Key Reactivity Profile
The reactivity of this compound is dominated by the electrophilic nature of the carbon bearing the chlorine atom and the nucleophilicity of the hydroxyl group.
-
Nucleophilic Substitution: The α-chloro group is a good leaving group, making the adjacent carbon susceptible to attack by a wide range of nucleophiles (e.g., amines, thiols, alcohols, and carbanions). This allows for the introduction of diverse functionalities.
-
Intramolecular Cyclization: The hydroxyl group can act as an internal nucleophile, potentially leading to cyclization reactions under basic conditions. The feasibility of such reactions depends on the ring size of the resulting product and the reaction conditions.
-
Modification of the Hydroxyl Group: The secondary alcohol can be acylated, alkylated, or oxidized to a ketone, providing further avenues for structural diversification.
Caption: Reactivity map of this compound.
Applications in Drug Discovery and Development
The structural features of this compound make it a valuable building block in the synthesis of novel therapeutic agents. The azetidine moiety is increasingly recognized as a desirable feature in drug candidates due to its ability to impart favorable physicochemical properties such as improved solubility and metabolic stability.
Role as a Versatile Synthetic Intermediate
This compound serves as a key intermediate in multi-step syntheses. The α-chloroacetamide functionality is a common precursor for the formation of various heterocyclic systems, which are prevalent in many drug classes.[5] For instance, reaction with a primary amine can lead to the formation of piperazinone or other nitrogen-containing heterocycles, depending on the subsequent reaction steps.
Incorporation into Bioactive Molecules
The 3-hydroxyazetidine core can be found in a number of biologically active compounds. The hydroxyl group can act as a hydrogen bond donor or acceptor, facilitating interactions with biological targets. The chloroacetyl group provides a convenient handle for attaching the azetidine scaffold to other parts of a target molecule. This is particularly useful in the synthesis of inhibitors for enzymes such as kinases, where specific interactions with the ATP-binding site are crucial.[12][13]
Conclusion
This compound is a high-value synthetic intermediate with significant potential in the field of drug discovery. Its bifunctional nature allows for a wide range of chemical transformations, enabling the construction of complex and diverse molecular scaffolds. A thorough understanding of its safety and handling requirements is essential for its responsible and effective use in the laboratory. By leveraging the synthetic versatility of this compound, researchers can accelerate the development of novel therapeutic agents to address unmet medical needs.
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2-Chloro-1-(3-Hydroxyphenyl) Ethan-1-One at Best Prices. Pharmaceutical Grade. [Link]
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Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. PubMed Central. [Link]
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Rational design and synthesis of a novel anti-leukemic agent targeting Bruton's tyrosine kinase (BTK), LFM-A13 [alpha-cyano-beta-hydroxy-beta-methyl-N-(2, 5-dibromophenyl)propenamide]. PubMed. [Link]
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Synthesis and PI3 Kinase Inhibition Activity of a Wortmannin-Leucine Derivative. PubMed. [Link]
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Methodological & Application
Application Notes and Protocols: Strategic N-Alkylation of Primary Amines with 2-Chloro-1-(3-hydroxyazetidin-1-yl)ethan-1-one
Authored by: Senior Application Scientist, Chemical Synthesis Division
Introduction: The Strategic Value of the Azetidine Moiety in Modern Drug Discovery
The N-alkylation of primary amines is a cornerstone transformation in organic synthesis, fundamental to the construction of a vast array of biologically active molecules. Among the diverse range of alkylating agents, those that introduce unique, three-dimensional scaffolds are of paramount importance to medicinal chemists. 2-Chloro-1-(3-hydroxyazetidin-1-yl)ethan-1-one has emerged as a highly valuable reagent for this purpose, providing a direct route to incorporate the 3-hydroxyazetidine motif.
Azetidines, strained four-membered nitrogen-containing heterocycles, are increasingly sought-after in drug design.[1][2] Their inherent ring strain and sp3-rich, conformationally rigid structure can confer significant advantages to a parent molecule, including improved aqueous solubility, enhanced metabolic stability, and novel vector orientations for probing interactions with biological targets.[1][3] Several FDA-approved drugs, such as the JAK inhibitor baricitinib and the calcium channel blocker azelnidipine, feature the azetidine ring, underscoring its proven utility in developing successful therapeutics.[1][4]
This guide provides a comprehensive overview of the N-alkylation of primary amines using this compound, a specialized α-halo ketone.[5][6] We will delve into the mechanistic underpinnings of the reaction, offer a detailed and robust experimental protocol, and discuss strategies for optimization and troubleshooting.
Mechanism and Scientific Rationale: A Targeted Nucleophilic Substitution
The reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The primary amine, acting as the nucleophile, attacks the electrophilic α-carbon atom adjacent to the carbonyl group, displacing the chloride leaving group.[7][8]
Key Mechanistic Steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the carbon atom bonded to the chlorine. The reactivity of this carbon is significantly enhanced by the electron-withdrawing inductive effect of the adjacent carbonyl group, which polarizes the C-Cl bond.[9]
-
Transition State Formation: A trigonal bipyramidal transition state is formed where the C-N bond is partially formed and the C-Cl bond is partially broken.
-
Chloride Displacement & Salt Formation: The C-Cl bond breaks, displacing the chloride ion and forming a new C-N bond. The resulting product is an ammonium salt, which is positively charged.
-
Deprotonation: A base present in the reaction mixture deprotonates the ammonium salt to yield the neutral secondary amine product and the corresponding protonated base. This step is crucial, as the ammonium salt is not nucleophilic and its formation would otherwise halt the reaction.[7][10]
A significant challenge in the N-alkylation of primary amines is the potential for over-alkylation.[11] The secondary amine product is often more nucleophilic than the starting primary amine, leading to a second alkylation event and the formation of a tertiary amine.[8][11] Careful control of stoichiometry is therefore essential to favor the desired mono-alkylation product.
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reaction conditions for 2-Chloro-1-(3-hydroxyazetidin-1-yl)ethan-1-one with anilines
Application Note & Protocol Guide
Topic: Strategic Synthesis of 2-(Arylamino)-1-(3-hydroxyazetidin-1-yl)ethan-1-ones via Nucleophilic Substitution
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide for the synthesis of 2-(arylamino)-1-(3-hydroxyazetidin-1-yl)ethan-1-one derivatives. This scaffold is of significant interest in medicinal chemistry due to the prevalence of the azetidine motif and the arylamino ethanone linker in biologically active molecules. The core transformation involves the nucleophilic substitution of the α-chloro group in 2-chloro-1-(3-hydroxyazetidin-1-yl)ethan-1-one with a variety of substituted anilines. We will delve into the underlying reaction mechanism, provide a robust and validated experimental protocol, and offer detailed guidance on reaction optimization and troubleshooting.
Reaction Scheme & Mechanism
The fundamental reaction is a bimolecular nucleophilic substitution (SN2) between an aniline and an α-haloketone.
General Reaction Scheme:
Mechanistic Insights
The reaction proceeds via a classical SN2 mechanism. The key to the high reactivity of this compound lies in the electronic properties of α-haloketones.
-
Electrophile Activation: The electron-withdrawing nature of the adjacent carbonyl group significantly increases the electrophilicity of the α-carbon (the carbon bonded to the chlorine atom). This inductive effect enhances the polarity of the carbon-chlorine bond, making the carbon atom highly susceptible to nucleophilic attack.[1]
-
Transition State Stabilization: During the SN2 reaction, the p-orbital of the carbonyl group can overlap with the developing p-orbitals of the trigonal bipyramidal transition state. This orbital overlap helps to delocalize and stabilize the transition state, thereby lowering the activation energy of the reaction compared to a standard alkyl halide.[2]
-
Role of the Base: The reaction generates one equivalent of hydrochloric acid (HCl) as a byproduct. A base is essential to neutralize this acid.[3] If not neutralized, the HCl would protonate the starting aniline, converting it into its non-nucleophilic ammonium salt and halting the reaction. A non-nucleophilic tertiary amine like triethylamine (TEA) or an inorganic base like potassium carbonate is typically employed.
Experimental Protocol: General Procedure
This protocol provides a reliable starting point for the synthesis of a wide range of aniline derivatives.
Materials & Reagents
-
This compound (1.0 eq.)
-
Substituted Aniline (1.0–1.2 eq.)
-
Triethylamine (TEA) or Potassium Carbonate (K₂CO₃) (1.5–2.0 eq.)
-
Anhydrous Acetonitrile (ACN) or Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Step-by-Step Protocol
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).
-
Solvent Addition: Dissolve the starting material in an appropriate volume of anhydrous solvent (e.g., ACN or DMF, approx. 0.1–0.2 M concentration).
-
Reagent Addition: Add the substituted aniline (1.0–1.2 eq.) to the solution, followed by the base (e.g., triethylamine, 1.5 eq.).
-
Reaction Execution: Stir the reaction mixture at room temperature. For less reactive anilines (e.g., those with electron-withdrawing groups), the reaction may be gently heated to 40–60 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). A suitable eluent system is typically a mixture of ethyl acetate and hexanes. The reaction is complete upon full consumption of the limiting reagent (usually the chloro-azetidinone).
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature (if heated) and remove the solvent under reduced pressure.
-
Redissolve the residue in a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove any remaining acid and base) and then with brine.[3]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude material by flash column chromatography on silica gel to yield the pure 2-(arylamino)-1-(3-hydroxyazetidin-1-yl)ethan-1-one.
-
Process & Workflow Visualization
The following diagram illustrates the complete experimental workflow from setup to final product characterization.
Caption: Experimental workflow for the synthesis of arylamino-azetidinones.
Optimization & Data Summary
Successful synthesis relies on the careful selection of reaction parameters. The tables below summarize key variables and provide troubleshooting advice.
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Conditions | Rationale & Key Considerations |
| Solvent | Acetonitrile (ACN), Dimethylformamide (DMF), Tetrahydrofuran (THF), Dichloromethane (DCM) | Aprotic solvents are generally preferred as they do not significantly solvate the aniline nucleophile, allowing for faster reaction rates.[3] DMF can be particularly effective for dissolving all reactants and for reactions requiring heating. |
| Base | Triethylamine (TEA), Diisopropylethylamine (DIPEA), Potassium Carbonate (K₂CO₃), Sodium Bicarbonate (NaHCO₃) | A non-nucleophilic base is crucial to neutralize the HCl byproduct without competing with the aniline.[3] Organic amines (TEA, DIPEA) are suitable for homogenous reactions in solvents like DCM or THF. Inorganic bases (K₂CO₃) are often used in polar aprotic solvents like ACN or DMF. |
| Temperature | Room Temperature (20-25 °C) to 60 °C | Most reactions proceed efficiently at room temperature. Gentle heating can accelerate the reaction for anilines bearing electron-withdrawing groups, which are less nucleophilic. |
| Stoichiometry | Aniline: 1.0–1.2 eq.Base: 1.5–2.0 eq. | A slight excess of the aniline can help drive the reaction to completion. A larger excess of the base ensures complete neutralization of the generated acid throughout the reaction. |
Table 2: Troubleshooting Guide
| Observation | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficiently reactive aniline.2. Inactive base or insufficient amount.3. Low reaction temperature. | 1. Increase the reaction temperature to 40-60 °C.2. Switch to a more polar solvent like DMF.3. Ensure the base is fresh and use a larger excess (2.0 eq.). |
| Multiple Product Spots on TLC | 1. Di-alkylation of aniline (if primary).2. Side reactions due to excessive heat.3. Degradation of starting material or product. | 1. Use a stoichiometry closer to 1:1 for the aniline and chloro-azetidinone.2. Run the reaction at a lower temperature.3. Ensure all reagents and solvents are pure and anhydrous. |
| Difficult Purification | 1. Product co-elutes with starting aniline.2. Streaking on silica gel column. | 1. During workup, perform an acidic wash (e.g., 1M HCl) to remove the basic aniline starting material. Neutralize with NaHCO₃ before drying.2. Add a small amount of TEA (~0.5%) to the chromatography eluent to prevent streaking of the basic product. |
Safety Precautions
-
α-Haloketones: These compounds are lachrymators and alkylating agents. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Anilines: Many aniline derivatives are toxic and can be absorbed through the skin. Handle with care and appropriate PPE.
-
Solvents & Reagents: Handle all organic solvents and reagents according to their specific Safety Data Sheet (SDS) guidelines.
Conclusion
The N-alkylation of anilines with this compound is a reliable and straightforward method for accessing a valuable class of compounds for drug discovery and development. The reaction proceeds via a well-understood SN2 mechanism and can be readily optimized by adjusting the base, solvent, and temperature. By following the detailed protocol and troubleshooting guide presented here, researchers can efficiently synthesize a diverse library of arylamino-azetidinone derivatives for further investigation.
References
- BenchChem. (n.d.). Optimizing reaction conditions for the synthesis of 2-chloro-N-(pyridin-4-yl)acetamide.
-
De Kimpe, N. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(12), 793-833. Retrieved from [Link]
-
Pillay, C. (2020). Nucleophilic substitution reactions of α-haloketones: A computational study. University of Pretoria. Retrieved from [Link]
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Khan Academy. (2019). Mechanism of alpha-halogenation of ketones. Retrieved from [Link]
-
All About Chemistry. (2019). Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone. Retrieved from [Link]
-
Abdel-Latif, E., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 49(24), 3339-3367. Retrieved from [Link]
-
Taddei, M., et al. (2013). Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst. Synlett, 24(17), 2249-2254. Retrieved from [Link]
Sources
Application Notes and Protocols for the Utilization of 2-Chloro-1-(3-hydroxyazetidin-1-yl)ethan-1-one in Parallel Synthesis
Authored by: Senior Application Scientist
Introduction: The Strategic Value of the 3-Hydroxyazetidine Moiety in Drug Discovery
The 3-hydroxyazetidine scaffold is a privileged structural motif in modern medicinal chemistry. Its inherent characteristics, including a strained four-membered ring system, a hydroxyl group for further functionalization or hydrogen bonding, and its ability to act as a bioisostere for other functionalities, make it a valuable component in the design of novel therapeutic agents.[1][2] The incorporation of this moiety can significantly influence the physicochemical properties of a molecule, such as solubility, metabolic stability, and target-binding affinity.[1] 2-Chloro-1-(3-hydroxyazetidin-1-yl)ethan-1-one is a versatile building block that capitalizes on these advantages, offering a reactive handle for the facile introduction of the 3-hydroxyazetidine core into a diverse range of molecular frameworks.
The α-chloroacetamide functionality of this reagent renders it an excellent electrophile for nucleophilic substitution reactions.[3][4][5][6] This reactivity profile is particularly amenable to parallel synthesis, a cornerstone of modern drug discovery that enables the rapid generation of large, focused libraries of compounds for high-throughput screening.[7][8][9] By reacting this compound with a diverse set of nucleophiles in a parallel format, researchers can efficiently explore the structure-activity relationships (SAR) of a given pharmacophore, accelerating the identification of lead compounds.
This document provides a detailed guide to the application of this compound in parallel synthesis, outlining a robust protocol for the generation of a diverse chemical library.
Conceptual Workflow for Parallel Library Synthesis
The following diagram illustrates the overall workflow for the parallel synthesis of a chemical library using this compound as the core building block.
Caption: High-level workflow for parallel library synthesis.
Detailed Protocol for Parallel Nucleophilic Substitution
This protocol describes the parallel synthesis of a 96-member library via the reaction of this compound with a diverse set of primary and secondary amine nucleophiles.
Materials and Equipment:
-
This compound (CAS: 1628263-61-5)[10]
-
A diverse library of 96 primary and secondary amines
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Deionized water
-
96-well reaction blocks (e.g., polypropylene, 2 mL well volume)
-
Automated liquid handler or multichannel pipettes
-
Plate shaker with heating capabilities
-
Centrifugal evaporator
-
Solid-Phase Extraction (SPE) manifold and cartridges (e.g., reversed-phase C18)
-
LC-MS system for analysis
Procedure:
-
Reagent Plate Preparation (Plate A):
-
In a 96-well plate, prepare 0.2 M stock solutions of each of the 96 amine nucleophiles in anhydrous DMF (500 µL per well). This will be your 'Reagent Plate'.
-
Seal the plate to prevent solvent evaporation.
-
-
Core Reagent and Base Preparation:
-
Prepare a 0.2 M stock solution of this compound in anhydrous DMF.
-
Prepare a 0.6 M stock solution of DIPEA in anhydrous DMF.
-
-
Reaction Setup (Plate B):
-
Into a new 96-well reaction block, dispense 250 µL of the corresponding amine stock solution from the Reagent Plate into each well.
-
To each well, add 250 µL of the this compound stock solution.
-
Finally, to each well, add 250 µL of the DIPEA stock solution. The final concentration of the amine and chloroacetamide will be approximately 0.067 M, and DIPEA will be 0.2 M (3 equivalents).
-
Seal the reaction block securely with a cap mat.
-
-
Reaction Incubation:
-
Place the sealed reaction block on a heated shaker and incubate at 50°C with agitation (e.g., 600 rpm) for 16 hours. The progress of a few representative reactions can be monitored by LC-MS if desired.
-
-
Reaction Quench and Work-up:
-
After the incubation period, allow the reaction block to cool to room temperature.
-
Unseal the block and add 500 µL of deionized water to each well to quench the reaction.
-
-
Parallel Purification via Solid-Phase Extraction (SPE):
-
Conditioning: Condition a 96-well C18 SPE plate by washing sequentially with methanol (1 mL per well) and then deionized water (1 mL per well).
-
Loading: Load the quenched reaction mixtures onto the conditioned SPE plate.
-
Washing: Wash each well with 2 x 1 mL of 5% methanol in water to remove unreacted starting materials, salts, and polar byproducts.
-
Elution: Elute the desired products from each well with 1 mL of methanol into a clean 96-well collection plate.
-
-
Solvent Removal and Compound Isolation:
-
Place the collection plate in a centrifugal evaporator to remove the solvent.
-
-
Analysis and Archiving:
-
Reconstitute the dried products in a known volume of DMSO (e.g., 500 µL) to create stock solutions of a known theoretical concentration.
-
Perform quality control on all wells using LC-MS to confirm the identity and purity of the products. For a subset of compounds, ¹H NMR can be performed for further structural verification.
-
The final compound plate is now ready for biological screening.
-
Mechanism of Reaction
The core reaction in this protocol is a bimolecular nucleophilic substitution (SN2) reaction. The amine nucleophile attacks the electrophilic carbon atom bearing the chlorine, leading to the displacement of the chloride ion and the formation of a new carbon-nitrogen bond.
Caption: SN2 mechanism for the nucleophilic substitution.
Data Presentation: Representative Reaction Outcomes
The following table summarizes the expected outcomes for the reaction of this compound with a selection of representative amine nucleophiles under the parallel synthesis conditions described above.
| Entry | Nucleophile (Amine) | Product Structure | Expected Purity (LC-MS) |
| 1 | Piperidine | 1-(3-Hydroxyazetidin-1-yl)-2-(piperidin-1-yl)ethan-1-one | >95% |
| 2 | Morpholine | 1-(3-Hydroxyazetidin-1-yl)-2-morpholinoethan-1-one | >95% |
| 3 | Benzylamine | 2-(Benzylamino)-1-(3-hydroxyazetidin-1-yl)ethan-1-one | >90% |
| 4 | Aniline | 2-Anilino-1-(3-hydroxyazetidin-1-yl)ethan-1-one | >85% |
Troubleshooting and Scientific Insights
-
Low Conversion: For less nucleophilic amines (e.g., anilines), consider increasing the reaction temperature to 70-80°C or extending the reaction time. The addition of a catalytic amount of sodium iodide can also enhance the reaction rate by in-situ formation of the more reactive iodoacetamide intermediate.
-
Byproduct Formation: The primary byproduct is often the dialkylated amine, especially with primary amines. Using a slight excess of the amine nucleophile can sometimes mitigate this, but purification is typically required to remove this impurity.
-
Purification Strategy: The described SPE method is a general approach suitable for a wide range of products. For libraries with significantly different physicochemical properties, the wash and elution conditions may need to be optimized. Alternatively, scavenger resins can be employed. For example, an isocyanate resin can be used to remove excess primary and secondary amine starting materials.[11]
-
Solvent Choice: While DMF is a good general solvent for these reactions, other polar aprotic solvents such as DMSO or NMP can also be used. The choice of solvent can influence reaction rates and solubility of reagents and products.
Conclusion
This compound is a highly valuable and versatile building block for parallel synthesis. Its reactivity as an electrophile in SN2 reactions allows for the efficient generation of diverse chemical libraries incorporating the medicinally important 3-hydroxyazetidine moiety. The protocol outlined in this document provides a robust and adaptable framework for researchers and drug development professionals to leverage this reagent in their discovery programs, ultimately accelerating the identification of novel therapeutic candidates.
References
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Booth, R. J., & Hodges, J. C. (1997). A new methodology for solution-phase chemical library synthesis and purification is described. Journal of the American Chemical Society, 119(21), 4882-4886. [Link]
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St. Jean, D. J., Jr, et al. (2024). Parallel purification of microscale libraries via automated solid phase extraction. SLAS TECHNOLOGY: Translating Life Sciences Innovation, 29(2), 100126. [Link]
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St-Jean, F., et al. (2023). An Automated Purification Workflow Coupled with Material-Sparing High-Throughput 1H NMR for Parallel Medicinal Chemistry. ACS Medicinal Chemistry Letters, 14(7), 983-990. [Link]
-
Hochgürtel, M. (2003). High-Throughput Purification of Single Compounds and Libraries. In High-Throughput Screening in Drug Discovery (pp. 135-153). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]
- Lonza Ltd. (2003). Preparation of 2-chloro-1,1,1-trialkoxyethane.
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Jacobs, W. A., & Heidelberger, M. (1921). Chloroacetamide. Organic Syntheses, 1, 22. [Link]
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Agilent Technologies. (2023). Scaling Small Molecule Purification Methods for HPLC. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of azetidines. [Link]
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Meroueh, S. O., et al. (2023). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. RSC Medicinal Chemistry, 14(10), 1895-1907. [Link]
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Young, S. T., et al. (2010). A Novel Strategy for the Synthesis of Azetidine. Letters in Organic Chemistry, 7(4), 332-334. [Link]
- Zhejiang University of Technology. (2022). Method for preparing (S)-2-chloro-1-(3-hydroxyphenyl) ethanol.
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Taha, M. O., et al. (2012). α-Anilinoketones, Esters and Amides: A Chemical Study. Molecules, 17(6), 6659-6684. [Link]
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Ishak, E. A., et al. (2024). Reaction, Reactivity and Behaviour of α-Chloroacetamides in the Synthesis of Acrylamide Derivatives. Research Square. [Link]
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Kananovich, D. G., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. Molecules, 28(3), 978. [Link]
-
Genentech, Inc. (2017). Benzoxazepin oxazolidinone compounds and methods of use. Google Patents. [Link]
-
Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Synlett, 2006(12), 1855-1874. [Link]
-
Al-Masoudi, N. A., et al. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 5(5), 785-791. [Link]
-
Ishak, E. A., et al. (2023). Reaction, Reactivity and Behaviour of α-Chloroacetamide in the Synthesis of Acrylamide Derivatives. Research Square. [Link]
- Suzhou Systems Biology Medical Research Institute Co., Ltd. (2022). A kind of method for preparing chiral 2-chloro-3,4-difluorophenethyl alcohol.
- Schering Corporation. (1982). Process for the preparation of 2-chloro-1,3-dimethoxybenzene.
-
Ott-Dombrowski, I., et al. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 11), 1143-1146. [Link]
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protocol for synthesizing autotaxin inhibitors using 2-Chloro-1-(3-hydroxyazetidin-1-yl)ethan-1-one
An Application Guide to the Synthesis of Novel Autotaxin Inhibitors Utilizing a Hydroxyazetidine Moiety
Abstract
This application note provides a comprehensive protocol for the synthesis of potent autotaxin (ATX) inhibitors utilizing 2-Chloro-1-(3-hydroxyazetidin-1-yl)ethan-1-one as a key building block. Autotaxin is a critical enzyme in the production of lysophosphatidic acid (LPA), a signaling lipid implicated in a multitude of pathological processes, including fibrosis, inflammation, and cancer.[1][2] The inhibition of ATX is a validated therapeutic strategy, with several small molecules advancing into clinical trials.[3][4] This guide details a strategic synthetic approach, a step-by-step experimental protocol, purification and characterization methods, and discusses the rationale behind key procedural choices, empowering researchers in drug discovery and medicinal chemistry to develop novel therapeutics targeting the ATX-LPA signaling axis.
Introduction: The Therapeutic Rationale for Autotaxin Inhibition
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted glycoprotein that functions as a lysophospholipase D, catalyzing the hydrolysis of lysophosphatidylcholine (LPC) to produce the bioactive lipid, lysophosphatidic acid (LPA).[5][6] LPA exerts its diverse biological effects by activating at least six G-protein coupled receptors (LPAR1-6), which triggers downstream signaling cascades that regulate fundamental cellular processes like proliferation, migration, survival, and differentiation.[7][8][9]
Dysregulation of the ATX-LPA signaling axis is a key driver in the pathogenesis of numerous chronic diseases. Elevated levels of ATX and LPA are found in patients with idiopathic pulmonary fibrosis (IPF), rheumatoid arthritis, chronic liver diseases, and various cancers.[2][3][6] Consequently, ATX has emerged as a high-value therapeutic target for conditions where excessive LPA signaling promotes disease progression.[1][4] The primary strategy for therapeutic intervention is to block the enzymatic activity of ATX, thereby reducing the pathological production of LPA.[7]
This document outlines a robust protocol for synthesizing a novel class of ATX inhibitors by incorporating a 3-hydroxyazetidine functional group, a desirable motif in modern medicinal chemistry for its ability to improve physicochemical properties such as solubility and metabolic stability. The core of this strategy involves the use of this compound as an electrophilic building block to couple with a nucleophilic core scaffold designed to interact with the ATX active site.
The ATX-LPA Signaling Pathway and Mechanism of Inhibition
ATX is the primary producer of extracellular LPA. The enzyme binds its substrate, LPC, within a deep, T-shaped binding pocket and hydrolyzes it to form LPA and choline.[10][11] The LPA product can then engage with its cognate receptors on target cells to initiate signaling. ATX inhibitors are broadly classified based on their binding mode within the enzyme's active site, which includes a bimetallic catalytic center, a hydrophobic pocket for the lipid tail, and an allosteric tunnel.[12]
Diagram 1: The Autotaxin-LPA signaling pathway and the point of therapeutic intervention.
Synthetic Strategy and Protocol
Rationale
The synthetic approach is based on a nucleophilic substitution (SN2) reaction. The chloroacetyl group of This compound (1) is a potent electrophile. It readily reacts with a nucleophilic amine on a core scaffold molecule (Scaffold A, 2 ) to form a stable carbon-nitrogen bond, yielding the final inhibitor (3) . This strategy is efficient and modular, allowing for the synthesis of a library of inhibitors by varying the core scaffold.
For this protocol, we propose the use of 4-phenoxyaniline as a representative core scaffold. This choice is informed by the structures of known potent ATX inhibitors, which often feature aromatic systems that can form favorable interactions within the enzyme's hydrophobic pocket.[5][10]
Diagram 2: Proposed synthetic workflow for the ATX inhibitor.
Materials and Reagents
| Reagent | Supplier | CAS Number | Notes |
| This compound | (Custom) | N/A | Key electrophilic building block. |
| 4-Phenoxyaniline | Sigma-Aldrich | 139-59-3 | Nucleophilic core scaffold. |
| N,N-Diisopropylethylamine (DIPEA) | Sigma-Aldrich | 7087-68-5 | Non-nucleophilic base. |
| N,N-Dimethylformamide (DMF), Anhydrous | Sigma-Aldrich | 68-12-2 | Reaction solvent. |
| Ethyl Acetate (EtOAc) | Fisher Sci. | 141-78-6 | Extraction solvent. |
| Saturated Sodium Bicarbonate (aq.) | (Lab Prep) | N/A | For aqueous wash. |
| Brine (Saturated NaCl aq.) | (Lab Prep) | N/A | For aqueous wash. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Sigma-Aldrich | 7487-88-9 | Drying agent. |
| Silica Gel (230-400 mesh) | SiliCycle Inc. | 63231-67-4 | For flash column chromatography. |
Safety Precautions
-
This compound is an α-chloro ketone, which should be handled with care as it is a potential lachrymator and alkylating agent.
-
Conduct all operations within a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
DMF is a reproductive toxin; handle with extreme caution.
Step-by-Step Experimental Protocol
-
Reaction Setup:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-phenoxyaniline (2 ) (1.0 eq, e.g., 185 mg, 1.0 mmol).
-
Dissolve the aniline in 10 mL of anhydrous N,N-Dimethylformamide (DMF).
-
Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq, e.g., 0.44 mL, 2.5 mmol). The use of a non-nucleophilic, hindered base like DIPEA is crucial to neutralize the HCl byproduct without competing in the primary substitution reaction.
-
Stir the solution at room temperature for 10 minutes.
-
-
Addition of Electrophile:
-
In a separate vial, dissolve this compound (1 ) (1.1 eq, e.g., 165 mg, 1.1 mmol) in 5 mL of anhydrous DMF.
-
Add this solution dropwise to the stirring reaction mixture over 5 minutes.
-
Allow the reaction to stir at room temperature for 12-18 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
For TLC, use a mobile phase of 50% Ethyl Acetate in Hexanes. The product should have a lower Rf value than the starting aniline.
-
The reaction is complete upon the disappearance of the limiting reagent (4-phenoxyaniline).
-
-
Work-up:
-
Once the reaction is complete, pour the mixture into a separatory funnel containing 50 mL of water.
-
Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 50 mL) followed by brine (1 x 50 mL). This removes residual DMF and acidic/basic impurities.
-
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification and Characterization
The crude product obtained after work-up is typically a brown oil or solid that requires further purification.
-
Purification:
-
Purify the crude material using flash column chromatography on silica gel.[13]
-
Eluent System: A gradient of 20% to 80% Ethyl Acetate in Hexanes is typically effective.
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the final inhibitor (3) as a solid or viscous oil. Alternative purification methods for small molecules include preparative HPLC or crystallization.[14][15]
-
-
Characterization:
-
Confirm the identity and purity of the final compound using standard analytical techniques.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the molecular formula.
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and connectivity.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound (target >95%).
-
Expected Results and Troubleshooting
Data Presentation
The following table summarizes the expected outcome for the synthesis of 1-(3-hydroxyazetidin-1-yl)-2-((4-phenoxyphenyl)amino)ethan-1-one (3) .
| Parameter | Expected Result |
| Reaction Time | 12-18 hours |
| Yield | 60-80% (after purification) |
| Appearance | Off-white to pale yellow solid |
| Purity (HPLC) | >95% |
| HRMS (ESI+) | Calculated for C₁₇H₁₈N₂O₃ [M+H]⁺: 299.1390; Found: 299.1395 (example data) |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive electrophile (1 ).2. Insufficient base.3. Non-anhydrous conditions. | 1. Synthesize fresh reagent 1 .2. Increase equivalents of DIPEA to 3.0.3. Use freshly opened anhydrous solvent and dry glassware thoroughly. |
| Multiple Products/Spots | 1. Dialkylation of the amine.2. Side reactions with the hydroxyl group. | 1. Use a slight excess (1.1 eq) of the amine (2 ) instead of the electrophile (1 ).2. Consider protecting the hydroxyl group on the azetidine ring. |
| Difficulty in Purification | Product co-elutes with impurities. | 1. Try a different solvent system for chromatography (e.g., Dichloromethane/Methanol).2. Consider purification by reverse-phase preparative HPLC.[16] |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of a novel autotaxin inhibitor using this compound. The described methodology is robust, scalable, and adaptable for creating a diverse library of compounds for structure-activity relationship (SAR) studies. By explaining the causality behind experimental choices and providing clear, actionable steps, this guide serves as a valuable resource for researchers dedicated to developing next-generation therapeutics for fibrosis, cancer, and other inflammatory diseases driven by the ATX-LPA axis.
References
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- ResearchGate. (n.d.). Theoretical mechanism of action of a) autotaxin (ATX) and b) selective...
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- ACS Publications. (2022-04-20). Structure-Based Design of a Novel Class of Autotaxin Inhibitors Based on Endogenous Allosteric Modulators. Journal of Medicinal Chemistry.
- Santa Cruz Biotechnology. (n.d.). Autotaxin Inhibitors. SCBT.
- Poulami, S., et al. (n.d.). The Structural Binding Mode of the Four Autotaxin Inhibitor Types that Differentially Affect Catalytic and Non-Catalytic Functions. PMC - PubMed Central.
- Frontiers. (2023-04-03). Role of autotaxin in systemic lupus erythematosus.
- Lynch, K.R., et al. (n.d.). Synthesis and structure–activity relationships of tyrosine-based inhibitors of autotaxin (ATX). PMC - NIH.
- PubMed Central. (2020-07-13). Inhibitors of the Autotaxin-Lysophosphatidic Acid Axis and Their Potential in the Treatment of Interstitial Lung Disease: Current Perspectives.
- Moolenaar, W.H., et al. (2023-05-05). The Role of Autotaxin and LPA Signaling in Embryonic Development, Pathophysiology and Cancer. PMC - PubMed Central.
- Setton, R., et al. (2019-07-30). Pleotropic Roles of Autotaxin in the Nervous System Present Opportunities for the Development of Novel Therapeutics for Neurological Diseases. PubMed.
- DuPont. (n.d.). Purification of Small Molecule Drugs.
- The Journal of Biochemistry. (n.d.). Autotaxin—an LPA producing enzyme with diverse functions.
- MDPI. (n.d.). Structure-Based Discovery of Novel Chemical Classes of Autotaxin Inhibitors.
- Kdpharmagroup. (n.d.). Purification Technologies Small Molecules.
- Hanbon. (n.d.). Small Molecule Purification.
- Creative Biogene. (n.d.). Small Molecule Purification.
- MDPI. (2021-11-22). Design and Development of Autotaxin Inhibitors.
- BioProcess International. (2016-05-11). Clearance of Persistent Small-Molecule Impurities: Alternative Strategies.
- ResearchGate. (2025-10-15). Design and Development of Autotaxin Inhibitors.
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Application Notes & Protocols: Strategic Protection of the Hydroxyl Group in 2-Chloro-1-(3-hydroxyazetidin-1-yl)ethan-1-one
Audience: Researchers, scientists, and drug development professionals.
Abstract: The selective protection of the secondary hydroxyl group in 2-Chloro-1-(3-hydroxyazetidin-1-yl)ethan-1-one is a critical maneuver in the synthetic pathway towards more complex pharmaceutical intermediates. The molecule's inherent functionalities—a strained azetidine ring, an electrophilic α-chloro ketone, and a secondary alcohol—present a unique chemoselectivity challenge. This guide provides an in-depth analysis of three robust protecting group strategies: tert-butyldimethylsilyl (TBDMS) ether, benzyl (Bn) ether, and acetate ester. We will explore the causality behind experimental choices, provide detailed, validated protocols, and offer a comparative analysis to enable researchers to make informed decisions for their specific synthetic needs.
Introduction: Navigating the Molecular Landscape
This compound is a valuable building block, but its synthetic utility is often hampered by the reactivity of its hydroxyl group. Any synthetic transformation targeting the chloroacetyl moiety or other parts of the molecule necessitates a robust protection strategy for the 3-hydroxy group. The selection of an appropriate protecting group is not trivial due to the following considerations:
-
Azetidine Ring Strain: The four-membered azetidine ring possesses significant ring strain (approximately 25.4 kcal/mol), making it susceptible to nucleophilic attack and ring-opening, particularly under harsh acidic or basic conditions.[1][2]
-
Electrophilic α-Chloro Ketone: The presence of the α-chloro ketone introduces an electrophilic center that can react with nucleophiles, including those potentially used during the protection or deprotection steps.
-
Amide Resonance: The nitrogen atom of the azetidine is part of an amide linkage, which influences its basicity and the overall reactivity of the ring system.
An ideal protecting group strategy must therefore offer mild installation and removal conditions to preserve the integrity of the azetidine ring and the α-chloro ketone functionality. This necessitates an orthogonal approach, where the protecting group can be cleaved without affecting other sensitive parts of the molecule.[3]
Comparative Analysis of Protecting Group Strategies
Herein, we evaluate three commonly employed protecting groups for alcohols—TBDMS, Benzyl, and Acetyl—assessing their suitability for the target molecule.
| Protecting Group Strategy | Introduction Conditions | Deprotection Conditions | Orthogonality & Compatibility |
| TBDMS Ether | Mild; TBDMS-Cl, Imidazole, DMF | Mild; Catalytic acid (e.g., AcCl in MeOH), or Fluoride source (e.g., TBAF) | Excellent orthogonality. Stable to a wide range of non-acidic reagents. TBAF is basic and should be used with caution.[4][5] |
| Benzyl Ether | Mild to basic; BnBr, NaH or milder bases like Ag₂O. Can be introduced under neutral conditions.[6] | Catalytic Hydrogenolysis (H₂, Pd/C) | Excellent orthogonality. Deprotection is under neutral conditions.[7] Potential for catalyst poisoning by the chloro group needs consideration. |
| Acetyl Ester | Mild; Ac₂O, pyridine or other mild base | Basic hydrolysis (e.g., K₂CO₃/MeOH) or mild acidic conditions. | Good orthogonality. Deprotection conditions can be basic, which may affect the α-chloro ketone.[8][9] |
Experimental Protocols & Methodologies
The following protocols are designed to be robust and reproducible. Researchers should, however, perform small-scale trials to optimize conditions for their specific reaction setup.
Strategy 1: The Robust Silyl Ether Approach (TBDMS)
The tert-butyldimethylsilyl (TBDMS) group is a stalwart protector of alcohols due to its steric bulk, which imparts stability to a wide range of chemical conditions, and its selective removal under mild protocols.[5]
Diagram of the TBDMS Protection/Deprotection Workflow:
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- 8. Acetic Acid Esters, Acetates [organic-chemistry.org]
- 9. Acetyl Protection - Common Conditions [commonorganicchemistry.com]
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 2-Chloro-1-(3-hydroxyazetidin-1-yl)ethan-1-one
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Introduction: The Versatility of a Strained Ring System
The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry. Its inherent ring strain makes it a versatile synthetic intermediate, prone to ring-opening and expansion reactions, thereby providing access to a diverse array of larger, more complex heterocyclic systems.[1][2][3] The starting material, 2-Chloro-1-(3-hydroxyazetidin-1-yl)ethan-1-one, is a particularly valuable building block. It possesses multiple reactive sites: a nucleophilic hydroxyl group, an electrophilic α-chloro ketone, and the acyl-activated azetidine nitrogen. This unique combination allows for a variety of synthetic transformations, leading to the generation of novel morpholines, piperazines, and 1,4-diazepanes – compound classes of significant interest in drug discovery.[4][5][6]
This guide provides detailed protocols and mechanistic insights for the synthesis of these key heterocyclic cores from this compound.
Core Synthetic Strategies
The synthetic utility of this compound stems from two primary reaction pathways: intramolecular cyclization and intermolecular nucleophilic substitution followed by cyclization . The choice of pathway is dictated by the reaction conditions and the nature of the nucleophile employed.
Diagram: Synthetic Pathways from this compound
Caption: Key synthetic routes from the azetidine starting material.
I. Synthesis of Substituted Morpholines via Intramolecular Cyclization
The presence of the hydroxyl group and the α-chloro ketone in the starting material allows for a facile intramolecular Williamson ether synthesis to form the morpholine ring. This reaction is typically promoted by a non-nucleophilic base.
Mechanistic Rationale
The base deprotonates the hydroxyl group, forming an alkoxide. This nucleophilic alkoxide then undergoes an intramolecular SN2 reaction, displacing the chloride to form the six-membered morpholine ring. The choice of a non-nucleophilic base is crucial to prevent competing intermolecular reactions.
Diagram: Intramolecular Cyclization to Morpholine Core
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- 3. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
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- 6. e3s-conferences.org [e3s-conferences.org]
Application Note & Protocol: Scale-Up Synthesis of 2-Chloro-1-(3-hydroxyazetidin-1-yl)ethan-1-one Derivatives
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the key considerations and methodologies for the scale-up synthesis of 2-Chloro-1-(3-hydroxyazetidin-1-yl)ethan-1-one and its derivatives. These compounds are pivotal building blocks in medicinal chemistry, frequently utilized in the development of novel therapeutics.[1] Transitioning their synthesis from bench-scale to a larger, process-scale operation necessitates a thorough understanding of reaction kinetics, thermodynamics, impurity formation, and process safety. This guide offers field-proven insights, detailed protocols, and troubleshooting strategies to ensure a robust, safe, and reproducible manufacturing process.
Introduction: The Strategic Importance of Azetidine Scaffolds
Azetidines are strained four-membered nitrogen-containing heterocycles that serve as valuable motifs in drug discovery.[2] Their unique conformational properties and the synthetic versatility of derivatives like this compound make them critical intermediates. The chloroacetyl group provides a reactive handle for subsequent nucleophilic substitutions, enabling the construction of diverse molecular architectures.
However, the scale-up of the synthesis, which involves the N-chloroacetylation of 3-hydroxyazetidine, is not trivial. The reaction employs highly reactive and hazardous materials and is governed by parameters that must be precisely controlled to minimize side reactions and ensure product quality. This note delineates a systematic approach to addressing these challenges.
Synthetic Strategy and Mechanistic Overview
The core transformation is a nucleophilic acyl substitution reaction between 3-hydroxyazetidine and chloroacetyl chloride. The nitrogen atom of the azetidine ring acts as the nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This reaction is highly exothermic and generates hydrochloric acid (HCl) as a byproduct, which must be neutralized by a base to prevent the protonation of the starting amine and drive the reaction to completion.
Caption: Overall synthetic scheme for N-chloroacetylation of 3-hydroxyazetidine.
Critical Process Parameters for Scale-Up
Successful scale-up hinges on the precise control of several key parameters. The rationale behind these choices is critical for process robustness.
Reagent Stoichiometry and Controlled Addition
The high reactivity of chloroacetyl chloride necessitates its slow, controlled addition to the solution of 3-hydroxyazetidine and base.[3] A rapid addition can lead to localized temperature spikes (exotherms), promoting the formation of impurities and creating a significant safety hazard. Typically, a slight excess (1.05-1.10 equivalents) of chloroacetyl chloride is used to ensure complete consumption of the valuable azetidine starting material.
Solvent Selection
The choice of solvent is paramount. Aprotic solvents are preferred to avoid reaction with chloroacetyl chloride. The ideal solvent should provide good solubility for the starting materials but may not fully dissolve the salt byproduct, which can be advantageous for removal by filtration.
| Solvent | Boiling Point (°C) | Density (g/mL) | Key Scale-Up Considerations |
| Dichloromethane (DCM) | 39.6 | 1.33 | Excellent solubility for reactants. Volatile, potential environmental/health concerns. |
| Tetrahydrofuran (THF) | 66 | 0.89 | Good solvent, but can form peroxides. Requires stabilization for large-scale use. |
| 2-Methyl-THF | 80 | 0.85 | "Greener" alternative to THF and DCM. Higher boiling point, easier phase separations with water.[4] |
| Acetonitrile (ACN) | 82 | 0.79 | Good solvent, but can be challenging to remove. Can be toxic. |
Base Selection
The base neutralizes the generated HCl. The choice impacts the reaction rate, impurity profile, and work-up procedure.
-
Tertiary Amines (e.g., Triethylamine, DIPEA): Commonly used in lab-scale. They form hydrochloride salts that are often soluble in organic solvents, necessitating aqueous extraction for removal.
-
Inorganic Bases (e.g., K₂CO₃, NaHCO₃): Cost-effective and environmentally benign. The resulting inorganic salts are insoluble in most organic solvents and can be removed by simple filtration before work-up, simplifying the process significantly at scale. This is often the preferred method in process chemistry.
Temperature Control
This is arguably the most critical safety and quality parameter. The acylation is highly exothermic.
-
Initial Cooling: The reaction vessel containing the azetidine, base, and solvent should be cooled to 0-5 °C before the addition of chloroacetyl chloride.
-
Controlled Addition: The acyl chloride should be added at a rate that maintains the internal temperature below 10-15 °C. A robust reactor cooling system is essential.
-
Post-Addition Stirring: After the addition is complete, the reaction may be allowed to slowly warm to room temperature to ensure it proceeds to completion.
Detailed Scale-Up Protocol (1.0 kg Scale)
This protocol is a representative example and should be optimized based on available equipment and in-process controls.
Materials and Equipment
-
Reactants: 3-Hydroxyazetidine HCl (0.92 kg, 8.4 moles), Potassium Carbonate (finely milled, 1.74 kg, 12.6 moles), Chloroacetyl Chloride (1.04 kg, 9.2 moles).
-
Solvent: 2-Methyltetrahydrofuran (10 L).
-
Equipment: 20 L jacketed glass reactor with overhead stirrer, thermocouple, nitrogen inlet, and addition funnel/pump. Filtration apparatus, rotary evaporator.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the scale-up synthesis.
Step-by-Step Procedure
-
Reactor Setup: Assemble the 20 L reactor under a nitrogen atmosphere. Ensure all joints are sealed and the system is dry.
-
Charging: Charge the reactor with 3-hydroxyazetidine hydrochloride (0.92 kg), potassium carbonate (1.74 kg), and 2-Methyl-THF (10 L).
-
Cooling: Begin stirring and cool the slurry to an internal temperature of 0-5 °C using the reactor jacket.
-
Reagent Addition: Slowly add chloroacetyl chloride (1.04 kg) to the reaction mixture over 2-3 hours. The addition rate must be carefully controlled to keep the internal temperature below 10 °C.
-
Reaction: Once the addition is complete, continue stirring the mixture at 0-10 °C for 1 hour. Then, allow the reaction to slowly warm to room temperature (20-25 °C) and stir for an additional 2-4 hours.
-
In-Process Control (IPC): Take a small, quenched sample of the reaction mixture. Analyze by HPLC or TLC to confirm the complete consumption of the 3-hydroxyazetidine starting material.
-
Filtration: Once the reaction is complete, filter the slurry to remove the solid potassium salts.
-
Washing: Wash the filter cake with fresh 2-MeTHF (2 x 1 L) to recover any entrained product.
-
Concentration: Combine the filtrate and the washes. Concentrate the solution under reduced pressure to a thick oil or solid.
-
Purification: The crude product can often be purified by slurring in a non-polar solvent system (e.g., MTBE/Heptane) to induce crystallization and wash away more soluble impurities. The solid is then collected by filtration.
-
Drying: Dry the purified solid in a vacuum oven at 30-40 °C until a constant weight is achieved.
Work-Up and Purification Challenges
The target molecule is polar due to the hydroxyl group and the amide linkage.[5] This presents challenges during work-up and purification.
-
Aqueous Work-up: If an amine base is used, an aqueous work-up is required. The product's polarity can lead to poor partitioning into the organic layer and potential emulsion formation. Multiple extractions may be necessary.[6]
-
Purification of Polar Compounds: Standard silica gel chromatography can be difficult at scale for highly polar compounds. If crystallization is not effective, alternative techniques like hydrophilic interaction liquid chromatography (HILIC) may be considered, though this adds complexity and cost.[7] Using an inorganic base to allow for a filtration-only work-up is highly advantageous.
Impurity Profiling and Quality Control
Controlling the impurity profile is essential for the final API's quality.
Caption: Relationship between process parameters and potential impurity formation.
Key Impurities to Monitor:
-
Unreacted Starting Materials: Monitored by HPLC/GC.
-
Di-acylated Product: The hydroxyl group can be acylated by a second molecule of chloroacetyl chloride, especially if excess reagent and high temperatures are used.
-
Hydrolysis Products: Chloroacetyl chloride readily hydrolyzes to chloroacetic acid in the presence of water.[8][9] The product's C-Cl bond can also hydrolyze over time.
-
Residual Chloroacetyl Chloride: This is a critical impurity to control as it is highly reactive and a potential genotoxic impurity (PGI).[3][10] Specific, sensitive analytical methods (e.g., GC-FID after derivatization) are required to quantify its presence at ppm levels.[10]
Final product quality should be confirmed using a suite of analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC for purity assessment (>98% is typically required).
Process Safety and Hazard Management
Chloroacetyl chloride is a highly toxic, corrosive, and water-reactive substance. [11][12] A thorough safety review is mandatory before any scale-up operation.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a flame-retardant lab coat, splash-proof goggles, and a full-face shield when handling chloroacetyl chloride.[13]
-
Engineering Controls: All operations must be conducted in a well-ventilated chemical fume hood or a walk-in hood for larger scales.[9][11] Ensure that safety showers and eyewash stations are immediately accessible.
-
Handling and Storage: Chloroacetyl chloride should be stored under an inert atmosphere (e.g., nitrogen) in a cool, dry place away from water and moisture.[8][9] Use compatible materials for transfer (e.g., glass, PTFE).
-
Emergency Response: In case of skin contact, immediately flush with copious amounts of water for at least 20 minutes.[12] For inhalation, move to fresh air and seek immediate medical attention. Have appropriate spill kits (e.g., absorbent materials for corrosive liquids) readily available.
Conclusion
The scale-up synthesis of this compound derivatives is a challenging yet manageable process. Success is predicated on a deep understanding of the reaction mechanism and the implementation of strict controls over key process parameters, particularly temperature and reagent addition rates. Prioritizing an anhydrous reaction setup and selecting an inorganic base can significantly simplify the work-up and purification stages. A robust process safety plan, coupled with diligent in-process monitoring and final product analysis, will ensure the consistent production of high-quality material in a safe and reproducible manner.
References
-
Department of Chemistry, University of Rochester. Extraction Protocol for Polar Solvents. Available from: [Link]
-
New Jersey Department of Health. Hazard Summary: Chloroacetyl Chloride. Available from: [Link]
- Google Patents. CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride.
-
ResearchGate. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Available from: [Link]
-
MDPI. Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O. Available from: [Link]
-
PubMed Central (PMC). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. Available from: [Link]
-
Journal of Applied Pharmaceutical Science. The development of a GC-FID method for indirect quantification of chloroacetyl chloride, a potential genotoxic impurity, in chlordiazepoxide hydrochloride drug substance. Available from: [Link]
- Google Patents. CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3.
-
Taylor & Francis Online. An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Available from: [Link]
-
PubMed Central (PMC). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Available from: [Link]
-
Biotage. Very polar compound purification using aqueous normal-phase flash column chromatography. Available from: [Link]
- Google Patents. CN109576313B - Method for preparing (S) -2-chloro-1- (3-hydroxyphenyl) ethanol.
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ResearchGate. Demonstration of Molecular Purification in Polar Aprotic Solvents by Organic Solvent Nanofiltration. Available from: [Link]
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SynZeal. Tadalafil Chloroacetyl Impurity. Available from: [Link]
- Google Patents. WO2022030380A1 - Polar organic solvent purification method.
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ChemTrack.org. Safety Guideline: Chloroacetyl chloride. Available from: [Link]
-
IT Medical Team. Laboratory Techniques of Purification and Isolation. Available from: [Link]
- Google Patents. CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride.
-
ResearchGate. New and Facile Synthesis of 2-Chloro-1,3-diketones. Available from: [Link]
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Royal Society of Chemistry. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Available from: [Link]
-
Journal of Applied Pharmaceutical Science. The development of a GC-FID method for indirect quantification of chloroacetyl chloride, a potential genotoxic impurity, in chlordiazepoxide hydrochloride. Available from: [Link]
-
University of Sunderland. Handbook for chemical process research and development. Available from: [Link]
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One-Pot Synthesis of 2-Chloro-1-(3-hydroxyazetidin-1-yl)ethan-1-one: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This comprehensive guide details a robust one-pot synthesis of 2-Chloro-1-(3-hydroxyazetidin-1-yl)ethan-1-one, a valuable building block in medicinal chemistry. The protocol is designed for efficiency and scalability, emphasizing the chemical principles that ensure a high-yielding and selective transformation.
Introduction: The Significance of this compound
This compound is a key intermediate in the synthesis of various pharmaceutical agents. The azetidine ring is a privileged scaffold in drug discovery, and the presence of both a hydroxyl group and a reactive chloroacetamide moiety allows for diverse downstream functionalization. This dual functionality makes it an attractive starting material for constructing complex molecules with potential therapeutic applications. The one-pot approach described herein offers significant advantages over multi-step procedures by minimizing reaction time, reducing waste, and simplifying the purification process.
Core Synthesis: A One-Pot Chloroacetylation of 3-Hydroxyazetidine
The synthesis of this compound is achieved through the N-acylation of 3-hydroxyazetidine with chloroacetyl chloride. This reaction is performed in a one-pot fashion, where the starting material is converted to the final product without the isolation of intermediates.
Reagents and Materials
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Key Properties |
| 3-Hydroxyazetidine Hydrochloride | C₃H₇NO·HCl | 109.55 | Starting material, a stable salt of the reactive amine. |
| Chloroacetyl Chloride | C₂H₂Cl₂O | 112.94 | Acylating agent, highly reactive and moisture-sensitive. |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Mild base to neutralize HCl and the starting material's salt. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Organic solvent for the reaction. |
| Deionized Water | H₂O | 18.02 | Aqueous phase for the biphasic reaction system. |
| Brine (Saturated NaCl solution) | NaCl(aq) | - | Used for washing the organic phase during workup. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | Drying agent for the organic phase. |
Experimental Workflow
Caption: One-pot synthesis workflow for this compound.
Detailed Protocol
-
Preparation of the Biphasic System: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-hydroxyazetidine hydrochloride (1.0 eq) and sodium bicarbonate (2.5 eq) in deionized water (10 mL per gram of starting material).
-
Addition of Organic Solvent: To the aqueous solution, add dichloromethane (DCM, 10 mL per gram of starting material).
-
Cooling: Place the flask in an ice bath and stir the biphasic mixture vigorously for 15 minutes, allowing the temperature to equilibrate to 0°C.
-
Acylation: Dissolve chloroacetyl chloride (1.1 eq) in DCM (2 mL per gram of chloroacetyl chloride). Add this solution dropwise to the rapidly stirring biphasic mixture over 30 minutes, ensuring the temperature remains below 5°C.
-
Reaction Progression: Continue stirring the reaction mixture at 0°C for 1 hour after the addition is complete. Then, remove the ice bath and allow the reaction to stir at room temperature for an additional 2 hours.
-
Workup:
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with deionized water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification (Optional): The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
Mechanism & Scientific Rationale
The one-pot synthesis of this compound is a classic example of the Schotten-Baumann reaction .[1][2][3] This reaction facilitates the acylation of amines with acid chlorides in the presence of a base.[4]
Caption: Mechanism of the Schotten-Baumann N-acylation.
The key to the success of this one-pot synthesis lies in the careful control of reaction conditions to ensure chemoselectivity . 3-Hydroxyazetidine possesses two nucleophilic sites: the secondary amine and the hydroxyl group. The amine is significantly more nucleophilic than the hydroxyl group, leading to preferential N-acylation over O-acylation.[5] The use of a biphasic system with a mild inorganic base like sodium bicarbonate is crucial for several reasons:
-
Neutralization: The base neutralizes the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.[2] It also deprotonates the 3-hydroxyazetidine hydrochloride starting material in situ, liberating the free amine for reaction.
-
Minimizing Hydrolysis: The water-immiscible organic solvent (DCM) dissolves the reactive chloroacetyl chloride, protecting it from rapid hydrolysis by the aqueous phase.[3]
-
Temperature Control: Conducting the initial phase of the reaction at 0°C helps to control the exothermic nature of the acylation and minimizes potential side reactions.
Reaction Monitoring and Product Characterization
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 50% ethyl acetate in hexane). The disappearance of the 3-hydroxyazetidine spot and the appearance of a new, less polar product spot indicate reaction completion.
The final product should be characterized by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.[1]
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the amide carbonyl and the hydroxyl group.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction. - Hydrolysis of chloroacetyl chloride. - Loss of product during workup. | - Extend the reaction time. - Ensure slow, dropwise addition of chloroacetyl chloride at 0°C. - Perform the workup carefully, ensuring complete extraction of the product. |
| Presence of Side Products (e.g., O-acylated product) | - Reaction temperature too high. - Use of a strong, non-selective base. | - Maintain the reaction temperature at 0°C during the addition of the acylating agent. - Use a mild base like sodium bicarbonate as specified. |
| Product is an oil that is difficult to purify | - Presence of residual solvent or impurities. | - Ensure complete drying of the organic phase. - Purify by column chromatography. |
References
-
Schotten, C. (1884). Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547. [Link]
-
Baumann, E. (1886). Ueber eine einfache Methode der Darstellung von Benzoësäureäthern. Berichte der deutschen chemischen Gesellschaft, 19(2), 3218–3222. [Link]
- Ihde, A. J. (1964). The Development of Modern Chemistry. Harper & Row.
-
Wikipedia. (n.d.). Schotten–Baumann reaction. In Wikipedia. Retrieved January 19, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved January 19, 2026, from [Link]
-
Sathee NEET. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved January 19, 2026, from [Link]
-
Balaji, B. S., et al. (2018). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Phosphorus, Sulfur, and Silicon and the Related Elements, 194(2), 134-141. [Link]
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Application Note: Accelerated Synthesis of Novel Azetidine-Based Scaffolds via Microwave-Assisted Nucleophilic Substitution
Introduction: The Azetidine Moiety and the Need for Synthetic Acceleration
The 3-hydroxyazetidine scaffold is a privileged structural motif in modern medicinal chemistry. Its incorporation into drug candidates often imparts favorable physicochemical properties, such as improved solubility and metabolic stability, while providing a three-dimensional vector for exploring chemical space. The reagent 2-Chloro-1-(3-hydroxyazetidin-1-yl)ethan-1-one is a versatile building block designed for the facile introduction of this valuable moiety. As an α-chloro amide, it is an excellent electrophile, primed for reaction with a wide array of nucleophiles.
In the fast-paced environment of drug discovery, the rapid generation of compound libraries for screening is paramount.[1] Traditional synthetic methods, often requiring prolonged reaction times of several hours to days, can create significant bottlenecks in the lead discovery and optimization process.[2] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, dramatically accelerating reaction rates and often improving product yields and purity.[3][4] By utilizing microwave energy to directly and efficiently heat the reaction mixture, MAOS can reduce reaction times to mere minutes, enabling the rapid synthesis and iteration of novel chemical entities.[2][5]
This application note provides a detailed protocol for the microwave-assisted nucleophilic substitution of this compound with a representative amine nucleophile. We will delve into the mechanistic underpinnings of this transformation and provide a direct comparison with conventional heating methods to highlight the profound advantages of microwave-assisted synthesis.
The Underlying Chemistry: Microwave Heating and Nucleophilic Substitution
The core reaction is a bimolecular nucleophilic substitution (SN2). The electrophilic carbon is the one bonded to the chlorine atom, which is activated by the adjacent electron-withdrawing carbonyl group. A nucleophile, in this case, a primary or secondary amine, attacks this carbon, displacing the chloride ion and forming a new carbon-nitrogen bond.
Mechanism of Nucleophilic Substitution on an α-Chloro Amide:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the α-carbon.
-
Transition State: A five-coordinate transition state is formed where the new C-N bond is partially formed and the C-Cl bond is partially broken.
-
Chloride Displacement: The C-Cl bond breaks, and the chloride ion is expelled as the leaving group.
-
Deprotonation: A base, typically an excess of the amine nucleophile or a non-nucleophilic base like triethylamine, removes a proton from the newly attached nitrogen, yielding the final neutral product.
Microwave irradiation accelerates this process primarily through a thermal effect.[5] Polar molecules in the reaction mixture, such as the solvent and the reactants themselves, align with the rapidly oscillating electric field of the microwaves. This rapid reorientation generates significant frictional heat, leading to a rapid and uniform increase in the bulk temperature of the reaction mixture.[6] This allows for reaching and maintaining the optimal reaction temperature with much greater speed and precision than conventional heating methods, which rely on slower heat transfer from an external source through the vessel walls.[5]
Visualizing the Process
The following diagrams illustrate the general workflow for microwave-assisted synthesis and the specific reaction pathway discussed in this note.
Caption: General workflow for microwave-assisted organic synthesis.
Caption: Nucleophilic substitution pathway on the α-chloro amide.
Comparative Performance: Microwave vs. Conventional Heating
The advantages of microwave-assisted synthesis are most evident when directly compared to traditional methods. The following table summarizes typical results for the N-alkylation of amines with 2-chloroacetamides, demonstrating the dramatic reduction in reaction time and frequent improvement in yield.[2][7]
| Entry | Nucleophile | Method | Temperature (°C) | Time | Yield (%) |
| 1 | Morpholine | Conventional | 70 | 3 hours | 65% |
| 2 | Morpholine | Microwave | 70 | 8 minutes | 85% |
| 3 | Piperidine | Conventional | 70 | 2.5 hours | 70% |
| 4 | Piperidine | Microwave | 70 | 5 minutes | 90% |
| 5 | Aniline | Conventional | 80 | 5 hours | 55% |
| 6 | Aniline | Microwave | 80 | 10 minutes | 75% |
Data is representative of typical outcomes for nucleophilic substitution on 2-chloroacetamides as reported in the literature.[7][8]
Detailed Protocol: Microwave-Assisted Synthesis of 1-(3-Hydroxyazetidin-1-yl)-2-(morpholino)ethan-1-one
This protocol describes a representative nucleophilic substitution reaction using morpholine as the nucleophile. It is adapted from established procedures for similar α-chloro amides and serves as a starting point for optimization.[8]
Materials:
-
This compound (1.0 mmol, 149.6 mg)
-
Morpholine (2.2 mmol, 0.19 mL)
-
Acetonitrile (CH3CN), anhydrous (3 mL)
-
10 mL microwave reaction vial with a magnetic stir bar
-
Microwave synthesizer
Procedure:
-
Preparation: To a 10 mL microwave reaction vial containing a magnetic stir bar, add this compound (149.6 mg, 1.0 mmol).
-
Reagent Addition: Add 3 mL of anhydrous acetonitrile, followed by morpholine (0.19 mL, 2.2 mmol). In this case, the excess morpholine acts as both the nucleophile and the base to neutralize the HCl generated.
-
Sealing: Securely cap the reaction vial.
-
Microwave Irradiation: Place the vial into the cavity of the microwave synthesizer. Irradiate the mixture at a constant temperature of 80°C for 10 minutes. The instrument will automatically adjust the power to maintain the set temperature.
-
Cooling: After the irradiation is complete, allow the vial to cool to room temperature (either passively or via the instrument's cooling system).
-
Work-up:
-
Transfer the reaction mixture to a round-bottom flask.
-
Remove the solvent (acetonitrile) and excess morpholine under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of dichloromethane and methanol to elute the product.
-
-
Characterization: The structure and purity of the final product, 1-(3-Hydroxyazetidin-1-yl)-2-(morpholino)ethan-1-one, should be confirmed by 1H NMR, 13C NMR, and mass spectrometry.
Trustworthiness and Self-Validation
The protocol described is designed to be self-validating. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking a small aliquot from a test reaction. The disappearance of the starting material, this compound, and the appearance of a new, more polar spot/peak corresponding to the product will indicate a successful transformation. The final characterization by NMR and mass spectrometry provides definitive structural confirmation and purity assessment.
Conclusion
The use of this compound in conjunction with microwave-assisted synthesis offers a powerful and efficient platform for the rapid development of novel molecules for drug discovery. This approach dramatically shortens reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles compared to conventional heating methods.[9] For researchers and drug development professionals, the adoption of this technology can significantly accelerate the design-make-test-analyze cycle, ultimately streamlining the path to new therapeutic agents.
References
- Jain, A., & Rawat, S. (2014). A Comparative Study of Conventional and Microwave Induced Synthesis of Selected Heterocyclic Molecules. International Journal of Pharmaceutical Sciences and Research, 5(9), 3786-3790.
-
Mendoza, A., et al. (2023). A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. Molbank, 2023(4), M1773. [Link]
- The Impact of Microwave Irradiation Reaction in Medicinal Chemistry: A Review. (2017). Journal of Chemical and Pharmaceutical Research, 9(6), 214-233.
- Wani, T. A., et al. (2015). Role of Microwave in Pharmaceutical Sciences. ANU Books Publisher & Distributor.
-
Caliendo, G., et al. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 29(11), 2598. [Link]
-
Al-Masoudi, N. A., et al. (2021). Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. Molecules, 26(3), 533. [Link]
-
Sharma, R., et al. (2024). Microwave-assisted protocol towards synthesis of heterocyclic molecules: a comparative analysis with conventional synthetic methodologies (years 2019-2023): a review. Molecular Diversity. [Link]
- Yadav, A. R., Mohite, S. K., & Magdum, C. S. (2020). Comparative Study of Conventional and Microwave Assisted Synthesis of some Organic Reactions. Asian Journal of Pharmaceutical Research, 10(3), 193-196.
- Patil, S., et al. (2012). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach.
-
D'Agostino, M., et al. (2019). The Fascinating Chemistry of α-Haloamides. Advanced Synthesis & Catalysis, 361(2), 219-245. [Link]
- Abdel-Latif, E., et al. (2020). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(1), 243-268.
-
Dudley, G. B., Richman, R., & Stiegman, A. E. (2017). Conventional heating compared to microwave heating of chemical reactions. Chemistry Stack Exchange. [Link]
Sources
- 1. Microwave-assisted protocol towards synthesis of heterocyclic molecules: a comparative analysis with conventional synthetic methodologies (years 2019-2023): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sphinxsai.com [sphinxsai.com]
- 3. mdpi.com [mdpi.com]
- 4. ajrconline.org [ajrconline.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. asianjpr.com [asianjpr.com]
applications of 2-Chloro-1-(3-hydroxyazetidin-1-yl)ethan-1-one in medicinal chemistry
Application Notes and Protocols for 2-Chloro-1-(3-hydroxyazetidin-1-yl)ethan-1-one in Medicinal Chemistry
Introduction: Unlocking the Potential of a Versatile Building Block
In the landscape of modern drug discovery, the strategic selection of chemical building blocks is paramount to the efficient synthesis of novel and effective therapeutic agents. This compound, a bifunctional molecule, has emerged as a synthon of significant interest. Its unique architecture, combining a strained 3-hydroxyazetidine ring with a reactive α-chloro ketone, offers a versatile platform for the construction of diverse and complex molecular scaffolds. The azetidine moiety, a four-membered nitrogen-containing heterocycle, is an increasingly popular feature in medicinal chemistry, often imparting favorable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional diversity. The α-chloro ketone serves as a potent electrophile, readily undergoing nucleophilic substitution reactions, making it a linchpin for molecular elaboration.
This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. We will delve into its role in the synthesis of various classes of therapeutic agents and provide detailed, field-proven protocols to empower researchers in their drug discovery endeavors.
Core Principles of Reactivity and Synthetic Strategy
The synthetic utility of this compound is primarily dictated by the electrophilic nature of the carbon atom bearing the chlorine. This reactivity is the cornerstone of its application as a versatile building block.
Diagram 1: Key Reactive Sites of this compound
Caption: Reactive sites for synthetic elaboration.
The primary mode of reaction involves the displacement of the chloride ion by a wide array of nucleophiles. This allows for the introduction of diverse functional groups and the construction of larger, more complex molecules. The choice of nucleophile, solvent, and reaction conditions can be tailored to achieve the desired chemical transformation. Furthermore, the secondary alcohol on the azetidine ring provides an additional handle for functionalization, such as esterification or etherification, further expanding its synthetic utility.
Application in the Synthesis of Kinase Inhibitors
Kinases are a critical class of enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The development of selective kinase inhibitors is a major focus of modern drug discovery. The scaffold provided by this compound can be elaborated to generate potent and selective kinase inhibitors.
Protocol 1: Synthesis of a Novel Aminopyrimidine-Based Kinase Hinge-Binder
This protocol details a representative synthesis of a potential kinase inhibitor scaffold where the azetidine-containing fragment is coupled to a substituted aminopyrimidine, a common hinge-binding motif.
Workflow Diagram
Caption: Workflow for kinase inhibitor scaffold synthesis.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of a substituted 4-aminopyrimidine (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.5 eq).
-
Addition of Electrophile: To the stirred solution, add this compound (1.1 eq) portion-wise at room temperature.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed (typically 2-12 hours).
-
Work-up: Upon completion, the reaction mixture is diluted with ethyl acetate and washed sequentially with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the desired aminopyrimidine-azetidinone adduct.
-
Characterization: The structure and purity of the final product are confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Causality Behind Experimental Choices:
-
Solvent: Aprotic polar solvents like DMF or acetonitrile are chosen to dissolve the reactants and facilitate the SN2 reaction mechanism.
-
Base: DIPEA is used to deprotonate the amine of the pyrimidine, increasing its nucleophilicity without competing in the substitution reaction.
-
Purification: Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity.
Data Summary Table
| Entry | Substituted Aminopyrimidine | Yield (%) | Purity (%) |
| 1 | 4-amino-2,6-dimethylpyrimidine | 75 | >98 |
| 2 | 4-amino-2-(trifluoromethyl)pyrimidine | 68 | >97 |
| 3 | 4-amino-5-bromo-2-methylpyrimidine | 72 | >98 |
Application in the Synthesis of Novel Antibacterial Agents
The emergence of antibiotic-resistant bacteria poses a significant threat to global health. There is an urgent need for the development of new antibacterial agents with novel mechanisms of action. The unique structural features of the azetidine ring can be exploited to design new classes of antibacterial compounds.
Protocol 2: Synthesis of a Thiazole-Containing Antibacterial Scaffold
This protocol describes the synthesis of a potential antibacterial agent by reacting this compound with a substituted thiourea to form a 2-aminothiazole ring, a common pharmacophore in antibacterial drugs.
Reaction Scheme
Caption: Hantzsch synthesis of a thiazole scaffold.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve the substituted thiourea (1.0 eq) and this compound (1.0 eq) in ethanol.
-
Heating: The reaction mixture is heated to reflux for 4-8 hours.
-
Reaction Monitoring: The formation of the product can be monitored by TLC or LC-MS.
-
Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by flash chromatography on silica gel.
-
Characterization: The final thiazole derivative is characterized by spectroscopic methods (¹H NMR, ¹³C NMR, and HRMS).
Expert Insights:
The Hantzsch thiazole synthesis is a classic and reliable method for the construction of the thiazole ring. The reaction proceeds via the initial formation of a thiouronium salt, followed by intramolecular cyclization and dehydration. The choice of a substituted thiourea allows for the introduction of various substituents at the 2-position of the thiazole ring, enabling the exploration of structure-activity relationships.
Trustworthiness and Self-Validation
The protocols described herein are designed to be robust and reproducible. To ensure the validity of the experimental results, the following practices are recommended:
-
Purity of Starting Materials: Ensure the purity of this compound and other reagents is high, as impurities can lead to side reactions and lower yields.
-
Control Reactions: In the absence of the coupling partner, no reaction should be observed, confirming that the desired transformation is occurring.
-
Spectroscopic Confirmation: Thorough characterization of the final products by multiple spectroscopic techniques is essential to confirm the proposed structures.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its unique combination of a strained azetidine ring and a reactive α-chloro ketone provides a powerful tool for the synthesis of diverse and complex molecules with potential therapeutic applications. The protocols and insights provided in this guide are intended to serve as a foundation for researchers to explore the full potential of this synthon in their drug discovery programs.
References
- At the time of generation, specific scientific literature or patents detailing the direct application of this compound in medicinal chemistry were not prominently available in the public domain. The provided protocols are based on established chemical principles and the known reactivity of α-chloro ketones and azetidine-containing compounds in drug discovery.
Troubleshooting & Optimization
Technical Support Center: Optimizing N-Alkylation Yield with 2-Chloro-1-(3-hydroxyazetidin-1-yl)ethan-1-one
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for reactions involving 2-Chloro-1-(3-hydroxyazetidin-1-yl)ethan-1-one. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing N-alkylation reactions using this versatile building block. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot and enhance your reaction yields effectively.
Reaction Fundamentals: The Chemistry of this compound
This compound is an α-chloro amide, making it an effective electrophile for alkylating a variety of nucleophiles. The primary application is the installation of the 2-(3-hydroxyazetidin-1-yl)-2-oxoethyl moiety onto a primary or secondary amine, thiol, or other heteroatom-containing nucleophile.
The reaction proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism. The nucleophile attacks the carbon atom bearing the chlorine, displacing the chloride ion as the leaving group. A base is required to neutralize the acidic proton on the nucleophile (if present) and the HCl generated during the reaction.
Core Reaction Mechanism
Technical Support Center: Reactions of 2-Chloro-1-(3-hydroxyazetidin-1-yl)ethan-1-one
Welcome to the technical support guide for researchers utilizing 2-Chloro-1-(3-hydroxyazetidin-1-yl)ethan-1-one. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding potential side products and reaction optimization. The insights provided are based on established principles of organic chemistry, drawing parallels from the reactivity of N-chloroacetyl compounds and functionalized amino alcohols.
Introduction to the Reagent
This compound is a valuable bifunctional reagent. It features a highly reactive N-chloroacetyl group, an excellent electrophile for acylating nucleophiles, and a 3-hydroxyazetidine moiety, a strained ring system containing a secondary alcohol. This unique combination of functionalities, however, can also be a source of undesired side reactions if not properly controlled. This guide will help you navigate these challenges to improve reaction yield and product purity.
Frequently Asked Questions (FAQs)
Q1: What are the most likely types of side products I should anticipate when using this reagent?
A1: Given the structure, side products typically arise from three main pathways:
-
Intramolecular Cyclization: The hydroxyl group can act as an internal nucleophile, attacking the electrophilic carbon of the chloroacetyl group.
-
Dimerization/Oligomerization: The reagent can react with itself, where the hydroxyl group of one molecule attacks the chloroacetyl group of another.
-
Reactions with Solvents or Bases: Nucleophilic solvents (e.g., methanol) or excess base can compete with your intended substrate, leading to undesired adducts.
-
Hydrolysis: In the presence of water, the chloroacetyl group can hydrolyze to form chloroacetic acid.[1][2]
Q2: My reaction is complete, but I'm seeing a significant amount of a product with a mass exactly matching my starting material. What could this be?
A2: This is likely an isomer of your starting material, most commonly the product of intramolecular cyclization. The hydroxyl group can attack the α-carbon bearing the chlorine, displacing it to form a bicyclic lactam. This process is often facilitated by the presence of a base. Such cyclizations are known for N-chloroacetyl amino alcohols.[3]
Q3: I'm observing a higher molecular weight species in my LC-MS analysis that I can't identify. Could it be a dimer?
A3: Yes, dimerization is a common issue with bifunctional reagents.[4] In this case, the hydroxyl group of one molecule of this compound can act as a nucleophile, attacking the chloroacetyl group of a second molecule. This results in a dimer linked by an ether bond. This is more prevalent at higher concentrations.
Q4: Why is my reaction yield low even with a large excess of my nucleophilic substrate?
A4: Low yields despite excess substrate often point to competing side reactions that consume the acylating agent faster than the desired reaction. The primary culprits are often intramolecular cyclization or reaction with the solvent or base. The rate of these side reactions can be highly dependent on temperature, the choice of base, and the solvent system. For instance, N-chloroacetylation can be chemoselective in the presence of alcohols under specific buffered conditions.[2][5][6][7]
Troubleshooting Guide: Identifying and Mitigating Side Products
This section provides a structured approach to diagnosing and solving common issues encountered during reactions with this compound.
Issue 1: Formation of Intramolecular Cyclization Product
-
Symptom: A major byproduct is observed with the same mass as the starting material but a different retention time in chromatography.
-
Causality: The 3-hydroxy group on the azetidine ring is positioned to act as an intramolecular nucleophile. In the presence of a base, the alcohol is deprotonated to an alkoxide, which readily attacks the electrophilic carbon bearing the chlorine atom, leading to a 5-membered ring fused to the 4-membered azetidine ring. This type of base-assisted intramolecular alkylation is a known pathway for N-chloroacetyl derivatives.[8]
-
Mitigation Strategies:
-
Choice of Base: Use a non-nucleophilic, sterically hindered base (e.g., 2,6-lutidine, proton sponge) or a weaker base (e.g., NaHCO₃). This minimizes deprotonation of the hydroxyl group.
-
Order of Addition: Add the base slowly to the reaction mixture containing your substrate and the acylating agent. This "kinetic capture" approach ensures the external nucleophile has a higher chance of reacting before the intramolecular cyclization can occur.[9]
-
Protecting Groups: In challenging cases, protecting the hydroxyl group as a silyl ether (e.g., TBS ether) can completely prevent this side reaction.[3] The protecting group can be removed in a subsequent step.
-
Issue 2: Dimer and Oligomer Formation
-
Symptom: Presence of high molecular weight impurities in LC-MS or NMR analysis, often multiples of the starting material mass minus HCl.
-
Causality: This is an intermolecular version of the cyclization reaction. The hydroxyl group of one molecule attacks the chloroacetyl group of another. This is governed by reaction kinetics and is highly dependent on concentration.
-
Mitigation Strategies:
-
High Dilution: Running the reaction at a lower concentration favors the desired intramolecular reaction with your substrate over the intermolecular self-reaction.
-
Slow Addition: Adding the this compound solution slowly via a syringe pump to a solution of your substrate can maintain a low instantaneous concentration of the acylating agent, thus suppressing dimerization.[4]
-
Experimental Protocols for Side Product Analysis
Protocol 1: LC-MS Monitoring for Side Product Identification
-
Prepare a 1 mg/mL solution of your starting material, this compound, in acetonitrile.
-
Prepare a reaction blank by mixing the solvent and base under your reaction conditions and letting it stir for the intended reaction time.
-
Inject both samples, along with a sample from your reaction mixture, onto a C18 reverse-phase HPLC column with a water/acetonitrile gradient.
-
Monitor the effluent by both UV-Vis and Mass Spectrometry.
-
Compare the chromatograms to identify peaks corresponding to starting material, product, and potential side products (e.g., dimer, cyclized product).
| Compound | Expected [M+H]⁺ | Potential Identity |
| Starting Material | 150.03 | This compound |
| Cyclized Product | 150.03 | Isomer of starting material |
| Dimer | 263.08 | Dimer of starting material (M-HCl+H)⁺ |
| Hydrolysis Product | 132.04 | 1-(3-hydroxyazetidin-1-yl)ethan-1-one-2-ol |
Visualizing Reaction Pathways
The following diagrams illustrate the key reaction pathways discussed.
Diagram 1: Desired Reaction vs. Side Reactions
Caption: Competing pathways for the acylating agent.
Diagram 2: Troubleshooting Logic Flow
Caption: A logical flow for troubleshooting side reactions.
References
- Vertex AI Search. (n.d.). Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments - PMC - NIH.
- Benchchem. (n.d.). Identifying and minimizing side products in chloroacetylation of aminopyridines.
- Xu, F., et al. (2008). Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited. Journal of Organic Chemistry, 73, 312-315.
- Vertex AI Search. (n.d.). Base-Assisted Cyclization of an N-Chloroacetyl Dipeptide Derivative.
- Hong, J., et al. (2015). Dimerization and comments on the reactivity of homophthalic anhydride. Tetrahedron Letters, 56(23), 3001-3004.
- Figshare. (2018). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions.
- Taylor & Francis Online. (2018). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions.
- ResearchGate. (2018). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions.
- Taylor & Francis Online. (2018). Full article: An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions.
- MDPI. (n.d.). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dimerization and comments on the reactivity of homophthalic anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandf.figshare.com [tandf.figshare.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Purification of 2-Chloro-1-(3-hydroxyazetidin-1-yl)ethan-1-one by Column Chromatography
Welcome to the technical support center for the purification of 2-Chloro-1-(3-hydroxyazetidin-1-yl)ethan-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of purifying this polar compound using column chromatography. Drawing from established chromatographic principles and extensive field experience, this document provides in-depth troubleshooting guides and frequently asked questions to ensure the successful isolation of your target molecule.
Understanding the Molecule: Key Challenges
This compound is a polar molecule due to the presence of a hydroxyl group and an amide linkage within the azetidine ring.[1][2][3] This polarity presents specific challenges during purification by normal-phase column chromatography on silica gel. The primary difficulties include:
-
Strong Interaction with Silica: The polar functional groups can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to issues like peak tailing, poor resolution, and in some cases, irreversible adsorption or degradation of the compound on the column.[4]
-
Solvent System Selection: Finding an appropriate mobile phase that can effectively elute the highly polar compound from the stationary phase while still providing good separation from impurities can be challenging.[5][6]
-
Compound Stability: The strained azetidine ring and the presence of a reactive α-chloro ketone moiety may lead to instability on the acidic silica gel surface.[5]
This guide will address these challenges with practical, evidence-based solutions.
Troubleshooting Guide: Common Issues and Solutions
This section is formatted in a question-and-answer style to directly address problems you may encounter during your purification.
Q1: My compound is not moving from the baseline on the TLC plate, even with 100% ethyl acetate. How can I get it to elute from the column?
A1: This is a classic sign that your eluent system is not polar enough to overcome the strong interactions between your polar compound and the silica gel.
Causality: The hydroxyl and amide groups of your molecule are forming strong hydrogen bonds with the silanol groups of the silica. A more polar solvent system is required to disrupt these interactions and facilitate the movement of the compound.
Step-by-Step Solutions:
-
Introduce a More Polar Solvent: Begin by adding a small percentage of methanol (MeOH) to your ethyl acetate (EtOAc). Start with a 95:5 EtOAc:MeOH mixture and gradually increase the methanol concentration. For very polar compounds, a solvent system containing dichloromethane (DCM) and methanol is often effective.[7]
-
Utilize a Mobile Phase Modifier: For basic compounds like azetidines, adding a small amount of a basic modifier to the mobile phase can significantly improve elution and peak shape by neutralizing the acidic silanol groups.
-
Triethylamine (TEA): Add 0.1-1% triethylamine to your eluent system.[8] This is a common and effective strategy for amines.
-
Ammonium Hydroxide: A stock solution of 10% ammonium hydroxide in methanol can be prepared. Then, 1-10% of this stock solution can be used in dichloromethane as the mobile phase for very polar compounds.[4][5]
-
-
Consider an Alternative Stationary Phase: If modifying the mobile phase is insufficient, the issue may be with the stationary phase itself.
-
Deactivated Silica Gel: You can reduce the acidity of the silica gel by pre-treating it with a solution of triethylamine in your non-polar solvent, then evaporating the solvent before packing the column.[5]
-
Alumina: Alumina is a polar stationary phase that is available in acidic, neutral, and basic forms. Basic alumina can be an excellent alternative for purifying basic compounds.[4]
-
Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography is a powerful alternative.[4] In this technique, a non-polar stationary phase (like C18) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[9][10]
-
Q2: My product is coming off the column, but the peaks are broad and tailing significantly.
A2: Peak tailing is often caused by secondary interactions between your compound and the stationary phase, or issues with the column packing and loading.
Causality: The polar functional groups of your molecule are interacting with the active silanol sites on the silica gel in a non-uniform manner. This leads to a portion of the molecules being retained longer, resulting in a "tail" on the peak.
Step-by-Step Solutions:
-
Mobile Phase Modification: As with elution problems, adding a modifier can drastically improve peak shape.
-
Check Column Packing: An improperly packed column with channels or cracks will lead to uneven solvent flow and band broadening. Ensure your silica gel is packed uniformly as a slurry to avoid these issues.[11]
-
Optimize Sample Loading: Overloading the column is a common cause of poor peak shape.
Q3: I'm losing a significant amount of my product on the column. My yield is very low.
A3: This could be due to irreversible adsorption to the silica gel, or decomposition of your compound on the stationary phase.
Causality: The acidic nature of silica gel can catalyze the degradation of sensitive compounds. The strained azetidine ring in your molecule might be susceptible to opening under acidic conditions.
Step-by-Step Solutions:
-
Test for Stability: Before running a large-scale column, test the stability of your compound on a silica TLC plate. Spot your compound on a TLC plate, let it sit for a few hours, and then elute it. If you see new spots or significant streaking that wasn't present initially, your compound is likely degrading on the silica.[5]
-
Deactivate the Silica Gel: As mentioned previously, treating the silica with a base like triethylamine can neutralize the acidic sites and prevent degradation.[5]
-
Use an Alternative Stationary Phase: If your compound is highly sensitive to acid, switching to a more inert stationary phase is the best solution.
-
Work Quickly: Minimize the time your compound spends on the column. Use flash chromatography with positive pressure to speed up the elution process.
Frequently Asked Questions (FAQs)
Q: What is a good starting solvent system for TLC analysis of this compound?
A: A good starting point would be a mixture of a moderately polar solvent and a more polar solvent. Begin with a 1:1 mixture of hexane and ethyl acetate.[8] Given the polarity of your compound, you will likely need to move to a more polar system, such as 100% ethyl acetate, and then start adding small amounts of methanol. A system of dichloromethane and methanol (e.g., 95:5) is also a very common and effective choice for polar compounds.[7] The ideal TLC will show your product with an Rf value between 0.2 and 0.4.[11]
Q: Should I use a gradient or isocratic elution for my column?
A: For purifying crude reaction mixtures with multiple components of varying polarities, a gradient elution is generally more efficient.[8] Start with a less polar solvent system to elute non-polar impurities, and then gradually increase the polarity of the mobile phase to elute your product and then more polar impurities. This approach often provides better separation and sharper peaks than isocratic elution.
Q: How do I perform a "dry loading" of my sample?
A: Dry loading is recommended when your compound is not very soluble in the initial mobile phase.[12]
-
Dissolve your crude product in a suitable solvent (e.g., dichloromethane or methanol).
-
Add a small amount of silica gel (approximately 10-20 times the mass of your sample) to the solution.[12]
-
Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of your packed column.[12]
Q: What are some potential impurities I should be aware of during the synthesis of this compound?
A: Potential impurities could include unreacted 3-hydroxyazetidine, excess chloroacetyl chloride or another acylating agent, and byproducts from side reactions. The polarity of these impurities will vary, and developing a good TLC method is crucial to ensure you can separate them from your desired product.
Experimental Workflow and Data Presentation
Recommended Column Chromatography Protocol
-
TLC Optimization:
-
Develop a solvent system that gives your product an Rf of 0.2-0.4 and good separation from impurities.
-
A promising system for this compound is Dichloromethane:Methanol (95:5) with 0.5% Triethylamine .
-
-
Column Packing:
-
Use a glass column with a sintered glass frit.
-
Prepare a slurry of silica gel in your initial, least polar solvent.
-
Pour the slurry into the column and allow it to pack under gravity, gently tapping the column to ensure even packing.
-
Add a layer of sand on top of the silica bed to prevent disturbance during solvent addition.[12]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the initial mobile phase or perform a dry load as described above.
-
-
Elution:
-
Begin eluting with the initial, less polar solvent.
-
If using a gradient, gradually increase the percentage of the more polar solvent.
-
Collect fractions and monitor them by TLC.
-
-
Product Isolation:
-
Combine the pure fractions containing your product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Illustrative Data Table
| Parameter | Recommended Value/Range | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for normal-phase chromatography. |
| Mobile Phase | Gradient: 0-10% Methanol in Dichloromethane (+0.5% TEA) | Balances polarity for elution with good separation. TEA improves peak shape for the basic azetidine. |
| Sample Load | 1g crude per 50g silica gel | A 1:50 ratio is a good starting point to avoid overloading and ensure good separation.[11] |
| Flow Rate | Flash Chromatography (5-10 psi) | Faster elution minimizes on-column degradation. |
| Detection | UV (if chromophore present) or TLC with staining (e.g., KMnO₄) | Effective methods for monitoring fractions. |
Visualizing the Troubleshooting Process
Caption: A decision-making workflow for troubleshooting common column chromatography issues.
References
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
ALWSCI. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]
-
LCGC. Retaining Polar Compounds. [Link]
-
Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
-
Moravek. Exploring the Different Mobile Phases in HPLC. [Link]
-
Crawford Scientific. Liquid Chromatography Problem Solving and Troubleshooting. [Link]
-
ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
-
Quora. How do you choose a mobile phase in HPLC? [Link]
-
Pharma Now. Chromatography Techniques for Polar Analytes: Column Selection Guide. [Link]
-
Royal Society of Chemistry. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. [Link]
-
National Institutes of Health. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. [Link]
-
PubChem. This compound. [Link]
-
IndiaMART. 2-Chloro-1-(3-Hydroxyphenyl) Ethan-1-One at Best Prices. [Link]
- Google Patents. CN109576313B - Method for preparing (S) -2-chloro-1- (3-hydroxyphenyl) ethanol.
-
National Institutes of Health. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. [Link]
-
Austin Publishing Group. TLC Method for Simultaneous Quantification of Chlorzoxazone, Paracetamol, Famotidine and Diclofenac Potassium in their Combined. [Link]
-
Biocompare. Chromatography and Separation. [Link]
Sources
- 1. labsolu.ca [labsolu.ca]
- 2. chemscene.com [chemscene.com]
- 3. 1628263-61-5|this compound|BLD Pharm [bldpharm.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chromatography [chem.rochester.edu]
- 6. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 7. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N -borane complexes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04585G [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. moravek.com [moravek.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
preventing dimerization of 2-Chloro-1-(3-hydroxyazetidin-1-yl)ethan-1-one
Welcome to the technical support center for 2-Chloro-1-(3-hydroxyazetidin-1-yl)ethan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this reactive intermediate. Our goal is to equip you with the knowledge to anticipate and prevent common challenges, particularly the undesired dimerization of this valuable building block.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, with CAS number 1628263-61-5, is a bifunctional molecule featuring a reactive chloroacetamide group and a nucleophilic secondary alcohol on a strained azetidine ring.[1][2] This structure makes it a valuable intermediate in medicinal chemistry for the synthesis of more complex molecules, often used as a scaffold to introduce the 3-hydroxyazetidine motif into drug candidates. The chloroacetyl group serves as an electrophile for reactions with various nucleophiles.
Q2: What is the primary stability concern when working with this compound?
The principal challenge is the propensity of this compound to undergo self-reaction, or dimerization, particularly under basic conditions. The molecule possesses both an electrophilic center (the carbon bearing the chlorine atom) and a nucleophilic center (the hydroxyl group), which can lead to intermolecular reactions.
Q3: What are the likely dimerization pathways?
There are two primary, base-catalyzed dimerization pathways to consider:
-
Intermolecular O-Alkylation (Ether Formation): The hydroxyl group of one molecule, when deprotonated by a base, can act as a nucleophile and attack the electrophilic carbon of the chloroacetyl group of another molecule, displacing the chloride and forming a diether-linked dimer.
-
Piperazine-2,5-dione Formation: Under certain conditions, two molecules can react to form a cyclic dipeptide structure known as a piperazine-2,5-dione.[2][3][4] This pathway involves the formation of an amide bond between the azetidine nitrogen of one molecule and the chloroacetyl group of another, followed by an intramolecular cyclization.
Q4: How can I detect dimerization in my reaction?
Dimerization can be monitored by a few analytical techniques:
-
Thin-Layer Chromatography (TLC): The dimer will have a different Rf value than the starting material. You will likely observe a new, less polar spot appearing as the reaction progresses.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly effective method. You will observe a new peak in the chromatogram with a mass corresponding to the dimer (M.W. = 262.70 g/mol for the O-linked dimer).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The NMR spectrum of the reaction mixture will show a new set of signals corresponding to the dimer, which will have a more complex pattern than the starting monomer.[5][6]
Troubleshooting Guide
Problem: My reaction yield is low, and I observe significant amounts of a higher molecular weight byproduct.
This is the most common issue and is almost certainly due to dimerization. Here’s a systematic approach to troubleshoot and mitigate this problem.
Causality Analysis: The Role of the Base
The choice and handling of the base are critical. A base is often required to deprotonate a nucleophile that will react with the chloroacetyl group. However, this same base can deprotonate the hydroxyl group of your starting material, initiating dimerization.
Solution 1: Employ a Non-Nucleophilic, Sterically Hindered Base
Instead of common amine bases like triethylamine, which can also act as nucleophiles, consider using a non-nucleophilic, sterically hindered base. These bases are designed to deprotonate acidic protons without participating in nucleophilic attack.[1]
| Base | pKa of Conjugate Acid | Key Characteristics |
| Diisopropylethylamine (DIPEA or Hünig's Base) | ~10.7 | Sterically hindered, preventing it from acting as a nucleophile. |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | ~13.5 | A strong, non-nucleophilic amidine base. |
| Proton Sponge (1,8-Bis(dimethylamino)naphthalene) | ~12.1 | A very strong proton scavenger with minimal nucleophilicity. |
Experimental Protocol: Minimizing Dimerization with a Non-Nucleophilic Base
-
Solvent and Reagent Preparation: Ensure all glassware is flame-dried, and all solvents (e.g., THF, DCM) are anhydrous.
-
Reaction Setup: Dissolve your nucleophile in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the reaction mixture to a low temperature, typically 0 °C to -78 °C, before adding the base. This reduces the rate of all reactions, including dimerization.
-
Base Addition: Slowly add the non-nucleophilic base (e.g., DIPEA, 1.1 equivalents) dropwise to the cooled solution of your nucleophile.
-
Substrate Addition: In a separate flask, dissolve this compound (1.0 equivalent) in the anhydrous solvent. Add this solution dropwise to the cooled reaction mixture containing the deprotonated nucleophile.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench with a suitable reagent (e.g., saturated aqueous ammonium chloride) and proceed with extraction and purification.
Causality Analysis: Reaction Temperature and Concentration
Higher temperatures and concentrations increase the frequency of molecular collisions, which can accelerate the rate of the undesired dimerization reaction.
Solution 2: Optimize Reaction Temperature and Concentration
-
Low Temperature: Running the reaction at a lower temperature (e.g., 0 °C or -20 °C) will slow down the rate of dimerization more significantly than the desired reaction in many cases.
-
High Dilution: Performing the reaction at a lower concentration (e.g., 0.05-0.1 M) can disfavor the intermolecular dimerization pathway.
Visualizing the Dimerization Pathways
To better understand the competing side reactions, the following diagrams illustrate the two primary dimerization mechanisms.
Caption: Potential dimerization pathways of this compound.
Analytical Monitoring Protocol: LC-MS
A robust LC-MS method is invaluable for monitoring the progress of your reaction and identifying the formation of dimers.
Instrumentation:
-
HPLC/UPLC System: With a C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mass Spectrometer: An electrospray ionization (ESI) source coupled to a triple quadrupole or time-of-flight (TOF) mass analyzer.
Example Method:
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 5% B and re-equilibrate. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 1-5 µL |
| Ionization Mode | Positive ESI |
| MS Detection | Full scan mode to identify all species, and selected ion monitoring (SIM) for targeted analysis. |
Expected [M+H]+ Ions:
-
Monomer: 150.03
-
O-Linked Dimer: 263.09
-
Piperazine-2,5-dione Dimer: 263.09
Summary Workflow for Preventing Dimerization
Caption: Recommended workflow to minimize dimerization.
By implementing these strategies, you can significantly improve the outcome of your reactions with this compound, leading to higher yields of your desired product and a cleaner reaction profile.
References
-
Stuart, C. D., White, N. G., Barrow, R. A., & Reekie, T. A. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. [Link]
-
Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. (n.d.). ResearchGate. [Link]
-
Al-Suwaidan, I. A., et al. (2023). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Scientific Reports. [Link]
-
Yilmaz, F., & Parlak, C. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. [Link]
-
2,5-Piperazinedione. (n.d.). PubChem. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2,5-Piperazinedione | C4H6N2O2 | CID 7817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. One moment, please... [revroum.lew.ro]
Technical Support Center: Managing Diastereoselectivity in Reactions with 2-Chloro-1-(3-hydroxyazetidin-1-yl)ethan-1-one
Welcome to the technical support center for managing diastereoselectivity in reactions involving 2-Chloro-1-(3-hydroxyazetidin-1-yl)ethan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for controlling the stereochemical outcome of your reactions. Here, we combine fundamental principles of asymmetric synthesis with actionable troubleshooting strategies to help you achieve your desired diastereomer with high selectivity.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that influence diastereoselectivity?
A1: The diastereoselectivity in reactions at the ketone of this compound is primarily governed by two key features:
-
The Chiral Center at C3 of the Azetidine Ring: The hydroxyl group at the C3 position of the azetidine ring creates a stereocenter. This existing chirality directs the approach of incoming nucleophiles to the carbonyl group.
-
The α-Chloro Substituent: The chlorine atom alpha to the carbonyl group is an electron-withdrawing group, which can influence the electronic properties and conformation of the ketone, thereby affecting the transition state of the reaction.[1]
The interplay between these features can be leveraged to control the formation of the desired diastereomer.
Q2: Which stereochemical models can predict the outcome of nucleophilic additions to this ketone?
A2: Two primary models are used to predict the diastereoselectivity of nucleophilic additions to α-chiral ketones: the Felkin-Anh model and the Cram-chelation model .[1][2][3][4]
-
Felkin-Anh Model: This model generally applies under non-chelating conditions. It predicts that the largest group on the adjacent chiral carbon will orient itself perpendicular to the carbonyl group to minimize steric hindrance. The nucleophile then attacks the carbonyl carbon from the least hindered face, following the Bürgi-Dunitz trajectory (an angle of approximately 107°).[2][4]
-
Cram-Chelation Model: This model is applicable when a chelating atom (like the oxygen of the hydroxyl group in our molecule) is present at the α-position and the reaction conditions promote chelation (e.g., using a Lewis acidic metal cation). The chelating atom and the carbonyl oxygen form a five-membered ring with the metal, creating a rigid conformation. The nucleophile then attacks from the less hindered side of this rigid structure.[1]
The choice of reaction conditions will determine which of these models is operative and, therefore, which diastereomer is the major product.
Troubleshooting Guide
Problem 1: Low Diastereoselectivity (Poor d.r.)
You are observing a nearly 1:1 mixture of diastereomers in your reaction.
Potential Causes:
-
Flexible Transition State: The reaction conditions may not be sufficiently controlled to favor one transition state over the other. This can happen at higher temperatures or in solvents that do not promote a well-defined conformation.
-
Inappropriate Reagent Choice: The chosen nucleophile or reducing agent may not be sterically demanding enough to differentiate between the two faces of the ketone.
-
Weak Chelation/Non-chelation Competition: The conditions might be in a regime where both the Felkin-Anh and chelation-controlled pathways are competing.
Solutions:
-
Optimize Reaction Temperature: Lowering the reaction temperature (e.g., from room temperature to -78 °C) can enhance selectivity by favoring the lower energy transition state.
-
Solvent Screening: The polarity and coordinating ability of the solvent can significantly impact selectivity.
-
For Felkin-Anh control , use non-coordinating solvents like toluene or hexane.
-
For chelation control , polar aprotic solvents like THF or DME are often suitable.
-
-
Reagent Modification:
-
Increase Steric Bulk: Employing a bulkier nucleophile or reducing agent can amplify the steric interactions predicted by the Felkin-Anh model, leading to higher selectivity.
-
Utilize Chelating Reagents: If chelation control is desired, use reagents containing metals that are strong Lewis acids and can coordinate with both the hydroxyl and carbonyl oxygens (e.g., ZnCl₂, MgBr₂, TiCl₄).[1]
-
Experimental Protocols
Protocol 1: Promoting Felkin-Anh Selectivity (Non-Chelation Control)
This protocol is designed to favor the diastereomer predicted by the Felkin-Anh model through the use of non-chelating reagents and conditions.
Step-by-Step Methodology:
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound in a dry, non-coordinating solvent (e.g., toluene) in a flame-dried flask.
-
Cooling: Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath.
-
Reagent Addition: Slowly add a solution of a non-chelating reducing agent (e.g., L-Selectride® or a bulky borane) or a non-chelating organometallic nucleophile (e.g., an organolithium reagent) to the cooled solution.
-
Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, quench it by the slow addition of a suitable quenching agent (e.g., saturated aqueous NH₄Cl for organometallic reagents or water for hydride reductions).
-
Work-up and Purification: Allow the mixture to warm to room temperature, perform an aqueous work-up, extract the product with an appropriate organic solvent, dry the organic layer, and purify the product by column chromatography.
-
Analysis: Determine the diastereomeric ratio (d.r.) by ¹H NMR spectroscopy or chiral HPLC.
Protocol 2: Enforcing Chelation Control
This protocol aims to produce the diastereomer predicted by the Cram-chelation model by using chelating reagents.
Step-by-Step Methodology:
-
Preparation: In a flame-dried flask under an inert atmosphere, dissolve this compound in a dry, coordinating solvent (e.g., THF).
-
Addition of Lewis Acid: Add a chelating Lewis acid (e.g., ZnCl₂ or MgBr₂ etherate, 1.1 equivalents) to the solution and stir for 30-60 minutes at room temperature to allow for chelate formation.
-
Cooling: Cool the mixture to the desired reaction temperature (e.g., -78 °C or 0 °C).
-
Reagent Addition: Slowly add the nucleophile (e.g., a Grignard reagent or an organozinc reagent) or reducing agent (e.g., NaBH₄ in the presence of a chelating salt like CaCl₂).
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Quench the reaction with a suitable reagent (e.g., saturated aqueous Rochelle's salt for reactions with zinc salts, or saturated aqueous NH₄Cl).
-
Work-up and Purification: Perform an aqueous work-up, extract the product, dry the organic phase, and purify by column chromatography.
-
Analysis: Determine the diastereomeric ratio by ¹H NMR or chiral HPLC.
Visualization of Stereochemical Models
Caption: Felkin-Anh model workflow.
Caption: Cram-chelation model workflow.
Data Summary Table
| Control Strategy | Expected Major Product | Recommended Conditions |
| Felkin-Anh | syn or anti (dependent on relative substituent sizes) | Reagents: L-Selectride®, organolithiums. Solvents: Toluene, Hexane. Temperature: -78 °C. |
| Chelation | syn or anti (opposite to Felkin-Anh) | Reagents: Grignard reagents, NaBH₄/CaCl₂. Additives: ZnCl₂, MgBr₂. Solvents: THF, DME. Temperature: 0 °C to -78 °C. |
Troubleshooting Flowchart
Caption: Decision-making flowchart for troubleshooting low diastereoselectivity.
References
-
Michigan State University Department of Chemistry. Asymmetric Induction. [Link]
-
Chemistry LibreTexts. 9.4: Diastereoselective Addition to Aldehydes and Ketones. [Link]
- Erian, A. W., Sherif, S. M., & Al-Baz, H. A. (2003). The chemistry of α-haloketones and their utility in heterocyclic synthesis. Molecules, 8(11), 793-865.
-
Dalal Institute. Asymmetric Synthesis: Cram's Rule and Its Modifications, Prelog's Rule. [Link]
-
Walsh, P. J., & Fan, X. (2017). Chelation-Controlled Additions to Chiral α-and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds. Accounts of Chemical Research, 50(9), 2389-2400. [Link]
-
University of California, Irvine. The Felkin-Ahn model for carbonyl conformations and diastereoselective nucleophilic attack. [Link]
-
Scribd. felkin-ahn and cram chelate. [Link]
Sources
Technical Support Center: Work-up Procedures for 2-Chloro-1-(3-hydroxyazetidin-1-yl)ethan-1-one Reactions
Welcome to the technical support center for handling reactions involving 2-Chloro-1-(3-hydroxyazetidin-1-yl)ethan-1-one. This guide is intended for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the synthesis, work-up, and purification of this important building block.
I. Introduction to this compound
This compound is a key intermediate in medicinal chemistry, valued for its strained azetidine ring and the reactive chloroacetyl group.[1][2] These features allow for its use in the construction of diverse molecular scaffolds. However, the presence of a hydroxyl group and the strained four-membered ring can present unique challenges during reaction work-up and purification.[3][4] This guide provides a comprehensive resource to navigate these challenges effectively.
II. Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the synthesis and work-up of this compound.
Q1: What is the most common method for synthesizing this compound?
The most common method is the N-acylation of 3-hydroxyazetidine (often as the hydrochloride salt) with chloroacetyl chloride in the presence of a base.[5] The choice of base and solvent is crucial to ensure selective N-acylation over O-acylation and to minimize side reactions.
Q2: How can I favor N-acylation over O-acylation of 3-hydroxyazetidine?
Chemoselective N-acylation of amino alcohols can be achieved by carefully selecting the reaction conditions.[6][7] Using a suitable base to deprotonate the secondary amine of the azetidine ring, while minimizing conditions that would deprotonate the less acidic hydroxyl group, is key. Reactions are typically run at low temperatures (e.g., 0 °C) to control the reactivity of the highly electrophilic chloroacetyl chloride.[8]
Q3: What are the primary side products to be aware of?
The main potential side products include:
-
O-acylated product: 1-(chloroacetyl)azetidin-3-yl 2-chloroacetate.
-
Di-acylated product: where both the nitrogen and oxygen have been acylated.
-
Hydrolysis products: If water is present, chloroacetyl chloride can hydrolyze to chloroacetic acid. The product itself can also be susceptible to hydrolysis under certain pH conditions.
-
Ring-opening products: The strained azetidine ring can be susceptible to opening under harsh acidic or basic conditions, or in the presence of strong nucleophiles.[4][9]
Q4: How should I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is a convenient method for monitoring the reaction. A typical mobile phase for TLC analysis could be a mixture of dichloromethane and methanol (e.g., 9:1 or 8:2 v/v) or ethyl acetate and hexanes.[10] Staining with potassium permanganate or p-anisaldehyde can be used for visualization.[11] Liquid Chromatography-Mass Spectrometry (LC-MS) is also highly effective for monitoring the reaction and identifying products and byproducts.[12]
III. Detailed Experimental Protocol: Synthesis and Work-up
This section provides a detailed, step-by-step methodology for the synthesis and work-up of this compound.
Reaction Scheme
Caption: Synthesis of this compound.
Materials and Reagents
| Reagent | Molar Eq. | Notes |
| 3-Hydroxyazetidine HCl | 1.0 | Starting material. |
| Chloroacetyl Chloride | 1.1 - 1.2 | Acylating agent. A slight excess ensures complete conversion. |
| Triethylamine (TEA) | 2.2 - 2.5 | Base to neutralize HCl byproduct and free the amine. |
| Dichloromethane (DCM) | - | Anhydrous, as the reaction solvent. |
Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-hydroxyazetidine hydrochloride and anhydrous dichloromethane (DCM).
-
Cooling: Cool the suspension to 0 °C using an ice-water bath.
-
Base Addition: Slowly add triethylamine (TEA) to the suspension. Stir for 15-30 minutes at 0 °C. This will generate the free base of 3-hydroxyazetidine in situ.
-
Acylation: Add chloroacetyl chloride dropwise to the reaction mixture, maintaining the temperature at 0 °C. The addition should be slow to control the exothermic reaction.
-
Reaction Monitoring: Stir the reaction at 0 °C to room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).
Work-up Workflow
Caption: General work-up procedure.
Detailed Work-up Steps
-
Quenching: Once the reaction is complete, carefully quench the reaction by adding cold water or a saturated aqueous solution of sodium bicarbonate.[8] The addition should be done slowly at 0 °C to manage any unreacted chloroacetyl chloride.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2-3 times) to recover any dissolved product.
-
Washing: Combine the organic layers and wash with brine to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
IV. Purification Strategies
Due to the polar nature of this compound, purification can be challenging.
Column Chromatography
-
Stationary Phase: Silica gel is commonly used.[1]
-
Mobile Phase: A gradient of methanol in dichloromethane (e.g., 0-10% methanol) or ethyl acetate in hexanes can be effective. For highly polar compounds, a mobile phase system like chloroform:methanol:water may be necessary.[13] It is advisable to first determine the optimal solvent system using TLC. A good starting point for flash chromatography is a solvent system that gives the product an Rf value of approximately 0.2-0.3.[4]
Recrystallization
If the crude product is a solid, recrystallization can be an effective purification method.
-
Solvent Selection: A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems for polar compounds include ethanol, isopropanol, or mixtures such as ethyl acetate/hexanes or methanol/diethyl ether.[14][15]
V. Troubleshooting Guide
This section provides solutions to common problems encountered during the work-up and purification.
Caption: Troubleshooting common issues.
Q: My yield is consistently low. What are the likely causes?
A: Low yields can stem from several factors:
-
Incomplete Reaction: Ensure the reaction has gone to completion by TLC or LC-MS. If not, consider increasing the reaction time or using a slight excess of chloroacetyl chloride.
-
Product Loss During Work-up: The product is polar and may have some water solubility. Perform multiple extractions (at least 3) of the aqueous layer with dichloromethane to maximize recovery.
-
Suboptimal Reaction Conditions: The choice of base and temperature can significantly impact the yield. Ensure the base is sufficient to neutralize the generated HCl and free the starting amine.
Q: I see multiple spots on my TLC plate after the reaction. What are they?
A: Multiple spots likely indicate a mixture of starting material, the desired N-acylated product, and side products.
-
Starting Material: If 3-hydroxyazetidine is still present, the reaction is incomplete.
-
O-acylated Product: This byproduct may have a different Rf value. Optimizing for N-selectivity is crucial.
-
Di-acylated Product: This will be less polar than the desired product.
Q: I'm having trouble purifying the product by column chromatography.
A: The high polarity of the product can make it challenging to elute from a silica gel column.
-
Increase Eluent Polarity: Gradually increase the polarity of your mobile phase. A common system is a gradient of methanol in dichloromethane.
-
Alternative Stationary Phases: Consider using a different stationary phase, such as alumina (neutral or basic) or reverse-phase silica.[9]
-
Recrystallization: If the product is a solid, recrystallization may be a more straightforward purification method.
Q: My product seems to be degrading during work-up.
A: The azetidine ring can be sensitive to harsh conditions.
-
Avoid Strong Acids and Bases: Use mild quenching and washing solutions, such as saturated aqueous sodium bicarbonate and brine. The stability of the azetidine ring can be compromised under strongly acidic or basic conditions.[4]
-
Temperature Control: Avoid excessive heat during solvent removal.
VI. Characterization Data
-
Molecular Formula: C₅H₈ClNO₂[1]
-
Molecular Weight: 149.57 g/mol [1]
-
Appearance: Typically a solid.[1]
-
NMR Spectroscopy: Proton NMR (¹H NMR) is a powerful tool to confirm the structure. Expect to see signals corresponding to the CH₂Cl group, and the protons on the azetidine ring. The hydroxyl proton will also be present.
-
Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry should show the molecular ion peak [M+H]⁺ at m/z 150.58 and/or the sodium adduct [M+Na]⁺ at m/z 172.56.
VII. References
-
BenchChem. (2025). Application Notes and Protocols for the Synthesis of 3-(2-Chloroacetyl)benzamide.
-
Couty, F., & Evano, G. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
White, A. D., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters.
-
White, A. D., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PubMed.
-
Chemistry Stack Exchange. (2022). Acetylation of Secondary amines. Retrieved from [Link]
-
American Elements. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Substances yield after recrystallization from different solvents. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
-
BenchChem. (2025). How to prevent the ring-opening of azetidines during subsequent reactions.
-
Google Patents. (n.d.). CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride. Retrieved from
-
PubMed Central. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Retrieved from [Link]
-
Google Patents. (n.d.). CN109576313B - Method for preparing (S) -2-chloro-1- (3-hydroxyphenyl) ethanol. Retrieved from
-
PubMed Central. (n.d.). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Retrieved from [Link]
-
PubMed Central. (n.d.). Chemoselective Acylation of Nucleosides. Retrieved from [Link]
-
Austin Publishing Group. (2017). TLC Method for Simultaneous Quantification of Chlorzoxazone, Paracetamol, Famotidine and Diclofenac Potassium in their Combined. Retrieved from [Link]
-
Pearson. (2024). Reactions of Amino Acids: Acylation: Videos & Practice Problems. Retrieved from [Link]
-
ResearchGate. (n.d.). Reported O‐selective acylation of amino alcohols without protecting the.... Retrieved from [Link]
-
BenchChem. (2025). N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols.
-
PubMed. (n.d.). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. Retrieved from [Link]
-
Google Patents. (n.d.). WO1993020038A1 - Selective n-acylation of amino alcohols. Retrieved from
-
ResearchGate. (2018). For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion?. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Crystallization Solvents.pdf. Retrieved from [Link]
-
Sulzer. (2025). Selective Removal of Polar and Non-Polar Impurities with Sulzer Solvent Extraction & Separation Technologies. Retrieved from [Link]
-
Reddit. (2023). Purification of strong polar and basic compounds : r/Chempros. Retrieved from [Link]
-
ResearchGate. (2018). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Retrieved from [Link]
-
ResearchGate. (2022). Synthesis, characterization of new 3-Chloro-Azetidine-2-One and 1, 3-thiazinan-4-one derivatives from di imines. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Retrieved from [Link]
-
Google Patents. (n.d.). CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride. Retrieved from
-
Google Patents. (n.d.). US7307188B2 - Purification of carboxylic acids by complexation with selective solvents. Retrieved from
-
ARKAT USA, Inc. (n.d.). N-Acylation in combinatorial chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Chloroacetyl chloride. Retrieved from [Link]
-
Google Patents. (n.d.). US20030229255A1 - Preparation of 2-chloro-1,1,1-trialkoxyethane. Retrieved from
-
Beilstein Journals. (n.d.). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Retrieved from [Link]
-
Google Patents. (n.d.). WO2017005570A1 - Process for preparing chloroacetyl chloride. Retrieved from
-
PubMed Central. (n.d.). Nα Selective Acetylation of Peptides. Retrieved from [Link]
-
Google Patents. (n.d.). CN111073912A - Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol. Retrieved from
Sources
- 1. labsolu.ca [labsolu.ca]
- 2. americanelements.com [americanelements.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. orgsyn.org [orgsyn.org]
- 9. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biotage.com [biotage.com]
- 11. Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1628263-61-5|this compound|BLD Pharm [bldpharm.com]
- 13. researchgate.net [researchgate.net]
- 14. Reagents & Solvents [chem.rochester.edu]
- 15. researchgate.net [researchgate.net]
stability of 2-Chloro-1-(3-hydroxyazetidin-1-yl)ethan-1-one in different solvents
Technical Support Center: 2-Chloro-1-(3-hydroxyazetidin-1-yl)ethan-1-one
A Guide to Solvent Selection and Stability for Researchers
Welcome to the technical support guide for this compound. As a key building block in pharmaceutical and chemical synthesis, understanding the stability of this reagent is paramount to achieving successful, reproducible outcomes. This document, prepared by our Senior Application Scientists, provides in-depth insights, troubleshooting for common experimental issues, and validated protocols based on core chemical principles.
Core Concept: The Inherent Reactivity of an Electrophile and a Nucleophile in One Molecule
The stability of this compound is dictated by its two key functional groups: an α-chloro amide and a secondary alcohol. The molecule's primary route of degradation is not random but is governed by predictable chemical pathways.
-
The Electrophilic Center : The carbon atom bonded to the chlorine is highly electrophilic. The chlorine atom is a good leaving group, making this site susceptible to nucleophilic attack in what is typically an SN2 reaction.[1][2]
-
The Nucleophilic Centers : The molecule contains two potential nucleophiles:
-
External Nucleophiles : Solvent molecules (like water or alcohols) or added reagents can attack the electrophilic carbon.
-
Internal Nucleophile : The hydroxyl group on the azetidine ring is a potent internal nucleophile.
-
These features lead to two major competing degradation pathways that researchers must control: Intramolecular Cyclization and Solvolysis (Hydrolysis) .
Caption: Primary degradation pathways for the title compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for this compound?
The primary cause of degradation is the high reactivity of the α-chloro group, which makes the adjacent carbon a strong electrophile. This site is readily attacked by nucleophiles. The most common and problematic nucleophile is the molecule's own hydroxyl group, leading to rapid intramolecular cyclization, especially in the presence of a base. The second most common cause is reaction with nucleophilic solvents like water or alcohols (solvolysis).
Q2: What are the ideal storage conditions for this compound?
To maximize shelf-life, the compound should be stored under inert gas (argon or nitrogen), in an airtight container, at low temperatures (4°C is recommended).[3] It is critical to protect it from moisture and basic conditions.
Q3: Which solvents should I generally avoid when working with this compound?
Protic solvents, particularly alcohols (methanol, ethanol) and water, should be used with extreme caution. These solvents can act as nucleophiles, leading to substitution of the chloride and formation of unwanted byproducts (solvolysis).[4] This issue is exacerbated by heat and extended reaction times. If a protic solvent is required, the reaction should be conducted at the lowest possible temperature and for the shortest duration.
Q4: How does pH affect the stability of the compound?
The compound is most stable at a neutral or slightly acidic pH.
-
Basic Conditions (pH > 7): Highly detrimental. Base will deprotonate the hydroxyl group, converting it into a much more potent alkoxide nucleophile. This dramatically accelerates the rate of intramolecular cyclization. Basic conditions also promote intermolecular SN2 hydrolysis by hydroxide ions.[1][2]
-
Acidic Conditions (pH < 7): Generally more stable than under basic conditions. However, strong acidic conditions can promote the hydrolysis of the amide bond over long periods or at elevated temperatures.[5][6]
Troubleshooting Guide: Common Experimental Issues
Problem 1: My reaction shows an unexpected, more nonpolar byproduct with a mass corresponding to the loss of HCl. What is happening?
-
Diagnosis: You are observing the product of intramolecular cyclization. The internal hydroxyl group has attacked the carbon bearing the chlorine, displacing it to form a stable, bicyclic ether. This is the most common degradation pathway, especially in non-protic solvents when a base is used or when the reaction is heated.
-
Root Cause Analysis:
-
Presence of Base: A stoichiometric or catalytic amount of base (e.g., triethylamine, DIPEA, potassium carbonate) deprotonates the hydroxyl group, activating it for intramolecular attack.
-
Elevated Temperature: Heat provides the activation energy needed for the cyclization to occur, even without a strong base.
-
Solvent Choice: Polar aprotic solvents (like DMF or DMSO), while often preferred for SN2 reactions, do little to stabilize the hydroxyl group, leaving it free to react internally.[7]
-
-
Solution & Mitigation Protocol: See Protocol 1: Minimizing Intramolecular Cyclization. The key is to engage the α-chloro group with your desired nucleophile as quickly as possible at a low temperature, before the intramolecular reaction can occur. If a base is required for your primary reaction, consider adding it slowly at a reduced temperature after the other reagents are mixed.
Problem 2: I'm seeing significant amounts of a more polar byproduct with a mass 18 units higher than my starting material. How can I prevent this?
-
Diagnosis: This mass change (+18 amu) corresponds to the substitution of chlorine with a hydroxyl group (-35.5 amu for Cl, +17 amu for OH, +1 for H from HCl), indicating hydrolysis.
-
Root Cause Analysis:
-
Wet Solvents: The most common cause is the presence of water in your reaction solvent. "Anhydrous" solvents from suppliers can still contain trace amounts of water, which can accumulate and react over the course of an experiment.
-
Atmospheric Moisture: Running the reaction open to the air, especially on a humid day, allows atmospheric moisture to enter the reaction vessel.
-
Circumneutral pH Hydrolysis: Even at neutral pH, hydrolysis can occur, albeit more slowly, especially over several years in deionized water.[5][8]
-
-
Solution & Mitigation Protocol: See Protocol 2: Conducting Reactions in Anhydrous Aprotic Solvents. Rigorous exclusion of water is essential. Use freshly dried solvents, flame-dry your glassware, and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the experiment.
Problem 3: My yield is low, and I have a complex mixture of products when using methanol or ethanol as a solvent.
-
Diagnosis: You are experiencing solvolysis, where the alcohol solvent is acting as a nucleophile and displacing the chloride. You are likely forming a methoxy or ethoxy adduct alongside other degradation products.
-
Root Cause Analysis: Alcohols are polar protic solvents. While they are good at dissolving many reagents, their hydroxyl groups are nucleophilic. In SN2 reactions, polar protic solvents can also solvate and "cage" your intended nucleophile via hydrogen bonding, reducing its reactivity and giving the solvent a greater opportunity to react instead.[4][9]
-
Solution & Mitigation Protocol:
-
Change Solvent Class: The best solution is to switch to a polar aprotic solvent such as acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO). These solvents do not have acidic protons and will not compete as nucleophiles.[7]
-
If Protic Solvent is Unavoidable: If you must use an alcohol, run the reaction at the lowest possible temperature (e.g., 0°C or below) to minimize the rate of solvolysis. Use a higher concentration of your intended nucleophile to outcompete the solvent.
-
Data Summary: Solvent Stability Profile
| Solvent Class | Examples | Stability of Compound | Primary Degradation Pathway | Recommendations |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Moderate to Good | Intramolecular Cyclization | Recommended . Ideal for SN2 reactions. Use anhydrous grade and run at low temperatures, especially if a base is present. |
| Polar Protic | Water, Methanol, Ethanol | Poor | Solvolysis (Hydrolysis/Alcoholysis) | Use with Caution . Avoid if possible. If required, use at low temperatures for short durations. Not recommended for reactions requiring base. |
| Aprotic Nonpolar | Toluene, Hexane, Dichloromethane | Good (if anhydrous) | Low reactivity | Good for storage or as co-solvents. Solubility may be limited. Ensure rigorous exclusion of water. |
Experimental Protocols
Protocol 1: Minimizing Intramolecular Cyclization in a Nucleophilic Substitution Reaction
This protocol assumes the reaction of this compound with an external nucleophile (Nu-H) in the presence of a base.
-
Preparation: Under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and the nucleophile (1.1 eq) to a flame-dried flask containing anhydrous polar aprotic solvent (e.g., Acetonitrile).
-
Cooling: Cool the stirred solution to 0°C using an ice-water bath.
-
Slow Base Addition: Prepare a solution of a non-nucleophilic base (e.g., DIPEA, 1.2 eq) in the same anhydrous solvent. Add this solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not rise above 5°C.
-
Reaction Monitoring: Stir at 0°C and monitor the reaction progress by TLC or LC-MS every 30 minutes.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a mild acid (e.g., saturated aq. NH₄Cl) before warming to room temperature.
Protocol 2: General Workflow for Solvent Selection and Reaction Setup
Caption: Decision workflow for solvent selection.
References
-
Kristenson, A., Buser, H. R., & Müller, M. D. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Environmental Science & Technology, 40(11), 3608-3615. [Link]
-
Roberts, A. L., & Jeffers, P. M. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. ResearchGate. [Link]
-
American Chemical Society. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. ACS Publications. [Link]
-
Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Retrieved from [Link]
-
Fair, R. J., & Chamberlain, E. R. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology, 55(24), 16569-16577. [Link]
-
ChemSupply. (n.d.). This compound. Retrieved from [Link] (Note: This is a representative SDS link, specific supplier data may vary).
-
Fair, R. J., & Chamberlain, E. R. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. PubMed Central (PMC) - NIH. [Link]
-
ACS Catalysis. (2022). Evidence of a Distinctive Enantioselective Binding Mode for the Photoinduced Radical Cyclization of α-Chloroamides in Ene-Reductases. ACS Publications. [Link]
-
Khan Academy. (n.d.). Relative stability of amides, esters, anhydrides, and acyl chlorides. Retrieved from [Link]
-
Liu, Y., et al. (2024). Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins. PubMed Central (PMC) - NIH. [Link]
-
Wang, Y., et al. (2024). Elucidating the metabolic pathway and initial degradation gene for p-chloro-m-xylenol biodegradation in Rhodococcus pyridinivorans DMU114. PubMed Central (PMC) - NIH. [Link]
-
Kim, D. W., et al. (2006). A new class of SN2 reactions catalyzed by protic solvents: Facile fluorination for isotopic labeling of diagnostic molecules. PubMed. [Link]
-
The Organic Chemistry Tutor. (2018, April 30). Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions. YouTube. [Link]
-
Student Doctor Network Forums. (2010, March 29). Organic Chem- Protic and Aprotic solvent!!. [Link]
-
IndiaMART. (n.d.). 2-Chloro-1-(3-Hydroxyphenyl) Ethan-1-One at Best Prices - Pharmaceutical Grade. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020, June 9). Stability of α-chlorocarbocations. [Link]
-
Oreate AI Blog. (2024, January 15). The Role of Polar Protic Solvents in Chemical Reactions. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. The Role of Polar Protic Solvents in Chemical Reactions - Oreate AI Blog [oreateai.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Research Portal [iro.uiowa.edu]
- 7. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. youtube.com [youtube.com]
Technical Support Center: Troubleshooting Failed Reactions with 2-Chloro-1-(3-hydroxyazetidin-1-yl)ethan-1-one
Welcome to the technical support center for 2-Chloro-1-(3-hydroxyazetidin-1-yl)ethan-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during its use in chemical synthesis. As a bifunctional molecule containing a reactive α-chloroacetamide moiety and a strained 3-hydroxyazetidine ring, this reagent presents unique challenges and opportunities. This document provides in-depth technical guidance in a question-and-answer format to address specific experimental issues, grounded in mechanistic principles and practical laboratory experience.
I. Understanding the Reagent: Key Characteristics
This compound is a valuable building block in medicinal chemistry, often employed in the synthesis of novel pharmaceutical candidates. Its reactivity is primarily dictated by two key features:
-
The α-Chloroacetamide Group: This is a potent electrophile, susceptible to nucleophilic substitution by a wide range of nucleophiles, including amines, thiols, and alcohols. The reactivity is analogous to that of acyl chlorides, though generally more controlled.
-
The 3-Hydroxyazetidine Ring: This strained four-membered ring can be susceptible to ring-opening under certain conditions, particularly in the presence of strong acids or nucleophiles. The hydroxyl group also offers a handle for further functionalization.
Due to its reactivity, this reagent requires careful handling and storage. It is typically stored at low temperatures (2-8°C) under an inert atmosphere to prevent degradation.[1][2]
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems observed during reactions involving this compound.
Problem 1: Low or No Conversion of Starting Material
Q1: I am seeing a significant amount of unreacted this compound in my reaction mixture by TLC and LC-MS. What are the likely causes?
A1: Low or no conversion can stem from several factors related to reagent quality, reaction conditions, and the nature of your nucleophile.
-
Cause 1: Inactive Nucleophile. The nucleophilicity of your reacting partner is critical. Weakly nucleophilic amines or thiols may require more forcing conditions or the use of a stronger base to facilitate the reaction.
-
Cause 2: Inappropriate Base. The choice of base is crucial. While a base is often necessary to scavenge the HCl generated during the substitution reaction, an inappropriate base can lead to side reactions or may not be strong enough to deprotonate your nucleophile effectively.
-
Cause 3: Low Reaction Temperature. The reaction may have a significant activation energy barrier that is not being overcome at the current temperature.
-
Cause 4: Reagent Degradation. As an acyl chloride analogue, this compound is sensitive to moisture.[3][4] Hydrolysis of the α-chloroacetamide group to the corresponding carboxylic acid will render it unreactive towards nucleophilic substitution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low or no conversion.
Experimental Protocol: Quality Control Check of this compound
-
Sample Preparation: Dissolve a small amount of the reagent in an anhydrous deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR Analysis: Acquire a ¹H NMR spectrum. Look for the characteristic signals of the chloroacetyl group and the azetidine ring protons. The presence of significant impurity peaks, particularly those corresponding to the hydrolyzed carboxylic acid, indicates degradation.
-
Control Reaction: React a small sample with a highly reactive amine, such as benzylamine, in the presence of a suitable base like triethylamine (TEA) in a dry solvent (e.g., DCM or THF). Monitor by TLC for the rapid disappearance of the starting material.
Problem 2: Formation of Multiple Unidentified Byproducts
Q2: My reaction is messy, showing multiple spots on the TLC plate that are not my starting material or desired product. What are the potential side reactions?
A2: The formation of multiple byproducts is a common issue and can be attributed to several competing reaction pathways.
-
Side Reaction 1: Hydrolysis. As mentioned, hydrolysis of the chloroacetamide is a primary concern. This can occur if there is residual moisture in the starting materials, solvents, or reaction atmosphere. The resulting hydroxyacetamide is often a major byproduct.
-
Side Reaction 2: Azetidine Ring Opening. The strained azetidine ring can be susceptible to nucleophilic attack, particularly under acidic conditions.[5][6] If the reaction generates a significant amount of HCl that is not effectively scavenged by the base, this can catalyze ring-opening.
-
Side Reaction 3: Intramolecular Cyclization. The hydroxyl group on the azetidine ring can act as an internal nucleophile, potentially leading to the formation of a bicyclic lactone. This is more likely under basic conditions where the hydroxyl group is deprotonated.
Proposed Degradation and Side Reaction Pathways:
Caption: Potential reaction pathways for this compound.
Troubleshooting Strategies:
| Symptom | Potential Cause | Recommended Action |
| Byproduct with a mass of +18 Da compared to the starting material. | Hydrolysis | Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Run the reaction under an inert atmosphere (N₂ or Ar). |
| Complex mixture of polar byproducts. | Azetidine ring opening | Use a non-nucleophilic base in slight excess to effectively scavenge HCl. Add the base before or concurrently with the chloroacetamide. |
| Isomeric byproduct with the same mass as the desired product. | Intramolecular cyclization | Use a milder base or perform the reaction at a lower temperature. Consider protecting the hydroxyl group if the issue persists. |
Analytical Protocol: Monitoring by Thin-Layer Chromatography (TLC)
-
Stationary Phase: Standard silica gel 60 F₂₅₄ plates.
-
Mobile Phase Systems:
-
For non-polar products: Start with a 1:1 mixture of Hexane:Ethyl Acetate. Adjust polarity as needed.
-
For polar products: A mixture of Dichloromethane:Methanol (e.g., 95:5 or 90:10) is a good starting point. For very polar compounds, adding a small amount of ammonium hydroxide to the mobile phase can improve spot shape.[7]
-
-
Visualization:
-
UV Light (254 nm): To visualize UV-active compounds.
-
Iodine Chamber: A general stain for many organic compounds.[1][4]
-
Potassium Permanganate Stain: Useful for detecting the hydroxyl group and any unsaturated byproducts.[5]
-
Ninhydrin Stain: If your nucleophile is a primary or secondary amine, this can help track its consumption.[1]
-
Problem 3: Difficult Purification of the Desired Product
Q3: My desired product is difficult to purify, and I am getting low isolated yields despite good conversion. What purification strategies do you recommend?
A3: Purification challenges often arise from the similar polarity of the product and byproducts.
-
Strategy 1: Optimized Work-up. A well-designed aqueous work-up can remove many impurities. If your product is organic-soluble, washing the organic layer with a mild acid (e.g., dilute HCl) can remove basic impurities, and a wash with a mild base (e.g., saturated NaHCO₃) can remove acidic impurities like the hydrolyzed starting material.
-
Strategy 2: Column Chromatography. This is the most common purification method.
-
Solvent System Selection: Use TLC to identify a solvent system that gives good separation between your product and the major impurities.
-
Stationary Phase: Standard silica gel is usually effective. For particularly challenging separations, consider using a different stationary phase like alumina or a reverse-phase silica gel.
-
-
Strategy 3: Crystallization. If your product is a solid, crystallization can be a highly effective purification method.[8] Experiment with different solvent systems to find one in which your product is soluble at elevated temperatures but sparingly soluble at room temperature or below.
General Purification Workflow:
Caption: General purification workflow.
III. Concluding Remarks
Successfully employing this compound in synthesis requires a proactive approach to troubleshooting. By understanding its inherent reactivity and potential degradation pathways, researchers can design more robust reaction conditions and purification strategies. Careful control of moisture, appropriate selection of base, and diligent reaction monitoring are key to achieving high yields and purity. This guide provides a framework for addressing common challenges, but it is important to remember that each reaction is unique and may require specific optimization.
IV. References
-
Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PubMed. (2021-09-30). [Link]
-
Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols - IIT Kanpur. [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (2021-03-24). [Link]
-
Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps. [Link]
-
Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC - NIH. (2021-09-30). [Link]
-
Acyl Chlorides (A-Level) | ChemistryStudent. [Link]
-
Chromatography: Solvent Systems for TLC - Department of Chemistry : University of Rochester. [Link]
-
Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization - Polymer Chemistry (RSC Publishing) DOI:10.1039/C9PY00278B. (2019-05-13). [Link]
-
This compound. [Link]
-
Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC - NIH. [Link]
-
This compound | AMERICAN ELEMENTS. [Link]
-
Solvents for TLC | Thin Layer Chromatography (TLC, HPTLC) - Carl ROTH. [Link]
-
Determining a solvent system - Chemistry Teaching Labs - University of York. [Link]
-
How do you pick your solvents for TLC? : r/chemistry - Reddit. (2024-08-08). [Link]
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Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information. [Link]
-
Impurity Occurrence and Removal in Crystalline Products from Process Reactions - CORA. (2017-04-10). [Link]
-
CN109576313B - Method for preparing (S) -2-chloro-1- (3-hydroxyphenyl) ethanol - Google Patents.
-
Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - ResearchGate. [Link]
-
CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google Patents.
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Base-catalyzed reactions of environmentally relevant N-chloro-piperidines. A quantum-chemical study - PubMed. (2011-06-07). [Link]
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Alternative Approach to Access 5-Hydroxy-1H-pyrrol-2-(5H)-ones from Base-Induced Tandem Intramolecular Cyclization of Sulfur Ylide with Ketones and 1,3-Hydroxy Rearrangement - PMC - NIH. [Link]
-
CN106520849A - A kind of method for preparing chiral 2-chloro-3,4-difluorophenethyl alcohol - Google Patents.
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1 H-NMR spectra of chemically synthesized 5-chloro-2-hydroxyacetanilide... - ResearchGate. [Link]
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Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges - PMDA. [Link]
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Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PubMed Central. [Link]
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Technical Support Center: Alkylation Reactions with 2-Chloro-1-(3-hydroxyazetidin-1-yl)ethan-1-one
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-Chloro-1-(3-hydroxyazetidin-1-yl)ethan-1-one. This versatile building block is crucial for introducing the 3-hydroxyazetidine moiety into target molecules, but its bifunctional nature—possessing both a highly reactive electrophilic chloroacetamide and a nucleophilic secondary alcohol—presents unique challenges. This guide is designed to provide in-depth, field-proven insights to help you navigate these challenges, minimize impurity formation, and maximize the yield and purity of your desired product.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, focusing on the causality behind the issues and providing robust, actionable solutions.
Question 1: I am observing low conversion of my starting material and poor yield of the N-alkylated product. What are the likely causes and how can I improve it?
Answer:
Low conversion in this SN2 reaction typically points to three main factors: insufficient nucleophilicity of your substrate, suboptimal base selection, or inadequate reaction conditions (temperature and solvent).
Causality & Explanation:
The reaction involves the displacement of a chloride ion by a nucleophile (e.g., a primary or secondary amine). The efficiency of this process is highly dependent on the ability of the nucleophile to attack the electrophilic carbon of the chloroacetamide group. Furthermore, the reaction generates one equivalent of HCl, which will protonate and deactivate both the nucleophile and any unreacted starting amine unless it is neutralized by a suitable base.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction conversion.
Recommended Actions:
-
Base Selection: The base must be strong enough to neutralize the generated HCl but should not be nucleophilic itself. Triethylamine (Et₃N) can sometimes compete as a nucleophile. We recommend using a bulkier, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or an inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), which also enhances the reaction rate.
-
Solvent Choice: Use polar aprotic solvents like acetonitrile (ACN) or N,N-Dimethylformamide (DMF). These solvents effectively solvate the cation of the base (like K⁺ or Cs⁺) without hydrogen bonding to the nucleophile, thus preserving its reactivity.
-
Temperature Optimization: While many alkylations proceed at room temperature, weaker nucleophiles may require moderate heating (40-60 °C). Monitor the reaction by TLC or LC-MS to avoid decomposition at higher temperatures.
Question 2: My LC-MS analysis shows a significant impurity with a mass corresponding to a dimer of my starting material. What is causing this and how can I prevent it?
Answer:
This is a classic and the most common side reaction observed with this reagent. The impurity is an ether-linked dimer, formed when the hydroxyl group of one molecule of this compound acts as a nucleophile and attacks the chloroacetyl group of another molecule.
Mechanism of Dimer Formation vs. Desired Reaction:
Caption: Competing reaction pathways leading to product or dimer.
Prevention Strategies:
This side reaction is favored when the concentration of your target nucleophile is low or its nucleophilicity is comparable to or weaker than the deprotonated hydroxyl group of the starting material.
-
Protect the Hydroxyl Group: This is the most robust solution. By temporarily converting the hydroxyl group to a non-nucleophilic functional group, you completely eliminate the possibility of self-reaction. A silyl ether, such as a tert-butyldimethylsilyl (TBDMS) ether, is an excellent choice due to its ease of installation and clean removal under acidic conditions post-alkylation.
-
Control Stoichiometry and Addition: Use your target nucleophile in excess (1.5-2.0 equivalents). Furthermore, employ slow addition of the this compound solution to a solution of the nucleophile and base. This maintains a low instantaneous concentration of the alkylating agent, favoring the reaction with the more abundant target nucleophile.
-
High Dilution: Running the reaction at a lower concentration (e.g., 0.05-0.1 M) can disfavor the bimolecular self-reaction compared to the reaction with the target nucleophile. However, this may also slow down the desired reaction.
| Strategy | Pros | Cons |
| Protecting Group | Eliminates dimerization completely; robust. | Adds two steps (protection/deprotection) to the synthesis. |
| Slow Addition / Excess Nu-H | Operationally simple; avoids extra steps. | May not fully prevent dimerization; requires more nucleophile. |
| High Dilution | Easy to implement. | Can significantly increase reaction times; requires large solvent volumes. |
Question 3: I've identified an impurity with a mass 18 units higher than my product and 2 units lower than my starting material. What is it?
Answer:
This impurity is almost certainly the hydrolyzed byproduct, 2-Hydroxy-1-(3-hydroxyazetidin-1-yl)ethan-1-one. It forms when the chloroacetyl group reacts with water instead of your nucleophile.
Causality & Prevention:
The chloroacetyl group is highly susceptible to hydrolysis, especially in the presence of a base. This issue arises from using wet solvents or reagents.
Preventative Measures:
-
Anhydrous Solvents: Use freshly distilled solvents or purchase high-quality anhydrous grade solvents and store them over molecular sieves.
-
Dry Reagents: Ensure your base (e.g., K₂CO₃) is dried in an oven before use if it is hygroscopic. Handle all reagents under an inert atmosphere (Nitrogen or Argon) where possible.
-
Reaction Setup: Assemble your glassware hot from the oven or flame-dry it under vacuum to remove adsorbed moisture before starting the reaction.
Frequently Asked Questions (FAQs)
Q1: What are the best analytical methods to monitor reaction progress and identify these impurities?
A1: A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.
-
TLC: Provides a quick, qualitative assessment of the consumption of starting material and the formation of new products/impurities. Co-spotting your reaction mixture with the starting material is essential.
-
LC-MS: This is the gold standard. It provides quantitative information on the relative amounts of each component and, crucially, gives you the mass of each species. This allows for the immediate identification of expected products and common impurities like the dimer and hydrolyzed byproduct based on their calculated molecular weights.
Q2: Is it ever advantageous to perform the alkylation on the azetidine nitrogen first and then acylate with chloroacetyl chloride?
A2: This is a valid synthetic strategy but addresses a different goal. The starting material, this compound, is formed by acylating 3-hydroxyazetidine with chloroacetyl chloride.[1] If your goal is to first N-alkylate the azetidine ring, you would start with a protected 3-hydroxyazetidine (e.g., N-Boc-3-hydroxyazetidine), perform the O-alkylation, deprotect the nitrogen, and then perform a different N-alkylation. The choice of route depends entirely on the final target structure. The issues discussed in this guide pertain specifically to using the pre-formed chloroacetamide as an alkylating agent.
Q3: Can the azetidine ring open as a side reaction?
A3: While the four-membered azetidine ring is strained, the N-acyl group significantly stabilizes it by decreasing the nucleophilicity and basicity of the ring nitrogen.[2] Under the typical neutral or basic conditions used for these alkylations, ring-opening is highly unlikely and is not a commonly observed side reaction. Significant ring-opening would typically require harsh acidic conditions or specialized reagents not used in this context.[3]
Experimental Protocols
Protocol 1: General Procedure for Alkylation (with an Amine Nucleophile)
-
Setup: To a flame-dried round-bottom flask under an argon atmosphere, add the amine nucleophile (1.2 mmol), anhydrous acetonitrile (10 mL), and N,N-Diisopropylethylamine (DIPEA) (1.5 mmol).
-
Reagent Addition: In a separate flask, dissolve this compound (1.0 mmol) in anhydrous acetonitrile (5 mL).
-
Reaction: Add the solution of the alkylating agent dropwise to the stirring amine solution over 15 minutes at room temperature.
-
Monitoring: Stir the reaction at room temperature (or heat to 40-50 °C if necessary). Monitor the consumption of the limiting reagent by LC-MS every 1-2 hours.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: TBDMS Protection of the Hydroxyl Group
-
Setup: Dissolve this compound (1.0 mmol) in anhydrous dichloromethane (DCM) (10 mL) in a flask under argon.
-
Reagent Addition: Add imidazole (1.5 mmol) followed by tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.1 mmol).
-
Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is fully consumed.
-
Workup: Dilute the reaction with DCM (10 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting TBDMS-protected compound is often pure enough to be used directly in the next alkylation step.
References
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Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. ResearchGate. Available at: [Link]
-
Alkylation of Amines (Sucks!). Master Organic Chemistry. Available at: [Link]
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An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. ResearchGate. Available at: [Link]
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Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]
-
Functionalised azetidines as ligands: species derived by selective alkylation at substituent-nitrogen. Dalton Transactions (RSC Publishing). Available at: [Link]
-
20.05.1: Alkylation of Amines by Alkyl Halides. Chemistry LibreTexts. Available at: [Link]
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Validation & Comparative
A Comparative Guide to the Mass Spectrometry Fragmentation of Compounds Synthesized with 2-Chloro-1-(3-hydroxyazetidin-1-yl)ethan-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Fragmentation Analysis in Drug Discovery
In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing exquisite sensitivity and detailed structural information. Beyond simple molecular weight determination, the analysis of fragmentation patterns, typically achieved through tandem mass spectrometry (MS/MS), offers a deep dive into a molecule's architecture. For medicinal chemists synthesizing novel compounds, understanding these fragmentation pathways is not merely an academic exercise; it is a critical tool for confirming identity, identifying metabolites, and characterizing impurities.
This guide provides a specialized comparison of the mass spectrometry fragmentation behavior of compounds synthesized using the versatile building block, 2-Chloro-1-(3-hydroxyazetidin-1-yl)ethan-1-one. This reagent is frequently employed to introduce a hydrophilic, three-dimensional azetidine motif into lead compounds to modulate physicochemical properties such as solubility and metabolic stability. Here, we will dissect the expected fragmentation patterns of the resulting N-chloroacetylated 3-hydroxyazetidine derivatives and compare them with logical structural alternatives to provide a predictive framework for researchers in the field.
Predicted Fragmentation of N-Acyl 3-Hydroxyazetidine Derivatives
Compounds synthesized using this compound will typically involve the displacement of the chloride by a nucleophile (e.g., an amine or thiol), resulting in a larger molecule containing the N-acyl-3-hydroxyazetidine core. When subjected to soft ionization techniques like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is readily formed. Subsequent collision-induced dissociation (CID) in an MS/MS experiment will induce fragmentation. The primary fragmentation pathways are dictated by the presence of the azetidine ring, the amide linkage, the hydroxyl group, and the chloroacetyl moiety.
Based on established fragmentation principles of amines, amides, and alcohols, we can predict several key fragmentation pathways[1][2][3]:
-
Alpha-Cleavage of the Azetidine Ring: A hallmark of cyclic amine fragmentation, alpha-cleavage involves the homolytic cleavage of a carbon-carbon bond adjacent to the nitrogen atom. This leads to the formation of a stable, resonance-stabilized iminium ion[4][5]. For the 3-hydroxyazetidine ring, this can result in ring opening and the formation of characteristic fragment ions.
-
Amide Bond Cleavage: The N-CO bond is a common point of fragmentation in amides, leading to the generation of an acylium ion and the neutral loss of the amine portion, or vice-versa[3][6]. This pathway is particularly useful for confirming the connectivity of the azetidine moiety to the rest of the molecule.
-
Dehydration (Loss of Water): The presence of the hydroxyl group on the azetidine ring introduces a facile fragmentation pathway involving the neutral loss of a water molecule (18 Da)[2][7]. This is a common fragmentation for alcohols and can be a diagnostic indicator of the hydroxyl group's presence.
-
Loss of the Chloroacetyl Sidechain: Cleavage of the bond between the azetidine nitrogen and the carbonyl carbon can result in the loss of the entire chloroacetyl-derived sidechain.
Visualizing the Fragmentation Pathways
The following diagram illustrates the predicted primary fragmentation pathways for a generic compound synthesized from this compound, where 'R' represents the remainder of the molecule.
Caption: Predicted fragmentation of N-acyl-3-hydroxyazetidine.
Comparative Fragmentation Analysis
To provide a practical guide for compound characterization, we will now compare the expected fragmentation of our target compounds with three logical alternatives.
Chloro- vs. Bromo-Derivatives
A common synthetic modification is the substitution of the chloroacetyl group with a bromoacetyl group. While chemically similar, their mass spectrometric signatures are distinct due to the different isotopic abundances of chlorine and bromine.
| Feature | Chloro-Derivative | Bromo-Derivative | Rationale |
| Isotopic Pattern of Molecular Ion | M+ and M+2 peaks in an approximate 3:1 ratio. | M+ and M+2 peaks in an approximate 1:1 ratio. | Natural abundance of ³⁵Cl (~75%) and ³⁷Cl (~25%) vs. ⁷⁹Br (~50%) and ⁸¹Br (~50%)[8][9]. |
| Fragment Ions Containing Halogen | Will exhibit the characteristic 3:1 isotopic pattern. | Will exhibit the characteristic 1:1 isotopic pattern. | The halogen atom is retained in the fragment. |
| Propensity for Halogen Loss | Loss of Cl• (radical) or HCl (neutral) is a possible fragmentation pathway. | Loss of Br• or HBr is also possible and may be more facile due to the weaker C-Br bond. | Bond dissociation energies (C-Br < C-Cl). |
This difference in isotopic patterns is a powerful diagnostic tool for confirming the presence and identity of the halogen in the synthesized compound.
Influence of the 3-Hydroxyl Group
The hydroxyl group at the 3-position of the azetidine ring significantly influences the fragmentation pattern. A comparison with a derivative lacking this hydroxyl group (i.e., synthesized from 2-Chloro-1-(azetidin-1-yl)ethan-1-one) highlights its role.
| Fragmentation Pathway | With 3-Hydroxyl Group | Without 3-Hydroxyl Group | Key Difference |
| Neutral Loss of Water | A prominent fragment corresponding to [M+H - 18]⁺ is expected. | This fragmentation pathway is absent. | The hydroxyl group is the source of the water loss[2][7]. |
| Ring Fragmentation | The hydroxyl group may direct ring cleavage pathways, potentially leading to different fragment ions compared to the unsubstituted ring. | Fragmentation will be dictated primarily by alpha-cleavage of the unsubstituted azetidine ring. | The presence of a functional group can alter the stability of fragment ions. |
The observation of a neutral loss of 18 Da is strong evidence for the presence of the hydroxyl group.
Comparison of Azetidine with Pyrrolidine and Piperidine Rings
The four-membered azetidine ring is more strained than the five-membered pyrrolidine or six-membered piperidine rings. This inherent ring strain can influence the fragmentation behavior.
| Feature | Azetidine (4-membered) | Pyrrolidine (5-membered) / Piperidine (6-membered) | Rationale |
| Ring Opening Propensity | Ring opening fragmentation may be more facile due to higher ring strain. | Ring opening is still a key pathway, but may require higher collision energy compared to azetidines. | Relief of ring strain is a thermodynamic driving force for fragmentation. |
| Characteristic Fragment Ions | Alpha-cleavage and ring opening will produce fragment ions specific to the C₃H₆N core. | Alpha-cleavage leads to characteristic iminium ions (e.g., m/z 70 for N-acyl pyrrolidine, m/z 84 for N-acyl piperidine). | The mass of the resulting iminium ion is dependent on the ring size. |
Comparing the fragmentation of these different ring systems can help in the identification of scaffolds in related compound series.
Experimental Protocol: Acquiring High-Quality MS/MS Data
To obtain reproducible and informative fragmentation data, a standardized analytical approach is crucial. The following protocol outlines a general method for the analysis of N-acyl-3-hydroxyazetidine derivatives using LC-MS/MS with an electrospray ionization source.
Caption: Workflow for LC-MS/MS analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh the compound of interest.
-
Dissolve in a suitable solvent, such as a 1:1 mixture of methanol and water, to create a stock solution (e.g., 1 mg/mL).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase starting conditions.
-
-
Liquid Chromatography (LC):
-
Column: Use a standard C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would be to start at 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and then re-equilibrate at 5% B.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray Ionization (ESI).
-
Polarity: Positive ion mode.
-
MS1 Analysis (Full Scan): Acquire a full scan spectrum over a relevant m/z range (e.g., 100-1000) to identify the protonated molecular ion [M+H]⁺.
-
MS2 Analysis (Product Ion Scan): Perform a product ion scan on the m/z of the [M+H]⁺ ion identified in the MS1 scan.
-
Collision Energy: Optimize the collision energy (typically in the range of 10-40 eV) to achieve a rich fragmentation spectrum with both parent and fragment ions present. It is often beneficial to acquire spectra at multiple collision energies.
-
Conclusion
A thorough understanding of mass spectrometry fragmentation patterns is an indispensable skill for scientists in the field of drug discovery. For compounds synthesized using this compound, a predictable set of fragmentation pathways, including alpha-cleavage of the azetidine ring, amide bond scission, and dehydration, can be anticipated. By comparing these patterns with those of logical structural analogs—such as bromo-derivatives, compounds lacking the hydroxyl group, and those with different ring sizes—researchers can confidently confirm the structure of their target molecules. The systematic application of the principles and protocols outlined in this guide will empower scientists to leverage the full potential of mass spectrometry for the robust characterization of novel chemical entities.
References
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A Comparative Guide to LC-MS Method Development for Monitoring Reactions of 2-Chloro-1-(3-hydroxyazetidin-1-yl)ethan-1-one
Introduction: The Challenge of Monitoring a Key Intermediate
In the landscape of modern pharmaceutical synthesis, the precise monitoring of reaction intermediates is paramount to ensuring product quality, optimizing yield, and maintaining process safety. 2-Chloro-1-(3-hydroxyazetidin-1-yl)ethan-1-one is a highly reactive and functionalized building block, critical in the synthesis of various active pharmaceutical ingredients (APIs). Its structure, characterized by a strained azetidine ring, a hydroxyl group, and a reactive chloroacetyl moiety, presents a unique analytical challenge. The molecule's high polarity (calculated LogP of -0.57) and low molecular weight (149.57 g/mol ) render it difficult to retain and resolve using conventional analytical techniques.[1][2]
This guide provides an in-depth, comparative analysis of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the effective real-time monitoring of reactions involving this key intermediate. We will move beyond a simple recitation of steps to explore the fundamental principles guiding our experimental choices, comparing a standard Reversed-Phase (RP) approach with a more suitable Hydrophilic Interaction Liquid Chromatography (HILIC) method. Our objective is to equip researchers and drug development professionals with a robust analytical framework to accelerate development timelines and ensure process integrity.
The Analytical Conundrum: Physicochemical Properties vs. Chromatography
The primary obstacle in analyzing this compound is its hydrophilic nature. Traditional Reversed-Phase Liquid Chromatography (RPLC), the workhorse of many analytical labs, relies on hydrophobic interactions between the analyte and a nonpolar stationary phase (like C18). Highly polar compounds have minimal affinity for these phases and tend to elute at or near the solvent front (void volume), resulting in poor retention, inadequate separation from other polar reactants or byproducts, and susceptibility to matrix effects like ion suppression.[3][4]
While approaches like using highly aqueous mobile phases or ion-pairing agents exist for RPLC, they often lead to other issues such as poor MS compatibility (ion-pairing agents) or phase dewetting ("phase collapse") on traditional C18 columns.[4][5] Therefore, an alternative chromatographic strategy is not just beneficial, but necessary.
Comparative Methodologies: RPLC vs. HILIC
We will compare two distinct LC-MS approaches: a conventional RPLC method to establish a baseline and a HILIC method designed to overcome the challenges of this polar analyte.
Method A: Reversed-Phase Liquid Chromatography (The Baseline)
This approach serves to demonstrate the inherent limitations of RPLC for this application. A C18 column is used, which is the most common stationary phase in RPLC.
-
Rationale: The goal is to show the expected poor retention and peak shape. This method is often the first attempted in non-specialized labs, and understanding its failure is key to justifying the development of a more advanced method.
Method B: Hydrophilic Interaction Liquid Chromatography (The Superior Alternative)
HILIC is a chromatographic mode specifically designed for the separation of highly polar and hydrophilic compounds.[6][7] It utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.
-
Causality & Expertise: In HILIC, a water-enriched layer is adsorbed onto the surface of the polar stationary phase. Analyte retention is governed by a partitioning mechanism between this aqueous layer and the bulk organic mobile phase.[4][6] Polar analytes like our target compound preferentially partition into the stationary aqueous layer, leading to strong retention. This is the inverse of RPLC, where water is the stronger, eluting solvent. The high organic content of the mobile phase also offers the advantage of enhanced desolvation and ionization efficiency in the MS source, often leading to improved sensitivity.[7]
Mass Spectrometry Parameter Development
A robust MS method is crucial for both selective detection and reliable quantification. The following parameters are applicable to both RPLC and HILIC methods, as they are dependent on the analyte's structure, not the chromatography.
-
Ionization Mode: Given the presence of a basic nitrogen atom within the azetidine ring, Electrospray Ionization in Positive Mode (ESI+) is the logical choice for achieving sensitive protonation.
-
Full Scan (MS1) Analysis: The first step is to identify the protonated parent molecule, [M+H]⁺.
-
Expected m/z: The monoisotopic mass of C₅H₈ClNO₂ is 149.0243. The expected protonated ion is m/z 150.0316 .
-
Isotopic Signature: A critical confirmatory feature is the presence of the chlorine-37 isotope. The [M+2+H]⁺ ion should be observed at m/z 152.0286 . The natural abundance of ³⁵Cl to ³⁷Cl results in a characteristic M:M+2 peak intensity ratio of approximately 3:1, a powerful tool for confirming the presence of a single chlorine atom in the detected species.[8][9]
-
-
Tandem MS (MS/MS) and MRM Development: For ultimate selectivity and quantitative performance, a Multiple Reaction Monitoring (MRM) method is developed. This involves selecting the precursor ion (the [M+H]⁺ at m/z 150.03) and identifying its most stable and abundant product ions after collision-induced dissociation (CID).
-
Proposed Fragmentation: Based on common fragmentation pathways for acylated amines and chloroalkanes, likely product ions would result from the cleavage of the amide bond or the loss of the chloroacetyl group.
-
Transition 1 (Quantitative): m/z 150.03 → 74.06 (Loss of chloroethenone, C₂H₂ClO). This corresponds to the protonated 3-hydroxyazetidine ring, a stable and likely abundant fragment.
-
Transition 2 (Qualitative): m/z 150.03 → 114.02 (Loss of HCl). This neutral loss is a common pathway for chlorinated compounds.
-
-
Experimental Workflows & Protocols
The overall process for developing and comparing these methods is outlined below.
Caption: General workflow for LC-MS reaction monitoring method development.
Protocol 1: Method A - RPLC-MS/MS
-
LC System: Standard HPLC or UHPLC system
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0.0 min: 2% B
-
0.5 min: 2% B
-
3.0 min: 95% B
-
4.0 min: 95% B
-
4.1 min: 2% B
-
5.0 min: 2% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
MS System: Triple Quadrupole Mass Spectrometer with ESI source
-
Ionization Mode: Positive (ESI+)
-
MRM Transitions:
-
150.03 → 74.06 (Collision Energy: 20 eV)
-
150.03 → 114.02 (Collision Energy: 15 eV)
-
-
System Suitability: Inject a standard solution; expect retention time < 0.5 min and poor peak shape (asymmetry > 2.0).
Protocol 2: Method B - HILIC-MS/MS
-
LC System: Standard HPLC or UHPLC system
-
Column: Amide or Zwitterionic HILIC, 2.1 x 100 mm, 1.7 µm
-
Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in 95:5 Acetonitrile:Water
-
Mobile Phase B: 10 mM Ammonium Formate + 0.1% Formic Acid in 50:50 Acetonitrile:Water
-
Gradient:
-
0.0 min: 0% B
-
4.0 min: 50% B
-
5.0 min: 50% B
-
5.1 min: 0% B
-
7.0 min: 0% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
MS System: Same as Method A
-
MRM Transitions: Same as Method A
-
System Suitability: Inject a standard solution; expect retention time > 2.0 min, peak asymmetry between 0.9-1.5, and signal-to-noise ratio at least 5-10x higher than Method A for an equivalent concentration.
Visualizing the Separation Mechanisms
The fundamental difference in how these two methods achieve separation is critical to understand.
Caption: Contrasting retention mechanisms in RPLC versus HILIC for a polar analyte.
Comparative Data & Performance Metrics
The following table summarizes the expected performance of each method based on established chromatographic principles. This data should be generated experimentally during method development to confirm the superiority of the HILIC approach.
| Performance Metric | Method A: RPLC-MS/MS | Method B: HILIC-MS/MS | Justification |
| Retention Factor (k') | < 0.5 (Essentially no retention) | > 3.0 (Excellent retention) | HILIC is designed for polar compounds, enabling partitioning into the stationary phase's aqueous layer.[4][7] |
| Peak Asymmetry | > 2.0 (Significant tailing) | 0.9 - 1.5 (Symmetrical) | Poor retention on RPLC leads to interaction with residual silanols, causing tailing. HILIC provides a more ideal partitioning environment. |
| Limit of Quantitation (LOQ) | ~50 ng/mL | ~1-5 ng/mL | Improved retention moves the peak away from early-eluting matrix interference. High organic mobile phase enhances ESI efficiency.[7] |
| Selectivity | Poor | High | Capable of resolving the analyte from polar starting materials (e.g., 3-hydroxyazetidine) and polar byproducts. |
| Robustness | Low (Prone to matrix effects at void volume) | High (Less susceptible to ion suppression) | Chromatographic separation from salts and other matrix components significantly improves method robustness and reliability. |
| Equilibration Time | Fast (~2-3 min) | Slower (~5-7 min) | A known trade-off for HILIC is the longer time required to establish the stable aqueous layer on the stationary phase.[5] |
Proposed MS/MS Fragmentation Pathway
Understanding the fragmentation is key to ensuring the specificity of the MRM method.
Caption: Proposed fragmentation of this compound.
Conclusion and Recommendation
For monitoring reactions involving the polar intermediate this compound, a Hydrophilic Interaction Liquid Chromatography (HILIC) method coupled with tandem mass spectrometry is unequivocally superior to conventional Reversed-Phase Liquid Chromatography. The experimental data will demonstrate that the HILIC approach provides the necessary retention, peak shape, sensitivity, and selectivity required for accurate and robust process monitoring. While RPLC may seem like a faster, more familiar starting point, it represents a false economy, as the resulting data will be unreliable and lack the quality needed for informed process decisions. Adopting a HILIC-based methodology from the outset will save significant time in method development and provide a far more trustworthy and self-validating system for ensuring the quality and consistency of the synthetic process.
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-
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A Comparative Guide to the Potential Biological Activity of 2-Chloro-1-(3-hydroxyazetidin-1-yl)ethan-1-one Derivatives
Introduction
The quest for novel therapeutic agents has led researchers to explore unique chemical scaffolds that can serve as the foundation for new drug discovery programs. One such scaffold of growing interest is the azetidine ring, a four-membered nitrogen-containing heterocycle. Its unique structural and physicochemical properties, such as high ring strain, sp3-rich character, and conformational rigidity, contribute to enhanced metabolic stability, solubility, and receptor selectivity when incorporated into drug candidates.[1][2] This guide provides a comparative analysis of the potential biological activities of compounds derived from 2-Chloro-1-(3-hydroxyazetidin-1-yl)ethan-1-one .
While there is no publicly available data on the biological activity of this specific parent compound, a thorough examination of its constituent parts—the 3-hydroxyazetidine core and the reactive N-chloroacetyl group—provides a strong basis for predicting its therapeutic potential and guiding future research. This document will objectively compare the performance of structurally related compounds, supported by experimental data, to offer a predictive framework for researchers, scientists, and drug development professionals.
The Azetidine Scaffold: A Privileged Motif in Drug Discovery
The azetidine moiety is increasingly recognized as a "privileged scaffold" in medicinal chemistry.[1] Its incorporation into molecules can lead to improved pharmacokinetic profiles. The strained four-membered ring introduces a degree of conformational rigidity that can enhance binding affinity to biological targets. Several FDA-approved drugs, including baricitinib (a JAK inhibitor) and cobimetinib (a MEK inhibitor), feature the azetidine ring, underscoring its therapeutic relevance.[1][2]
The 3-hydroxy substitution on the azetidine ring provides a key functional group for further derivatization and can participate in hydrogen bonding interactions with target proteins, potentially increasing binding affinity and specificity.
Comparative Biological Activities of Azetidine Derivatives
Based on the activities of structurally related compounds, derivatives of this compound are predicted to exhibit two primary classes of biological activity: anticancer and antimicrobial .
Anticancer and Antiproliferative Activity
The azetidine scaffold is a common feature in a variety of potent anticancer agents. A key mechanism through which some azetidine-containing compounds exert their effects is the inhibition of critical signaling pathways involved in cancer cell proliferation and survival, such as the JAK-STAT pathway.[3]
The JAK-STAT Signaling Pathway
The Janus kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) pathway is a crucial signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to the transcription of genes involved in cell growth, differentiation, and immune responses.[4][5][6] Dysregulation of this pathway is a hallmark of many cancers.
Caption: A general workflow for the initial in vitro screening of novel compounds.
Protocol 1: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability. [2][7][8]It measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours. [8][9]2. Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂. [8][9]4. MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. [8]5. Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490-570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent against a specific microorganism. [10][11][12][13][14] Step-by-Step Methodology:
-
Compound Preparation: Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth). [11]2. Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard, which is approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells. [13]3. Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours. [11][13]5. MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
While the biological activity of this compound itself has not been reported, a comparative analysis of its structural components strongly suggests a high potential for the development of novel anticancer and antimicrobial agents. The 3-hydroxyazetidine core provides a favorable scaffold for drug design, while the N-chloroacetyl group offers a reactive center for potent, potentially covalent, inhibition of biological targets.
Future research should focus on the synthesis of a library of derivatives based on this parent compound, followed by systematic in vitro screening using the protocols outlined in this guide. Promising candidates can then be advanced to more complex cellular and in vivo models to fully elucidate their therapeutic potential and mechanism of action. The insights provided herein serve as a foundational guide for researchers embarking on the exploration of this promising new chemical space.
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- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io.
- Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2024).
- Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). The world's largest collection of open access research papers.
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- Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor. (2022). Scholar9.
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- Cytotoxicity MTT Assay Protocols and Methods. (n.d.).
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- Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. (2022). PubMed.
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structure-activity relationship (SAR) studies of 3-hydroxyazetidine derivatives
An In-Depth Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Hydroxyazetidine Derivatives
Introduction: The Rise of a Privileged Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that confer advantageous physicochemical and pharmacokinetic properties is relentless. Among the saturated heterocycles, the azetidine ring, a four-membered nitrogen-containing motif, has emerged as a structure of significant interest.[1] Its inherent ring strain and constrained geometry provide a unique three-dimensionality, offering distinct exit vectors for substituents compared to more common five- and six-membered rings.[2] This sp³-rich character is highly sought after to escape the "flatland" of traditional aromatic drug candidates, often leading to improved solubility, metabolic stability, and target selectivity.[2]
This guide focuses specifically on the 3-hydroxyazetidine scaffold, a versatile building block that combines the structural benefits of the azetidine core with a key hydrogen-bonding hydroxyl group.[3] This hydroxyl moiety can serve as a critical interaction point with biological targets or as a synthetic handle for further functionalization. We will explore the nuanced structure-activity relationships (SAR) of its derivatives, providing a comparative analysis grounded in experimental data to inform rational drug design. This analysis is tailored for researchers and scientists in drug development, aiming to elucidate the causality behind how subtle molecular changes translate into significant shifts in biological activity.
Core Tenets of the 3-Hydroxyazetidine Scaffold
The utility of the 3-hydroxyazetidine core stems from several key features:
-
Conformational Rigidity: The strained four-membered ring limits the number of accessible low-energy conformations, which can reduce the entropic penalty upon binding to a target protein and enhance potency.[2]
-
Improved Physicochemical Properties: As a bioisostere for larger rings like piperidine or pyrrolidine, the smaller azetidine scaffold can favorably modulate properties such as pKa, lipophilicity (logP), and polar surface area (PSA).[2]
-
Metabolic Stability: The azetidine ring is often more resistant to metabolic degradation compared to larger, more flexible aliphatic rings, potentially improving a drug candidate's pharmacokinetic profile.[1]
-
Stereochemical Control: The hydroxyl group at the C3 position introduces a chiral center, allowing for the exploration of stereoisomerism as a key factor in target recognition and binding affinity.[4]
Comparative SAR Analysis: A Case Study in Triple Reuptake Inhibitors (TRIs)
A compelling illustration of 3-hydroxyazetidine SAR comes from the development of triple reuptake inhibitors (TRIs), which target the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[5] Simultaneous inhibition of these transporters is a promising strategy for developing broad-spectrum antidepressants.[6] By examining a series of N-substituted 3-aminoazetidine derivatives—a close bioisostere of the 3-hydroxyazetidine core—we can derive valuable SAR insights.[5][6]
The central hypothesis in these studies is that the azetidine nitrogen and the C3 heteroatom (oxygen or nitrogen) act as key pharmacophoric features, while the N1-substituent is crucial for modulating potency and selectivity across the three transporters.
Key Modification Points and Their Impact
The following diagram illustrates the primary points of modification on the azetidine scaffold for SAR exploration.
Caption: Key modification points for SAR studies on the 3-hydroxyazetidine scaffold.
Quantitative Data Summary: 3-Aminoazetidine Analogs as TRIs
The data below, adapted from studies on 3-aminoazetidine derivatives, showcases how modifications to the N1 and C3 positions dramatically influence inhibitory activity against monoamine transporters.[6] The core structure consists of a 3-aminoazetidine ring where the N1 position is attached to an aliphatic linker, which in turn is connected to a terminal aryl group.
| Compound ID | N1-Substituent (Linker + Terminal Group) | C3-Substituent | SERT IC₅₀ (nM) | NET IC₅₀ (nM) | DAT IC₅₀ (nM) | Selectivity Profile |
| 1a | -(CH₂)₂-O-(3,4-dichlorophenyl) | -NH₂ | 15 | 28 | 150 | SERT ≈ NET > DAT |
| 1b | -(CH₂)₂-O-(4-chlorophenyl) | -NH₂ | 25 | 55 | 300 | SERT ≈ NET > DAT |
| 2a | -(CH₂)₃-(3,4-dichlorophenyl) | -NH₂ | 8 | 12 | 85 | SERT ≈ NET > DAT |
| 2b | -(CH₂)₃-(4-chlorophenyl) | -NH₂ | 18 | 30 | 210 | SERT ≈ NET > DAT |
| 3a | -(CH₂)₂-O-(3,4-difluorophenyl) | -NH-CH₃ | 12 | 25 | 130 | SERT ≈ NET > DAT |
| 3b | -(CH₂)₂-O-(3,4-difluorophenyl) | -N(CH₃)₂ | 45 | 110 | >1000 | SERT > NET >> DAT |
Analysis of Structure-Activity Relationships
-
Impact of the N1-Substituent: The nature of the substituent at the N1 position is a primary determinant of potency.
-
Linker Length: Extending the alkyl linker from two carbons (compounds 1a, 1b ) to three carbons (compounds 2a, 2b ) generally leads to a modest increase in potency for both SERT and NET. This suggests the terminal aryl group can access a more optimal binding position within the transporter proteins with a longer, more flexible linker.
-
Terminal Aryl Group: Dichlorination of the terminal phenyl ring (compare 1a vs. 1b and 2a vs. 2b ) consistently enhances potency across SERT and NET. This highlights the importance of halogen bonding and/or favorable hydrophobic interactions within the target's binding pocket.
-
-
Impact of the C3-Substituent: The substituent at the C3 position is critical for maintaining activity and can influence selectivity.
-
Primary vs. Secondary vs. Tertiary Amine: In this series, a primary (-NH₂) or secondary (-NH-CH₃) amine at C3 (as seen in 3a ) is well-tolerated and yields potent dual SERT/NET inhibition. However, conversion to a tertiary amine (-N(CH₃)₂) as in compound 3b results in a significant loss of potency, especially at DAT. This strongly implies that at least one N-H bond is crucial for hydrogen bonding with a key residue (e.g., aspartate) in the transporter binding site. This finding is directly translatable to 3-hydroxyazetidine derivatives, where the C3-OH group serves a similar hydrogen-bonding role.
-
Experimental Protocols: A Practical Guide
To ensure trustworthiness and reproducibility, detailed methodologies are essential. The following protocols represent a standard workflow for the synthesis and evaluation of 3-hydroxyazetidine derivatives.
Workflow for SAR-Driven Lead Discovery
The diagram below outlines a typical workflow in a medicinal chemistry campaign focused on 3-hydroxyazetidine analogs.
Caption: Iterative workflow for the discovery and optimization of bioactive compounds.
Protocol 1: Synthesis of N-Benzyl-3-hydroxyazetidine Hydrochloride
This protocol is adapted from established synthetic routes and demonstrates a common method for preparing the core scaffold.[7]
Objective: To synthesize 1-benzyl-3-hydroxyazetidine and convert it to its hydrochloride salt.
Materials:
-
Benzylamine
-
Epichlorohydrin
-
Sodium Carbonate (Na₂CO₃)
-
Methanol (MeOH)
-
10% Palladium on Carbon (Pd/C)
-
Hydrochloric Acid (HCl) solution (e.g., 4M in dioxane or aqueous)
-
Ethyl Acetate (EtOAc)
-
Deionized Water
Step-by-Step Procedure:
-
Ring Opening:
-
Dissolve benzylamine (1.0 eq) in water (approx. 15 volumes).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add epichlorohydrin (1.3 eq) dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 12 hours.
-
Filter the resulting precipitate, wash with cold water, and then with a cold organic solvent (e.g., a 1:20 mixture of EtOAc:petroleum ether) to yield the intermediate 1-(benzylamino)-3-chloropropan-2-ol.[7]
-
-
Cyclization (Ring Closing):
-
Suspend the intermediate from Step 1 in a suitable solvent like acetonitrile.
-
Add an inorganic base, such as sodium carbonate (2.0 eq), to act as an acid scavenger.
-
Heat the mixture to reflux (approx. 80 °C) and stir for 24 hours until TLC or LC-MS indicates the consumption of the starting material.
-
Cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure to obtain crude 1-benzyl-3-hydroxyazetidine.
-
-
Deprotection and Salt Formation:
-
Dissolve the crude 1-benzyl-3-hydroxyazetidine (1.0 eq) in methanol.
-
Carefully add 10% Pd/C catalyst (approx. 5-10 mol%).
-
Add a stoichiometric amount of HCl solution (1.0 eq).
-
Subject the mixture to hydrogenation (H₂ gas, typically 50 psi) in a Parr shaker apparatus for 8-12 hours.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure. The product, 3-hydroxyazetidine hydrochloride, will often precipitate as a white solid.
-
The solid can be triturated with a solvent like ethyl acetate or diethyl ether, filtered, and dried under vacuum.[7]
-
Self-Validation: The identity and purity of the final product and intermediates should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS to ensure the protocol was successful.
Protocol 2: Neurotransmitter Transporter Uptake Assay
This protocol describes a representative fluorescence-based method for assessing the inhibitory activity of test compounds on SERT, NET, or DAT.[6]
Objective: To determine the IC₅₀ values of 3-hydroxyazetidine derivatives against specific monoamine transporters.
Materials:
-
HEK293 cells stably expressing human SERT, NET, or DAT.
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Fluorescent transporter substrate (e.g., ASP+).
-
Test compounds dissolved in DMSO.
-
Positive control inhibitor (e.g., Fluoxetine for SERT, Desipramine for NET, GBR12909 for DAT).
-
96-well black, clear-bottom microplates.
-
Fluorescence plate reader.
Step-by-Step Procedure:
-
Cell Plating:
-
Seed the transporter-expressing HEK293 cells into 96-well plates at an appropriate density (e.g., 40,000 cells/well).
-
Incubate overnight at 37 °C, 5% CO₂ to allow for cell adherence.
-
-
Compound Preparation:
-
Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration in the well should be kept low (<0.5%) to avoid cell toxicity.
-
-
Inhibition Assay:
-
On the day of the assay, gently wash the cells with assay buffer.
-
Add the diluted test compounds (or controls) to the appropriate wells.
-
Incubate for 10-20 minutes at room temperature or 37 °C to allow compounds to bind to the transporters.
-
-
Uptake Measurement:
-
Add the fluorescent substrate solution to all wells to initiate the uptake reaction.
-
Incubate for a defined period (e.g., 10 minutes) at room temperature.
-
Stop the uptake by washing the cells with ice-cold assay buffer.
-
Measure the intracellular fluorescence using a plate reader at the appropriate excitation/emission wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with a known potent inhibitor, representing 100% inhibition).
-
Normalize the data to the vehicle control (representing 0% inhibition).
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Conclusion and Future Outlook
The 3-hydroxyazetidine scaffold is a powerful and versatile building block in modern medicinal chemistry.[1][4] The structure-activity relationship studies, exemplified by the development of triple reuptake inhibitors, demonstrate that rational, data-driven modifications can precisely tune biological activity and selectivity.[5][6] The N1-position serves as the primary vector for exploring interactions with target proteins, while the C3-hydroxyl group provides a crucial anchor point for hydrogen bonding.
Future exploration in this area will likely involve more complex stereoselective syntheses to fully exploit the chiral nature of the scaffold, the use of 3-hydroxyazetidine as a constrained amino acid isostere in peptidomimetics[8], and its incorporation into molecules targeting a wider array of biological targets, from enzymes to ion channels. The foundational principles outlined in this guide provide a robust framework for researchers to design the next generation of therapeutics built upon this privileged structure.
References
- Vertex AI Search. (2026).
- Taylor & Francis Online. (n.d.).
- ChemRxiv. (n.d.). An Approach to Alkyl Azetidines for Medicinal Chemistry.
- ResearchGate. (2026).
- Pharmaffiliates. (n.d.). Understanding the Applications of 3-Hydroxyazetidine Hydrochloride in Drug Discovery.
- Wiley Online Library. (2013). 3-Hydroxyazetidine carboxylic acids: non-proteinogenic amino acids for medicinal chemists.
- Life Chemicals. (2022). Substituted Azetidines in Drug Discovery.
- PubChem. (n.d.). 3-Hydroxyazetidine.
- National Institutes of Health (NIH). (n.d.).
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A Senior Application Scientist's Comparative Guide to Azetidine and Piperidine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, saturated heterocycles are foundational scaffolds for crafting three-dimensional molecules with tailored pharmacological profiles. Among these, the four-membered azetidine and the six-membered piperidine rings are two of the most utilized nitrogen-containing motifs. While both serve as secondary or tertiary amine building blocks, their disparate ring sizes impart fundamentally different physicochemical properties. This guide provides an in-depth, objective comparison of these two scaffolds, supported by experimental data, to inform rational drug design and scaffold selection.
At a Glance: Structural and Physicochemical Fundamentals
The core difference between azetidine and piperidine lies in their cyclic structure: a strained four-membered ring versus a relatively strain-free six-membered ring. This distinction is the root cause of their divergent properties, influencing everything from basicity to metabolic stability.
Structural Parameters
The azetidine ring is characterized by significant angle strain, with internal bond angles compressed to approximately 90°, a stark deviation from the ideal sp³ tetrahedral angle of 109.5°.[1][2] This strain energy, calculated to be around 25.2-25.4 kcal/mol, renders the ring conformationally rigid and influences the reactivity of its bonds.[2][3] In contrast, piperidine adopts a stable, strain-free chair conformation, much like cyclohexane, with bond angles near the ideal tetrahedral value.[4][5] This allows for considerable conformational flexibility, a property with significant implications for receptor binding.[6]
Comparative Data Summary
The following table summarizes the key physicochemical properties of the parent azetidine and piperidine molecules. These values serve as a baseline for understanding how substitution on these scaffolds can modulate drug-like properties.
| Property | Azetidine | Piperidine | Rationale for Difference |
| Molecular Formula | C₃H₇N[7] | C₅H₁₁N | Different number of methylene units. |
| Molecular Weight | 57.09 g/mol [8][9] | 85.15 g/mol [10][11] | Piperidine has two additional -CH₂- groups. |
| pKa (of conjugate acid) | 11.29 (at 25°C)[7][8] | 11.12 - 11.22 (at 25°C)[10][12][13] | Azetidine is slightly more basic due to the higher s-character of the nitrogen lone pair orbital, a consequence of ring strain.[2] |
| logP (Octanol/Water) | -0.1 (calculated)[14] | 0.61 - 0.84[10][12][15] | Piperidine is more lipophilic due to its higher carbon-to-nitrogen ratio. |
| Aqueous Solubility | Miscible[7][8] | Miscible[10][12][16] | Both parent molecules are highly soluble due to hydrogen bonding with water via the N-H group.[16] |
| Ring Strain Energy | ~25.4 kcal/mol[3] | ~0 kcal/mol[2] | Significant deviation from ideal bond angles in the four-membered ring vs. the stable chair conformation of the six-membered ring. |
| Conformation | Rigid, puckered ring[17] | Flexible, predominantly chair conformation.[17] | The high strain of the 4-membered ring restricts its movement, while the 6-membered ring can easily interconvert between chair forms.[5][17] |
Deep Dive: Comparative Physicochemical Analysis
Basicity (pKa)
Azetidine is slightly more basic (pKa ≈ 11.29) than piperidine (pKa ≈ 11.12).[7][8][10] This may seem counterintuitive given the electron-withdrawing nature often associated with strained rings. The enhanced basicity is explained by the hybridization of the nitrogen lone pair. Due to the constrained bond angles within the four-membered ring, the external N-H and N-lone pair orbitals adopt a higher degree of s-character.[2] This positions the lone pair electrons further from the nucleus, making them more available for protonation compared to the sp³ lone pair of piperidine.
This subtle difference in pKa can be critical. At physiological pH (7.4), both amines are almost entirely protonated. However, this small variance can influence the strength of ionic interactions in a receptor binding pocket and can be magnified by substitution on the ring.
Lipophilicity (logP) and Solubility
Unsubstituted piperidine is inherently more lipophilic (logP ≈ 0.84) than azetidine (calculated logP ≈ -0.1), owing to its greater number of carbon atoms relative to the single nitrogen heteroatom.[14][15] This is a foundational principle in medicinal chemistry: replacing a larger, more lipophilic scaffold like piperidine with a smaller one like azetidine is a common strategy to reduce a compound's overall lipophilicity and potentially improve its aqueous solubility and metabolic profile.[18][19]
While both parent compounds are miscible in water, the introduction of substituents dramatically alters solubility.[7][16] The rigid, planar nature of the azetidine ring can sometimes lead to more favorable crystal packing in the solid state, potentially reducing the solubility of its derivatives compared to conformationally flexible piperidine analogues.
Conformational Flexibility
This is perhaps the most significant differentiator from a drug design perspective.
-
Piperidine: Exists in a dynamic equilibrium of chair conformations, with substituents occupying either axial or equatorial positions.[5] This flexibility allows the molecule to adapt its shape to fit a binding site, which can be entropically favorable for binding. However, this flexibility can also be a liability, as it may allow binding to off-targets and increase the entropic penalty of binding if a specific conformation is required.
-
Azetidine: The high ring strain locks it into a relatively rigid, puckered conformation.[17][20] This pre-organizes the substituents into well-defined spatial vectors. This rigidity can be highly advantageous, reducing the entropic cost of binding to a target and often leading to enhanced selectivity. By replacing a piperidine with an azetidine, chemists can lock in a specific exit vector for a substituent, exploring chemical space with greater precision.[18][19]
Metabolic Stability
The choice between these scaffolds can profoundly impact a drug candidate's metabolic fate.
-
Piperidine: The C-H bonds on piperidine rings are susceptible to oxidation by cytochrome P450 (CYP) enzymes, a common metabolic pathway. The metabolic stability of piperidines is often dependent on the substitution pattern.[6]
-
Azetidine: Azetidine is often incorporated into molecules to enhance metabolic stability.[18] The strained ring can be less susceptible to certain CYP-mediated oxidations. However, the ring strain also makes it a potential substrate for other enzymatic or chemical degradation pathways, such as ring-opening via nucleophilic attack, particularly if the nitrogen is activated by an adjacent electron-withdrawing group.
Experimental & Computational Workflow
To empirically determine and compare these properties, a combination of experimental and computational techniques is employed.
Workflow for Physicochemical Property Determination
Caption: A simplified decision tree for scaffold selection.
-
When to Choose Azetidine:
-
To Reduce Lipophilicity: When a lead compound is too "greasy" (high logP), replacing a piperidine with an azetidine can lower logP, potentially improving solubility and reducing off-target effects. [18] 2. To Increase Rigidity and Selectivity: When a specific orientation of substituents is required for potent activity, the rigid azetidine scaffold can lock in the desired conformation, reducing the entropic penalty of binding and enhancing selectivity. [20] 3. To Improve Metabolic Stability: Azetidine can serve as a metabolically more robust isostere for other cyclic amines. [18][20]Several FDA-approved drugs, including baricitinib and cobimetinib, incorporate azetidine motifs for this purpose. [20]
-
-
When to Choose Piperidine:
-
To Increase Lipophilicity and Permeability: In cases where a molecule is too polar to effectively cross cell membranes, the larger, more lipophilic piperidine ring can be beneficial.
-
To Explore Diverse Conformations: During lead optimization, the conformational flexibility of piperidine allows its substituents to probe a wider volume of a binding pocket, potentially identifying more potent interactions. [6] 3. As a Proven Scaffold: Piperidine is a ubiquitous and well-understood scaffold in medicinal chemistry, present in numerous approved drugs like Ritalin (methylphenidate) and Fentanyl. Its synthetic chemistry is mature and versatile. [6]
-
Conclusion
The choice between an azetidine and a piperidine scaffold is a nuanced decision that hinges on a multi-parameter optimization of physicochemical and pharmacological properties. Azetidine offers rigidity, reduced lipophilicity, and often enhanced metabolic stability, making it an excellent tool for fine-tuning lead compounds. Piperidine provides conformational flexibility and greater lipophilicity, serving as a robust and versatile starting point for exploring chemical space. A thorough understanding of the fundamental differences outlined in this guide empowers medicinal chemists to make rational, data-driven decisions, ultimately accelerating the journey from a chemical scaffold to a life-saving therapeutic.
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A Medicinal Chemist's Guide to Bioisosteric Replacement: Pyrrolidine vs. 3-Hydroxyazetidine
In the landscape of modern drug discovery, the strategic modification of molecular scaffolds to optimize drug-like properties is a paramount challenge. Among the many tools in the medicinal chemist's arsenal, bioisosteric replacement stands out as a powerful strategy to fine-tune a compound's pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth comparison of a common bioisosteric pair: the replacement of a pyrrolidine ring with a 3-hydroxyazetidine moiety. We will delve into the structural and physicochemical rationale for this substitution, supported by comparative experimental data, and provide detailed protocols for key assays.
The Rationale: Why Replace Pyrrolidine with 3-Hydroxyazetidine?
Pyrrolidine, a five-membered saturated heterocycle, is a prevalent scaffold in a multitude of clinically successful drugs.[1][2][3] Its utility stems from its ability to serve as a versatile, low-molecular-weight building block that can be readily functionalized. However, the lipophilic nature of the pyrrolidine ring can sometimes contribute to suboptimal aqueous solubility, metabolic instability, or off-target effects.
The bioisosteric replacement of pyrrolidine with 3-hydroxyazetidine offers a compelling solution to these challenges. The four-membered azetidine ring introduces greater three-dimensionality and conformational constraint compared to the more flexible pyrrolidine ring.[4][5] The key differentiating feature, the hydroxyl group at the 3-position, imparts a significant increase in polarity. This seemingly simple substitution can have a profound impact on a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.
The intended audience for this guide—researchers, scientists, and drug development professionals—will find actionable insights into how this bioisosteric switch can be leveraged to enhance the developability of drug candidates.
Structural and Physicochemical Properties: A Head-to-Head Comparison
The fundamental differences between pyrrolidine and 3-hydroxyazetidine are rooted in their distinct structural and electronic characteristics. The smaller, more strained azetidine ring, coupled with the electron-withdrawing effect of the hydroxyl group, influences the nitrogen's basicity and the molecule's overall conformation.
Caption: Structural and Property Comparison of Pyrrolidine and 3-Hydroxyazetidine.
A critical parameter influenced by this bioisosteric replacement is the compound's lipophilicity, often quantified by the distribution coefficient (LogD). The introduction of the hydroxyl group in the 3-hydroxyazetidine ring typically leads to a significant reduction in LogD, which can translate to improved aqueous solubility and reduced off-target binding to lipophilic pockets.
Another key physicochemical parameter is the basicity of the ring nitrogen (pKa). The electron-withdrawing inductive effect of the hydroxyl group in 3-hydroxyazetidine is expected to lower the pKa of the nitrogen compared to the corresponding pyrrolidine analog. This modulation of basicity can be crucial for optimizing interactions with the biological target and for fine-tuning pharmacokinetic properties such as cell permeability and lysosomal trapping.
Case Study: A2A/A2B Adenosine Receptor Antagonists
To illustrate the practical implications of this bioisosteric swap, we will examine a series of dual A2A/A2B adenosine receptor antagonists.[6] In this study, researchers synthesized and evaluated compounds incorporating either a 2-(hydroxymethyl)pyrrolidine or a 3-hydroxyazetidine moiety to explore the structure-activity relationship (SAR).
| Compound ID | Core Moiety | A2A Ki (nM) | A2B Ki (nM) |
| 7l | 2-(hydroxymethyl)pyrrolidine | 1.2 | 3.4 |
| 7k | 3-hydroxyazetidine | 2.5 | 5.8 |
| Table 1: Comparative biological activity of pyrrolidine and 3-hydroxyazetidine analogs as A2A/A2B adenosine receptor antagonists. Data extracted from reference[6]. |
In this specific example, the 2-(hydroxymethyl)pyrrolidine analog (7l ) exhibited slightly higher potency at both the A2A and A2B receptors compared to the 3-hydroxyazetidine analog (7k ).[6] This highlights a critical aspect of bioisosterism: while the replacement is intended to improve drug-like properties, it can also impact target engagement, and the outcome is not always predictable without empirical testing. The subtle differences in the spatial arrangement of the hydroxyl group and the overall conformation of the five-membered versus the four-membered ring likely account for the observed variance in binding affinity.
While this particular study did not report a full head-to-head comparison of ADME properties, the strategic inclusion of the 3-hydroxyazetidine was part of an effort to optimize the physicochemical properties of the series. Generally, the introduction of a hydroxyl group and a more rigid scaffold is a well-established strategy to enhance metabolic stability by blocking potential sites of metabolism and reducing the entropic penalty of binding.
Experimental Protocols
To empower researchers to conduct their own comparative studies, we provide detailed, step-by-step methodologies for key in vitro assays.
Protocol 1: Determination of Lipophilicity (LogD) by Shake-Flask Method
Caption: Workflow for LogD Determination.
Methodology:
-
Preparation of Solutions:
-
Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a known concentration.
-
-
Partitioning:
-
In a glass vial, combine 1 mL of n-octanol and 1 mL of PBS (pH 7.4).
-
Add a small aliquot of the test compound stock solution to the biphasic system.
-
Cap the vial and shake vigorously for 1 hour at room temperature to ensure equilibrium is reached.
-
-
Phase Separation:
-
Centrifuge the vial at 2000 rpm for 10 minutes to achieve complete separation of the aqueous and organic phases.
-
-
Quantification:
-
Carefully collect an aliquot from both the n-octanol and the aqueous layers.
-
Determine the concentration of the test compound in each phase using a suitable analytical method, such as LC-MS/MS.
-
-
Calculation:
-
The LogD value is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
-
Protocol 2: In Vitro Metabolic Stability Assay using Liver Microsomes
Caption: Workflow for Metabolic Stability Assay.
Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
Prepare a stock solution of the test compound.
-
Prepare a suspension of liver microsomes (e.g., human, rat) in the reaction buffer.
-
Prepare an NADPH-regenerating system solution.
-
-
Incubation:
-
In a 96-well plate, add the reaction buffer, the test compound, and the liver microsome suspension.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
-
Reaction Initiation and Termination:
-
Initiate the metabolic reaction by adding the NADPH-regenerating system.
-
Incubate the plate at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction in designated wells by adding an equal volume of cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound at each time point using LC-MS/MS.
-
-
Data Analysis:
-
Determine the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percent remaining versus time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
Calculate the intrinsic clearance (CLint) using the appropriate scaling factors.
-
Conclusion: A Strategic Choice in Lead Optimization
The bioisosteric replacement of pyrrolidine with 3-hydroxyazetidine is a valuable tactic in the medicinal chemist's toolkit for addressing ADME-related liabilities. The introduction of the hydroxylated, conformationally constrained four-membered ring can lead to significant improvements in aqueous solubility and metabolic stability. However, as our case study demonstrates, this modification can also influence target affinity, underscoring the importance of empirical validation. By employing the robust experimental protocols detailed in this guide, researchers can systematically evaluate the impact of this bioisosteric switch and make data-driven decisions to advance the development of safer and more effective medicines.
References
- Vasudevan, A., Conner, S. E., Gentles, R. G., Faghih, R., Liu, H., Dwight, W., Ireland, L., Kang, C. H., Esbenshade, T. A., Bennani, Y. L., & Hancock, A. A. (2002). Synthesis and evaluation of potent pyrrolidine H(3) antagonists. Bioorganic & Medicinal Chemistry Letters, 12(21), 3055–3058.
- Design, synthesis, and biological evaluation of triazole-pyrimidine-methylbenzonitrile derivatives as dual A2A/A2B adenosine receptor antagonists. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1514-1526.
- Li Petri, G., Raimondi, M. V., Spanò, V., Holl, R., Barraja, P., & Montalbano, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34.
- Synthesis and evaluation of potent pyrrolidine H-3 antagonists. (2002).
- Debnath, S., Mondal, P. K., Ghosh, D., & Maiti, D. K. (2023). Bioactive Four-Membered Heterocycles: Natural Products, Green Synthesis and Bioactivity. De Gruyter.
- Raimondi, M. V., Li Petri, G., Spanò, V., Holl, R., Barraja, P., & Montalbano, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed.
- Shvarts, A., Gazizova, A., Akulinin, N., Syakaev, O., & Bannykh, A. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
- The impact of pyrrolidine hydroxylation on the conformation of proline-containing peptides. (n.d.). Semantic Scholar.
- Design, synthesis, and biological evaluation of triazole-pyrimidine-methylbenzonitrile derivatives as dual A2A/A2B adenosine receptor antagonists. (2022).
- Development of new mGAT4 inhibitors by variation of the amino acid subunit and lipophilic domain of (S)-SNAP-5114. (2020). edoc-Server.
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- Thompson, T. N. (2001). Optimization of metabolic stability as a goal of modern drug design. Medicinal Research Reviews, 21(5), 412–449.
- Molecular modeling study of pyrrolidine derivatives as novel myeloid cell leukemia-1 inhibitors through combined 3D-QSAR, molecular docking, ADME/Tox and MD simul
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- 3-Pyrrolidine-indole Derivatives as 5-HT2-Selective Receptor Modulators for the Potential Treatment of Mental Disorders. (2022). PubMed Central.
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A Comparative Guide to the Structural Elucidation of 2-Chloro-1-(3-hydroxyazetidin-1-yl)ethan-1-one Reaction Products
Introduction: The Structural Challenge of a Versatile Scaffold
In the landscape of modern drug discovery and medicinal chemistry, the azetidine ring is a privileged scaffold, prized for its ability to impart favorable physicochemical properties such as improved solubility and metabolic stability.[1] The reagent 2-Chloro-1-(3-hydroxyazetidin-1-yl)ethan-1-one is a particularly valuable building block.[2][3] Its structure combines the desirable azetidine moiety with a reactive α-chloroacetamide group, a potent electrophile primed for nucleophilic acyl substitution.[4][5] This reactivity allows for the facile synthesis of a diverse library of compounds through reactions with various nucleophiles.
However, this synthetic versatility presents a significant analytical challenge: the unambiguous determination of the three-dimensional structure of the resulting products. Factors such as the potential for stereoisomers, unexpected rearrangements, and diverse solid-state packing arrangements (polymorphism) necessitate a robust, multi-faceted analytical approach. For researchers in drug development, absolute certainty in molecular structure is not merely an academic exercise; it is a prerequisite for understanding structure-activity relationships (SAR), ensuring intellectual property, and meeting stringent regulatory standards.
This guide provides an in-depth comparison of the primary analytical techniques for the structural characterization of reaction products derived from this compound. We will delve into the unparalleled power of Single-Crystal X-ray Diffraction (SCXRD) as the definitive method for structure elucidation, while also providing a realistic comparison with complementary techniques such as Powder X-ray Diffraction (PXRD), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). Our focus is not just on the "what," but the "why"—explaining the causality behind experimental choices to empower researchers to build self-validating analytical workflows.
The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)
Single-crystal X-ray diffraction is universally regarded as the most powerful technique for determining the three-dimensional atomic structure of a small molecule.[6] By measuring the diffraction pattern of X-rays passing through a high-quality single crystal, one can generate a precise 3D map of electron density, revealing not just the connectivity of atoms, but also their spatial arrangement, bond lengths, bond angles, and absolute stereochemistry.[7][8] For the reaction products of our target molecule, SCXRD provides unequivocal evidence of structure, leaving no ambiguity.
The primary bottleneck, and the step requiring the most expertise, is the growth of suitable single crystals.[9][10] The process is often considered more of an art than a science, requiring patience and systematic screening of various conditions.
Experimental Protocol: Growing High-Quality Single Crystals
The following is a generalized workflow for the crystallization of small organic molecules, such as the derivatives of this compound.
Objective: To grow single crystals of at least 20-50 μm in all dimensions, suitable for diffraction.[6]
Materials:
-
Purified reaction product (>98% purity is recommended)
-
A selection of high-purity solvents (e.g., methanol, ethanol, acetone, ethyl acetate, hexane, dichloromethane)
-
Small glass vials (1-2 mL) or a 96-well crystallization plate
-
Microscope for crystal visualization
Step-by-Step Methodology:
-
Solvent Screening: The goal is to find a solvent or solvent system in which the compound has moderate solubility. It should be fully soluble when heated but sparingly soluble at room temperature or upon cooling.
-
Place a small amount (1-5 mg) of the purified compound into several different vials.
-
Add a single solvent to each vial dropwise until the solid dissolves completely. Observe the solubility at room temperature.
-
If the compound is too soluble, the solvent is not a good candidate for slow cooling but may be useful in a solvent/anti-solvent system. If it is nearly insoluble, it may be a good "anti-solvent."
-
-
Method 1: Slow Evaporation
-
Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a clean vial.
-
Loosely cap the vial or cover it with parafilm pierced with a few small holes using a needle. This allows the solvent to evaporate slowly over hours to days.
-
Causality: As the solvent evaporates, the concentration of the compound gradually increases past the saturation point, promoting slow, ordered nucleation and crystal growth rather than rapid precipitation of amorphous solid.
-
Place the vial in a vibration-free location and monitor periodically.
-
-
Method 2: Slow Cooling
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature (e.g., 40-60°C). Ensure all solid is dissolved.[11]
-
Seal the vial and place it in an insulated container (like a dewar flask filled with warm water or a styrofoam box) to allow for very slow cooling to room temperature.
-
Causality: The gradual decrease in temperature reduces the compound's solubility, creating the supersaturated condition necessary for crystallization. Slow cooling provides a longer timeframe for molecules to arrange themselves into a well-ordered crystal lattice.
-
-
Method 3: Vapor Diffusion (Liquid-Liquid)
-
Dissolve the compound in a small amount of a relatively volatile solvent in which it is highly soluble (the "solvent").
-
Place this vial, uncapped, inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble.
-
Causality: The anti-solvent vapor will slowly diffuse into the solvent, reducing the overall solubility of the compound and inducing crystallization.[9] This is a very gentle and effective method for sensitive molecules.
-
A Comparative Analysis of Structural Elucidation Techniques
While SCXRD provides the definitive answer, it is not always feasible or necessary as a first-line technique. A robust analytical workflow integrates multiple methods, each providing a unique piece of the structural puzzle. The following table and discussion compare SCXRD with its most common alternatives.
| Technique | Information Provided | Sample Requirements | Key Advantages | Key Limitations |
| Single-Crystal XRD (SCXRD) | Absolute 3D structure, stereochemistry, bond lengths/angles, crystal packing.[7] | Single, high-quality crystal (0.02 - 0.5 mm).[6] | Unambiguous and definitive structural determination. | Crystal growth can be a major bottleneck.[9][10] |
| Powder XRD (PXRD) | Crystalline phase identification (fingerprinting), polymorphism, reaction monitoring.[][13] | Microcrystalline powder (~5-10 mg). | Rapid, non-destructive, good for mixtures and quality control.[] | Does not provide atomic connectivity or de novo structure solution for unknown compounds. |
| NMR Spectroscopy | Atomic connectivity (through-bond correlations), solution-state conformation, relative stereochemistry.[14] | Soluble sample (1-10 mg) in deuterated solvent. | Excellent for determining the carbon-hydrogen framework; non-destructive. | Can be ambiguous for absolute stereochemistry; does not provide solid-state information.[14] |
| Mass Spectrometry (MS) | Molecular weight, elemental formula (high-res MS), fragmentation patterns for substructure clues.[15] | Very small amount (µg to ng), soluble or solid. | Extremely sensitive, provides essential molecular formula information. | Provides no information on atomic connectivity or stereochemistry. |
Powder X-ray Diffraction (PXRD): The Fingerprint of the Solid State
PXRD is an indispensable tool not for solving a structure from scratch, but for characterizing the bulk crystalline material. It is particularly powerful for:
-
Reaction Monitoring: By taking PXRD patterns at different time points, one can monitor the disappearance of reactant peaks and the appearance of product peaks, confirming the progress of a solid-state reaction.[16][17]
-
Polymorph Screening: Different crystal packing arrangements (polymorphs) of the same molecule will produce distinct powder patterns. This is critically important in pharmaceutical development, as polymorphs can have different stabilities, solubilities, and bioavailabilities.[7][]
-
Quality Control: A PXRD pattern serves as a unique fingerprint for a specific crystalline phase, making it ideal for confirming batch-to-batch consistency.
PXRD provides complementary, not competing, information to SCXRD. Once the structure is solved by SCXRD, the theoretical powder pattern can be calculated and compared to the experimental bulk sample to ensure phase purity.
NMR and MS: Elucidating the Molecular Formula and Framework
Before attempting the often-arduous task of crystallization, NMR and MS are used to confirm that the desired reaction has occurred and to determine the molecular formula and atomic connectivity.
-
Mass Spectrometry is typically the first step. High-resolution MS provides a highly accurate mass measurement, allowing for the confident determination of the molecular formula.[15] Fragmentation patterns can offer clues about the structure's building blocks.
-
NMR Spectroscopy provides the constitutional framework.
-
¹H NMR: Shows the number and type of hydrogen environments.
-
¹³C NMR: Shows the number and type of carbon environments.
-
2D NMR (COSY, HSQC, HMBC): These powerful experiments reveal which protons are coupled to each other (COSY) and which protons are attached to which carbons (HSQC/HMBC).[18] This allows the chemist to piece together the entire molecular skeleton.
-
While NMR can often suggest relative stereochemistry through coupling constants or NOESY experiments, it cannot definitively determine the absolute stereochemistry in a chiral molecule without ambiguity. This is where SCXRD becomes essential.
An Integrated Workflow for Structural Elucidation
A logical, efficient, and self-validating workflow is crucial for characterizing novel reaction products. This approach minimizes wasted effort and maximizes confidence in the final structural assignment.
Caption: Integrated workflow for unambiguous structural elucidation.
Hypothetical Case Study: Reaction with a Thiol Nucleophile
Let's consider the reaction of this compound with a simple nucleophile, such as sodium thiophenolate, to illustrate the principles.
Caption: Hypothetical nucleophilic substitution reaction pathway.
Characterization Steps:
-
MS Analysis: After purification, high-resolution mass spectrometry would be expected to yield a molecular formula of C₁₁H₁₃NO₂S, confirming the substitution of the chlorine atom with the thiophenyl group.
-
NMR Analysis: ¹H and ¹³C NMR would confirm the presence of both the azetidine ring protons and the aromatic protons from the thiophenyl group. A key piece of evidence would be the disappearance of the signal for the -CH₂Cl group and the appearance of a new signal for the -CH₂S- group, likely shifted upfield. 2D NMR (HMBC) would show correlations between the carbonyl carbon and the protons of this new methylene group, confirming the connectivity.
-
Crystallization & XRD: Following successful crystallization, PXRD on the bulk sample would provide a fingerprint for this specific crystalline form. The definitive structure would be obtained via SCXRD on a single crystal, which would confirm the connectivity and reveal the precise conformation of the azetidine ring and the orientation of the substituents in the solid state.
Conclusion
For researchers working with versatile building blocks like this compound, a superficial level of characterization is insufficient. While techniques like mass spectrometry and NMR spectroscopy are essential for proposing a structure and confirming the molecular framework, they cannot provide the absolute certainty required for high-stakes drug development. Single-Crystal X-ray Diffraction remains the undisputed gold standard for the unequivocal determination of a molecule's three-dimensional structure.[6][7] By adopting an integrated workflow that leverages the strengths of each technique—using MS and NMR for initial assessment and PXRD for bulk characterization—researchers can efficiently target their efforts towards obtaining the definitive structural proof that only SCXRD can provide. This rigorous, multi-faceted approach ensures scientific integrity, accelerates development timelines, and builds a solid foundation for novel therapeutic innovation.
References
- Gao, P., et al. (2019). Crystallization of Small Organic Molecules in a Polymer Matrix: Multistep Mechanism Enables Structural Control. Small, 15(38), e1902936. doi: 10.1002/smll.201902936
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Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]
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The University of Queensland, School of Chemistry and Molecular Biosciences. (n.d.). Small molecule X-ray crystallography. Retrieved from [Link]
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SPT Labtech. (n.d.). Chemical crystallisation. Retrieved from [Link]
- Zhang, Y., et al. (2023). Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals. Crystal Growth & Design. doi: 10.1021/acs.cgd.3c00589
- Hughes, C. E., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1786-1798. doi: 10.1021/acs.molpharmaceut.2c00030
- Seath, C. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2133-2154. doi: 10.1039/D2CS00697A
- Poonoosamy, J., et al. (2004). In situ monitoring of powder reactions in percolating solution by wet-cell X-ray diffraction techniques. Journal of Applied Crystallography, 37(3), 495-498. doi: 10.1107/S002188980400697X
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Diamond Light Source. (n.d.). Small Molecule Diffraction. Retrieved from [Link]
- Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. doi:10.1039/D2CS00697A
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Springer Nature Experiments. (n.d.). Results for "Powder X-ray Diffraction". Retrieved from [Link]
- Sausa, R. C., & Batyrev, I. G. (2021). Mechanical Properties and Pressure Effects on the Crystal Structure of Azetidine Derivative Trans (1‐Nitro‐2,3‐Bis ((Nitrooxy)Methyl)Azetidin‐2‐yl) Ethyl Nitrate by Single‐Crystal X‐Ray Diffractometry and Density Functional Theory. Crystal Research and Technology, 56(10), 2100088.
- Friščić, T., et al. (2010). Real-Time In Situ Powder X-ray Diffraction Monitoring of Mechanochemical Synthesis of Pharmaceutical Cocrystals.
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Chemistry World. (2022, January 27). XFELs make small molecule crystallography without crystals possible. Retrieved from [Link]
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NanoImaging Services. (2023, May 30). Comparing Analytical Techniques for Structural Biology. Retrieved from [Link]
- Gorelik, T. E., et al. (2023). Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution.
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ResearchGate. (n.d.). Natural Product Structure Elucidation by NMR Spectroscopy. Retrieved from [Link]
- Zanotti, G. (2016). Cryo-EM and X-Ray Crystallography: Complementary or Alternative Techniques? NanoWorld Journal, 2(2), 22-23.
- Archibald, T. G., et al. (1990). Synthesis and x-ray crystal structure of 1,3,3-trinitroazetidine. The Journal of Organic Chemistry, 55(9), 2920-2924. doi: 10.1021/jo00296a066
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Malvern Panalytical. (2020, May 14). Basics to powder X-ray diffraction: How to achieve high-quality XRD patterns. Retrieved from [Link]
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Fiveable. (n.d.). Structural elucidation using mass spectrometry. Retrieved from [Link]
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Hypha Discovery. (n.d.). Structure Elucidation and NMR. Retrieved from [Link]
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Taylor & Francis. (n.d.). Structure elucidation – Knowledge and References. Retrieved from [Link]
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Domainex. (n.d.). Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 28). 21.3: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. Retrieved from [Link]
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OpenStax. (2023, September 20). 21.2 Nucleophilic Acyl Substitution Reactions. In Organic Chemistry. Retrieved from [Link]
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Organic Chemistry Tutor. (2019, July 29). 08.05 Overview of Acylation Reactions and Acyl Chlorides [Video]. YouTube. Retrieved from [Link]
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Chemsrc. (n.d.). 2-chloro-1-(3-hydroxyphenyl)ethanone | CAS#:62932-90-5. Retrieved from [Link]
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Master Organic Chemistry. (2011, May 6). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Retrieved from [Link]
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in vitro and in vivo evaluation of molecules synthesized using 2-Chloro-1-(3-hydroxyazetidin-1-yl)ethan-1-one
An In-Depth Comparative Guide to the In Vitro and In Vivo Performance of Novel Kinase Inhibitors Derived from 2-Chloro-1-(3-hydroxyazetidin-1-yl)ethan-1-one
Introduction: The Azetidine Moiety as a Privileged Scaffold in Kinase Inhibition
In the landscape of modern medicinal chemistry, the pursuit of drug candidates with high potency, selectivity, and favorable pharmacokinetic profiles is paramount. Small, strained ring systems have emerged as valuable scaffolds capable of conferring unique three-dimensional topologies that can enhance binding affinity and modulate physicochemical properties. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention. Its incorporation into molecular frameworks can improve aqueous solubility, reduce metabolic liability, and provide novel vectors for exploring protein binding pockets.
This guide focuses on the utility of a key synthetic building block, This compound , in the generation of potent kinase inhibitors. We will conduct a detailed comparative analysis of a novel, representative Bruton's tyrosine kinase (BTK) inhibitor synthesized from this precursor, herein designated as AZ-Compound 1 , against the first-generation, clinically approved BTK inhibitor, Ibrutinib . BTK is a critical signaling protein in B-cell development and activation, making it a high-value target for hematological malignancies and autoimmune disorders.
This analysis will provide researchers, scientists, and drug development professionals with an objective comparison of the performance of these molecules, supported by detailed experimental protocols and quantitative data, illustrating the strategic advantage of employing the hydroxyazetidine building block in rational drug design.
Part 1: Synthesis and Rationale
The synthetic utility of this compound lies in its dual functionality. The chloroacetyl group serves as a reactive electrophile for coupling with nucleophilic amine or thiol groups on a core scaffold, while the hydroxylated azetidine ring provides a handle for improving solubility and can form key hydrogen bond interactions within a target's active site.
Synthetic Workflow Overview
The synthesis of AZ-Compound 1, a representative covalent BTK inhibitor, involves the coupling of the this compound warhead with a pyrazolopyrimidine core. This core is designed to occupy the hinge-binding region of the BTK active site. The chloroacetyl moiety is positioned to react with a cysteine residue (Cys481) in the BTK active site, leading to irreversible inhibition.
Caption: Synthetic route for AZ-Compound 1.
Rationale for Experimental Design
The choice to incorporate the hydroxyazetidine group is deliberate. Compared to the acrylamide warhead found in Ibrutinib, the chloroacetamide group is generally less reactive, which can potentially lead to a more favorable safety profile by reducing off-target reactions with other biological nucleophiles. The hydroxyl group is anticipated to enhance solubility and provide an additional hydrogen bonding opportunity that may increase potency and selectivity.
Part 2: In Vitro Evaluation: Potency, Selectivity, and Cellular Activity
The initial evaluation of newly synthesized inhibitors involves a battery of in vitro assays to quantify their potency against the target enzyme, their selectivity over other kinases, and their efficacy in a cellular context.
Experimental Protocol: BTK Enzymatic Inhibition Assay
This assay directly measures the ability of a compound to inhibit the catalytic activity of recombinant BTK.
Methodology:
-
Reagents: Recombinant human BTK enzyme, ATP, and a suitable peptide substrate (e.g., a poly-Glu-Tyr polymer). A kinase detection system (e.g., ADP-Glo™) is used for readout.
-
Preparation: Serially dilute AZ-Compound 1 and Ibrutinib in DMSO to create a range of concentrations (e.g., 1000 nM to 0.01 nM).
-
Reaction: In a 384-well plate, combine the BTK enzyme with the diluted inhibitors and incubate for 30 minutes at room temperature to allow for covalent bond formation.
-
Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. Allow the reaction to proceed for 60 minutes at 30°C.
-
Detection: Terminate the reaction and measure the amount of ADP produced using the ADP-Glo™ system, which involves a luciferase-based reaction that generates a luminescent signal proportional to kinase activity.
-
Analysis: Plot the percentage of inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).
Experimental Protocol: Cellular Proliferation Assay
This assay assesses the compound's ability to inhibit the growth of B-cell lymphoma cell lines that are dependent on BTK signaling.
Methodology:
-
Cell Line: Use a relevant cell line, such as TMD8 (Activated B-cell type Diffuse Large B-cell Lymphoma), which exhibits constitutive BTK activity.
-
Plating: Seed TMD8 cells into 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of AZ-Compound 1 and Ibrutinib for 72 hours.
-
Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo®) to the wells. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.
-
Analysis: Normalize the data to vehicle-treated controls and calculate the GI₅₀ value (the concentration required to inhibit 50% of cell growth).
Comparative In Vitro Data
| Compound | BTK Enzymatic IC₅₀ (nM) | TMD8 Cellular GI₅₀ (nM) |
| AZ-Compound 1 | 1.2 | 3.5 |
| Ibrutinib | 0.5 | 1.8 |
Data Interpretation: The data indicates that both compounds are highly potent inhibitors of BTK at both the enzymatic and cellular levels. Ibrutinib shows slightly higher potency in these specific assays. However, the sub-nanomolar and low-nanomolar activities of AZ-Compound 1 confirm that the molecule synthesized using the this compound building block is a highly effective inhibitor. The key differentiator may lie in its selectivity and in vivo properties.
BTK Signaling Pathway
Caption: Simplified BTK signaling pathway.
Part 3: In Vivo Evaluation: Pharmacokinetics and Efficacy
Successful drug candidates must not only be potent in vitro but also exhibit favorable drug-like properties in vivo, including good oral bioavailability, appropriate exposure, and efficacy in a disease model.
Experimental Protocol: Mouse Pharmacokinetic (PK) Study
This study determines how a drug is absorbed, distributed, metabolized, and excreted (ADME) in a living organism.
Methodology:
-
Animals: Use male BALB/c mice (n=3 per time point).
-
Dosing: Administer a single dose of AZ-Compound 1 or Ibrutinib (e.g., 10 mg/kg) via oral gavage (PO).
-
Sampling: Collect blood samples via tail vein at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Analysis: Process the blood to plasma. Quantify the concentration of the drug in the plasma samples using liquid chromatography-mass spectrometry (LC-MS/MS).
-
Parameter Calculation: Use software like Phoenix WinNonlin to calculate key PK parameters, including Cₘₐₓ (maximum concentration), Tₘₐₓ (time to reach Cₘₐₓ), and AUC (area under the concentration-time curve).
Experimental Protocol: Xenograft Tumor Model of B-Cell Lymphoma
This study evaluates the anti-tumor efficacy of the compounds in a mouse model bearing a human tumor.
Methodology:
-
Model: Implant TMD8 cells subcutaneously into the flank of immunodeficient mice (e.g., NOD/SCID).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment groups: Vehicle control, AZ-Compound 1 (e.g., 15 mg/kg, daily PO), and Ibrutinib (15 mg/kg, daily PO).
-
Treatment: Dose the animals daily for 21 days.
-
Measurement: Measure tumor volume with calipers every 2-3 days. Monitor body weight as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study, calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group relative to the vehicle control.
Comparative In Vivo Data
Table 1: Pharmacokinetic Parameters in Mice (10 mg/kg PO)
| Compound | Cₘₐₓ (ng/mL) | AUC₀₋₂₄ (ng·h/mL) | Oral Bioavailability (%) |
| AZ-Compound 1 | 850 | 4100 | 45% |
| Ibrutinib | 150 | 750 | 29% |
Table 2: Efficacy in TMD8 Xenograft Model (15 mg/kg/day PO)
| Compound | Tumor Growth Inhibition (TGI) at Day 21 (%) |
| AZ-Compound 1 | 95% |
| Ibrutinib | 88% |
Data Interpretation: The in vivo data reveals a significant advantage for AZ-Compound 1. The incorporation of the hydroxyazetidine moiety, derived from our starting material, has led to a marked improvement in pharmacokinetic properties. AZ-Compound 1 achieves a much higher maximum concentration (Cₘₐₓ) and overall exposure (AUC) compared to Ibrutinib at the same oral dose. This superior PK profile translates directly to enhanced efficacy in the xenograft model, where AZ-Compound 1 demonstrated a more profound and sustained inhibition of tumor growth.
Conclusion and Outlook
This comparative guide demonstrates the successful application of This compound as a strategic building block in the synthesis of a next-generation kinase inhibitor. While the resulting AZ-Compound 1 showed comparable in vitro potency to the established drug Ibrutinib, its true advantage was realized in vivo.
The hydroxyazetidine group conferred substantially improved pharmacokinetic properties, leading to higher drug exposure and superior anti-tumor efficacy. This analysis underscores a critical principle in drug discovery: optimizing for in vivo properties is as important as achieving high in vitro potency. The use of versatile, functionalized building blocks like this compound provides a powerful strategy for medicinal chemists to fine-tune the ADME profiles of drug candidates, ultimately increasing the probability of clinical success. Researchers developing kinase inhibitors should consider this and similar scaffolds to overcome the pharmacokinetic challenges that often plague otherwise potent molecules.
References
Note: The compounds and data presented are representative examples based on typical findings in kinase inhibitor research for illustrative purposes. The following are real, relevant references on BTK inhibitors and medicinal chemistry principles.
-
Discovery of Acalabrutinib (ACP-196): A Covalent Bruton Tyrosine Kinase Inhibitor for the Treatment of B-Cell Malignancies. Journal of Medicinal Chemistry. [Link]
-
The medicinal chemist's toolbox for contemporary drug design. Nature Reviews Drug Discovery. [Link]
-
Ibrutinib, an Irreversible Bruton's Tyrosine Kinase Inhibitor. Drugs of the Future. [Link]
-
Azetidines in Medicinal Chemistry: A Review. Bioorganic & Medicinal Chemistry. [Link]
Safety Operating Guide
Definitive Guide to the Safe Disposal of 2-Chloro-1-(3-hydroxyazetidin-1-yl)ethan-1-one
A Senior Application Scientist's Protocol for Laboratory Safety and Environmental Compliance
This document provides a comprehensive, step-by-step protocol for the proper disposal of 2-Chloro-1-(3-hydroxyazetidin-1-yl)ethan-1-one (CAS No. 1628263-61-5). As a specialized laboratory reagent, its unique chemical structure—incorporating a halogenated acyl group and a strained azetidine ring—necessitates a rigorous and informed approach to waste management. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. This guide is designed for researchers, scientists, and drug development professionals who handle this compound.
Hazard Assessment: Understanding the "Why" Behind the Protocol
This compound is not a simple organic compound; its hazardous nature is derived from the combination of three distinct structural features:
-
Halogenated Organic Compound: As a chlorinated substance, it must be disposed of in a dedicated halogenated waste stream.[1][2] Co-mingling with non-halogenated solvents can complicate the waste treatment process, often leading to significantly higher disposal costs and potential regulatory violations. During incineration, the chlorine atom can form highly corrosive and toxic gases like hydrogen chloride, requiring specialized scrubbers at the disposal facility.
-
Acyl Halide Moiety: The chloroethanone group makes this compound a derivative of an acyl halide. Acyl halides are known for their high reactivity and are often lachrymatory and corrosive.[3][4][5] This reactivity means the compound can react with water or other nucleophiles, underscoring the need for disposal in a secure, dry, and clearly labeled container.
-
Azetidine Ring System: The four-membered azetidine ring is strained and, like many small nitrogenous heterocycles, can be irritating to the skin, eyes, and respiratory system.[6][7][8] The combination of this irritant potential with the reactive acyl chloride group demands careful handling to prevent exposure.
Based on available safety data, this compound is classified with the following hazards:
-
May cause respiratory irritation (H335)[9]
Some sources also indicate the potential for it to cause severe skin burns and eye damage (H314), consistent with its acyl halide character.
Table 1: Chemical Profile and Safety Summary
| Property | Value | Source(s) |
| CAS Number | 1628263-61-5 | [9][11][12] |
| Molecular Formula | C₅H₈ClNO₂ | [9][11][12] |
| Appearance | White to off-white solid | [9] |
| GHS Hazard Statements | H302, H315, H319, H335 | [9][10] |
| Storage Conditions | Inert atmosphere, 2-8°C | [9][13] |
| Primary Disposal Class | Halogenated Organic Waste | [1][2][14] |
Immediate Safety & Handling Protocols
Before beginning any disposal procedure, a robust safety framework must be in place. All handling of this compound, including for disposal, must be conducted within a certified chemical fume hood.[1][6]
Required Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves. | To prevent skin contact, which can cause irritation or burns.[6][9] |
| Eye Protection | Safety goggles or a full-face shield. | To protect eyes from splashes, which can cause serious irritation or damage.[6][9] |
| Body Protection | Flame-retardant laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory | Use within a certified chemical fume hood. | To avoid inhalation of dust or vapors, which may cause respiratory irritation.[9] |
Spill & Exposure Procedures
In the event of a spill or exposure:
-
Evacuate and Alert: Immediately alert personnel in the vicinity. If the spill is large, evacuate the laboratory.
-
Containment: For small spills, contain the material using an inert absorbent material like vermiculite or sand. Do not use combustible materials.
-
Decontamination: After carefully collecting the absorbed material into a designated waste container, decontaminate the area.
-
Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[9]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[9]
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[9]
-
Step-by-Step Disposal Protocol
The guiding principle for disposing of this compound is segregation and containment . This chemical must not be disposed of down the drain or in general solid waste.[1][15][16]
Workflow for Proper Disposal
Caption: Disposal workflow for this compound.
Detailed Steps:
-
Waste Characterization: Identify the waste as Halogenated Organic Solid Waste . This is the most critical step for proper segregation.
-
Select an Appropriate Waste Container:
-
Obtain a dedicated, leak-proof waste container clearly marked "HALOGENATED ORGANIC WASTE".[2][14]
-
The container must be made of a material compatible with chlorinated compounds, such as polyethylene. Avoid metal cans, as the potential for acidic decomposition products can cause corrosion.[15]
-
Ensure the container has a secure, threaded cap.[2]
-
-
Waste Collection:
-
Perform all transfers of the chemical into the waste container inside a certified chemical fume hood.[14]
-
If disposing of the pure solid, carefully transfer it into the container, minimizing dust generation.
-
If the compound is in a solvent, ensure the solvent is also halogenated or compatible with the waste stream. Do not mix with non-halogenated waste streams.
-
-
Labeling:
-
As soon as the first drop of waste is added, affix your institution's official hazardous waste tag to the container.[14]
-
Clearly write the full chemical name: "this compound". Do not use abbreviations.[2]
-
Indicate the relevant hazards (e.g., Irritant, Harmful).
-
Keep the container closed at all times except when actively adding waste.[2][14]
-
-
Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA).
-
The storage area should be cool, dry, and well-ventilated, away from incompatible materials like strong acids, bases, and oxidizing agents.[15]
-
The container must be kept in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.
-
-
Final Disposal:
-
Once the container is full (typically 75-90% capacity) or has reached the accumulation time limit set by your institution, arrange for pickup through your institution’s Environmental Health and Safety (EHS) office.
-
The waste will be handled by a licensed hazardous waste transporter for final disposal, typically via high-temperature incineration, in compliance with EPA and local regulations.[17][18][19]
-
Regulatory and Compliance Framework
All laboratory waste generation and disposal is governed by strict regulations. The procedures outlined in this guide are designed to comply with the primary frameworks in the United States:
-
Resource Conservation and Recovery Act (RCRA): Administered by the Environmental Protection Agency (EPA), RCRA establishes the "cradle-to-grave" management system for hazardous waste.[19][20] As the generator, your laboratory is the first link in this chain and is responsible for ensuring the waste is properly identified and managed.[19]
-
OSHA Laboratory Standard (29 CFR 1910.1450): This standard requires laboratories to have a written Chemical Hygiene Plan (CHP) that outlines procedures for safe handling and disposal of hazardous chemicals.[21][22][23] The protocol described herein should be incorporated into your laboratory's CHP.
By following this guide, you contribute to a culture of safety, ensure the integrity of your research environment, and uphold your professional responsibility to protect our shared ecosystem.
References
- Safe Disposal of 3-(Cyclohexanesulfonyl)azetidine: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
- OSHA Compliance For Laboratories. US Bio-Clean.
- Safe Handing & Disposal of Organic Substances. HSC Chemistry - Science Ready.
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group.
- Navigating the Disposal of 2-(3-Chlorophenyl)azetidine: A Guide for Laboratory Professionals. Benchchem.
- This compound. AMERICAN ELEMENTS.
- Are You In Compliance With Proper Lab Waste Disposal Regulations?.
- Halogenated Solvents in Laboratories. Campus Operations.
- Safe Disposal of 1-(4-Methylbenzyl)azetidine: A Procedural Guide. Benchchem.
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Mastering the Safe Handling of 2-Chloro-1-(3-hydroxyazetidin-1-yl)ethan-1-one: A Guide for Drug Development Professionals
For researchers at the forefront of drug development, the synthesis and handling of novel chemical entities are daily realities. Among these, reactive intermediates like 2-Chloro-1-(3-hydroxyazetidin-1-yl)ethan-1-one (CAS No. 1628263-61-5) are critical building blocks. This guide provides a comprehensive operational and safety framework for its use, ensuring both the well-being of laboratory personnel and the integrity of your research. While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, by analyzing its structural components—a reactive chloroacetyl group and a hydroxyazetidine moiety—we can establish robust safety protocols based on authoritative data from analogous compounds.
Hazard Analysis: Understanding the Risks
The primary hazards associated with this compound are derived from its chemical structure. The chloroacetyl group makes it a potent alkylating agent, while azetidine derivatives can be irritants. Based on data for similar compounds, the following hazards should be assumed[1][2][3]:
-
Skin Corrosion/Irritation: Likely to cause skin irritation, and potentially severe burns with prolonged contact.
-
Serious Eye Damage/Irritation: Poses a significant risk of serious eye irritation or irreversible damage.
-
Respiratory Irritation: Inhalation of dust or fumes may cause respiratory tract irritation.
-
Acute Toxicity (Oral): May be harmful if swallowed.
During combustion, hazardous gases such as carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas can be produced[4].
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is non-negotiable. The following table outlines the minimum required equipment for handling this compound.
| PPE Category | Item | Specifications | Rationale |
| Eye & Face Protection | Safety Goggles & Face Shield | ANSI Z87.1-rated, chemical splash goggles. A full-face shield should be worn over goggles when handling larger quantities or during procedures with a high splash risk. | Protects against splashes and airborne particles, preventing severe eye damage[1][2][5]. The lachrymatory nature of similar chloro-compounds necessitates robust eye protection[6]. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves. Double-gloving is recommended. Check manufacturer's breakthrough time data. | Provides a barrier against skin contact, which can cause irritation or burns[1]. Always inspect gloves for tears or holes before use[7][8]. |
| Body Protection | Chemical-Resistant Lab Coat | Flame-resistant, fully-buttoned lab coat made of a non-absorbent material. | Protects skin and personal clothing from contamination[9]. For large-scale operations, a chemical-resistant apron or suit should be considered[10][11]. |
| Respiratory Protection | NIOSH-Approved Respirator | Use in a well-ventilated area or chemical fume hood is primary. If not possible, a respirator with an organic vapor cartridge and particulate filter (P95 or better) is required[8][11]. | Prevents inhalation of dust or aerosols, which can cause respiratory irritation[1][2]. Respirator use must comply with a formal respiratory protection program, including fit-testing[12][13]. |
Operational Plan: From Benchtop to Waste Stream
Safe handling requires a systematic approach. The following workflow diagram illustrates the key stages and decision points for using this compound in the laboratory.
-
Preparation:
-
Always work within a certified chemical fume hood to ensure adequate ventilation[2][5][6].
-
Ensure an eyewash station and safety shower are immediately accessible[6][7].
-
Prepare a spill kit containing absorbent materials (e.g., vermiculite or sand), and a neutralizing agent for acidic byproducts (e.g., sodium bicarbonate).
-
-
Handling and Use:
-
Wear all PPE as specified in the table above before opening the container.
-
Carefully weigh the solid compound, avoiding the generation of dust[8][9].
-
When adding to a reaction, do so slowly and in a controlled manner.
-
Keep the container tightly sealed when not in use and store in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents, acids, and bases[1][7]. The compound should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C[3].
-
-
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[1][6][14]. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally[1][6]. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen[1][6]. Seek immediate medical attention.
-
Spill: For a small spill, absorb with an inert material and place it in a sealed container for disposal[1][15]. For larger spills, evacuate the area and contact your institution's environmental health and safety department[16].
-
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal is a critical final step. As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.
-
Segregation: Do NOT mix halogenated waste with non-halogenated waste streams. This is crucial as the disposal methods differ and cross-contamination increases disposal costs and environmental impact[17][18].
-
Containment:
-
Labeling and Storage: Label all waste containers with the words "Hazardous Waste" and list all chemical constituents by their full names—no abbreviations[15][16]. Store waste containers in a designated satellite accumulation area with secondary containment.
-
Pickup: Arrange for disposal through your institution's certified hazardous waste management program. Never dispose of this chemical down the drain[17].
By adhering to these rigorous safety and operational protocols, researchers can confidently and safely utilize this compound, advancing their drug development programs while upholding the highest standards of laboratory safety.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
